D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
Description
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Properties
IUPAC Name |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPEWUYSSUSOD-QYUNTSNKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Na3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724567 | |
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70195-25-4 | |
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the role of D-(+)-2-Phosphoglyceric Acid in glycolysis?
An In-Depth Technical Guide to the Role of D-(+)-2-Phosphoglyceric Acid in Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-2-Phosphoglyceric Acid (2-PG) is a critical metabolic intermediate situated at the nexus of the preparatory and payoff phases of glycolysis. While often overshadowed by the regulatory checkpoints of the pathway, the synthesis and subsequent conversion of 2-PG are indispensable for the generation of high-energy phosphate compounds required for ATP synthesis. This guide provides a detailed examination of the biochemical role of 2-PG, focusing on the enzymatic reactions that govern its turnover, the underlying chemical mechanisms, its thermodynamic standing, and its broader implications in cellular metabolism and disease. We will explore the catalytic strategies of phosphoglycerate mutase and enolase, discuss the clinical relevance of these enzymes as biomarkers and therapeutic targets, and provide validated experimental protocols for their characterization.
Introduction: Positioning 2-Phosphoglyceric Acid in the Glycolytic Pathway
Glycolysis, the metabolic pathway responsible for the conversion of glucose to pyruvate, is a fundamental process for energy production in nearly all organisms.[1][2] The pathway is a sequence of ten enzyme-catalyzed reactions. D-(+)-2-Phosphoglyceric acid emerges in the eighth step of this sequence. It is the product of an isomerization reaction and serves as the substrate for a dehydration reaction that sets the stage for the final, high-yield ATP-generating step of glycolysis.[3][4][5] Its central role is not one of regulation, but of chemical necessity: transforming a low-energy phosphate ester into a high-energy enol-phosphate, thereby conserving the energy of oxidation from earlier steps for substrate-level phosphorylation.
Synthesis of 2-Phosphoglyceric Acid: The Role of Phosphoglycerate Mutase (PGM)
The formation of 2-PG is a reversible isomerization of its precursor, 3-phosphoglycerate (3-PG), catalyzed by the enzyme phosphoglycerate mutase (PGM).[1][6][7] This reaction is essential as it repositions the phosphate group, a prerequisite for the subsequent dehydration step.
Enzymatic Mechanism and Causality
PGM facilitates the intramolecular transfer of a phosphate group from the C-3 to the C-2 position of the glycerate backbone.[6][8] The reaction proceeds with a small positive Gibbs free energy, allowing it to operate close to equilibrium and proceed readily in either direction depending on substrate and product concentrations.[6]
There are two distinct classes of PGM, which differ in their catalytic mechanism:
-
Cofactor-dependent PGM (dPGM): Found in vertebrates and some fungi and bacteria, this enzyme requires a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) to initiate the reaction. The mechanism is a two-step "ping-pong" process. A phosphorylated histidine residue in the active site first donates its phosphate to the C-2 position of 3-PG, forming a transient 2,3-BPG intermediate.[6][9] The enzyme then accepts the phosphate from the C-3 position of the intermediate, regenerating the phospho-enzyme and releasing 2-PG.[8][9]
-
Cofactor-independent PGM (iPGM): Prevalent in plants, algae, and various microorganisms, this class of PGM does not require 2,3-BPG. Its mechanism involves a phosphoserine intermediate.[8]
The rationale for this isomerization is structural. Positioning the phosphate group at C-2 makes the proton at C-2 more acidic and sets up the molecule for the subsequent elimination reaction catalyzed by enolase.
Regulation and Kinetics
As a reversible reaction not far from equilibrium, the PGM-catalyzed step is not a primary site for allosteric regulation of the glycolytic pathway.[6] Its activity is largely controlled by the concentrations of its substrate (3-PG) and product (2-PG). However, dPGM activity can be inhibited by anionic molecules such as vanadate, phosphate, and high concentrations of chloride ions.[6] Studies have also shown that dPGM is sensitive to ionic concentration, which can modulate its mutase versus its phosphatase activity.[6]
Conversion to Phosphoenolpyruvate: The Critical Dehydration by Enolase
The ninth step of glycolysis is the conversion of 2-PG to phosphoenolpyruvate (PEP), a reaction catalyzed by the metalloenzyme enolase (phosphopyruvate hydratase).[10][11] This is a pivotal step that generates one of the most high-energy phosphate compounds in biology.
Enzymatic Mechanism and Causality
Enolase catalyzes a dehydration (elimination) reaction, removing a water molecule from 2-PG to form a double bond, yielding PEP.[2][3] This reaction is crucial because it traps a large amount of free energy in the phosphate bond of PEP. While the hydrolysis of the phosphate ester in 2-PG releases a modest amount of energy (ΔG°' ≈ -17.6 kJ/mol), the hydrolysis of the enol-phosphate in PEP is highly exergonic (ΔG°' ≈ -61.9 kJ/mol).[12] This dramatic increase in group transfer potential is the chemical rationale for this step; it enables PEP to readily donate its phosphate group to ADP in the final step of glycolysis, a reaction catalyzed by pyruvate kinase.[3][12]
The catalytic mechanism of enolase is a stereospecific E1cB elimination reaction involving a carbanion intermediate.[1][10] The key steps are:
-
Substrate Binding: The carboxyl group of 2-PG coordinates with two Mg²⁺ ions in the active site. These divalent cations are essential cofactors, acting to stabilize the negative charges of the substrate and intermediates.[1][10][13]
-
Proton Abstraction: A lysine residue (Lys³⁴⁵) in the active site acts as a base, abstracting the acidic proton from C-2 of 2-PG. The Mg²⁺ ions enhance the acidity of this proton.[10][14]
-
Carbanion Intermediate Formation: The abstraction of the proton forms a negatively charged carbanion intermediate (an enolate), which is stabilized by resonance and the coordinated Mg²⁺ ions.[10]
-
Hydroxide Elimination: A glutamate residue (Glu²¹¹) acts as a general acid, protonating the hydroxyl group at C-3, facilitating its elimination as a molecule of water and forming the double bond of PEP.[10]
Diagram 1: The Central Role of 2-Phosphoglyceric Acid
Caption: Conversion of 3-PG to PEP via the 2-PG intermediate.
Thermodynamics and Regulation
The enolase-catalyzed reaction is reversible, with a small standard free energy change (ΔG°' ≈ +1.8 kJ/mol or about 1 kcal/mol).[15][16] Despite being slightly endergonic under standard conditions, the reaction proceeds efficiently in the forward direction in the cell because the subsequent reaction catalyzed by pyruvate kinase is highly exergonic and irreversible, thus constantly removing the product, PEP.[12] Like PGM, enolase is not a major point of allosteric regulation for the glycolytic pathway.[1]
Broader Metabolic Context
The roles of 2-PG and its associated enzymes are not confined to glycolysis. Due to the reversibility of the PGM and enolase reactions, they are integral components of other metabolic pathways.
-
Gluconeogenesis: In the synthesis of glucose from non-carbohydrate precursors like pyruvate or lactate, the glycolytic pathway is essentially reversed. Enolase catalyzes the hydration of PEP to 2-PG, and PGM subsequently converts 2-PG to 3-PG.[13][15][17][18]
-
Glyceroneogenesis: This pathway synthesizes glycerol 3-phosphate from precursors like pyruvate. It follows the initial steps of gluconeogenesis, producing PEP and subsequently 2-PG and 3-PG as intermediates on the way to generating dihydroxyacetone phosphate (DHAP), the precursor to glycerol 3-phosphate.[19]
Clinical and Therapeutic Relevance
The enzymes that metabolize 2-phosphoglycerate, particularly enolase and PGM, have significant implications in diagnostics and drug development.
Enolase as a Biomarker and Drug Target
Elevated concentrations of enolase in cerebrospinal fluid (CSF) or serum have been identified as diagnostic or prognostic biomarkers for several pathological conditions.[10]
-
Neurological Conditions: Increased levels of neuron-specific enolase (NSE) in CSF are correlated with the severity of low-grade astrocytoma and can be indicative in the prognostic assessment of cardiac arrest and cerebrovascular accident victims.[10]
-
Cancer: Alpha-enolase (ENO1) is often overexpressed in various tumors, including hepatocellular carcinoma, and is implicated in the Warburg effect, where cancer cells exhibit high rates of glycolysis.[20] This has led to the development of enolase inhibitors, such as SF2312 and its derivatives, as potential anti-neoplastic agents.[10]
-
Genetic Disorders: Deficiencies in enolase isoforms are linked to rare genetic diseases. ENO1 deficiency is associated with hereditary haemolytic anemia, while ENO3 deficiency can cause glycogen storage disease type XIII.[10]
Phosphoglycerate Mutase in Disease
Phosphoglycerate mutase 1 (PGAM1) is frequently upregulated in human cancers, including lung and breast cancer.[21][22] PGAM1 activity is important for regulating both glycolysis and anabolic processes that support rapid cell proliferation.[21] Its inhibition can lead to an accumulation of its substrate, 3-PG, which can in turn inhibit other metabolic pathways like the pentose phosphate pathway, thereby impeding cancer cell growth.[22] This makes PGAM1 an attractive therapeutic target for cancer treatment.[21]
Experimental Protocols
Characterizing the activity of the enzymes that metabolize 2-PG is fundamental to research in metabolism and drug discovery. Spectrophotometric coupled enzyme assays are standard methodologies for this purpose.
Protocol: Enolase Activity Assay
This protocol measures enolase activity by coupling the production of PEP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, monitoring the decrease in NADH absorbance at 340 nm.[13]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgSO₄.
-
2-Phosphoglyceric Acid (2-PG) substrate solution (e.g., 20 mM).
-
Adenosine 5'-diphosphate (ADP) solution (e.g., 20 mM).
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (e.g., 5 mM).
-
Pyruvate Kinase (PK) enzyme solution (e.g., ~600 units/mL).
-
Lactate Dehydrogenase (LDH) enzyme solution (e.g., ~900 units/mL).
-
Enzyme sample (e.g., purified enolase or cell lysate).
-
UV-Vis Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a master mix in a microcuvette containing Reaction Buffer, 1.5 mM ADP, and 0.2 mM NADH.
-
Add sufficient units of the coupling enzymes, PK (~7 units) and LDH (~10 units), to the master mix.
-
Add the enzyme sample (e.g., 5-20 µL of lysate or purified protein) to the cuvette.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate, 2-PG, to a final concentration of 2 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the enolase activity.
-
Calculate activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Diagram 2: Workflow for Coupled Enolase Activity Assay
Caption: Spectrophotometric measurement of enolase activity.
Protocol: Phosphoglycerate Mutase Activity Assay
This protocol determines PGM activity by coupling the entire downstream glycolytic sequence to its reaction, again monitoring NADH consumption.[21][23]
Materials:
-
Same as for the Enolase Assay, with the following changes:
-
Substrate: 3-Phosphoglyceric Acid (3-PG) solution (e.g., 50 mM).
-
Additional Coupling Enzyme: Enolase solution (e.g., ~100 units/mL).
-
Enzyme Sample: Purified PGM or cell lysate.
Procedure:
-
Prepare a master mix in a microcuvette containing Reaction Buffer, 1.5 mM ADP, and 0.2 mM NADH.
-
Add sufficient units of the coupling enzymes: enolase (~1 unit), PK (~7 units), and LDH (~10 units).
-
Add the PGM sample to the cuvette.
-
Equilibrate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the substrate, 3-PG, to a final concentration of 5 mM.
-
Immediately monitor the decrease in absorbance at 340 nm. The rate is proportional to PGM activity, assuming PGM is the rate-limiting step.
-
Calculate activity as described for the enolase assay.
Conclusion
D-(+)-2-Phosphoglyceric Acid occupies a chemically strategic position in glycolysis. Its formation and consumption, catalyzed by phosphoglycerate mutase and enolase respectively, represent a critical molecular rearrangement and dehydration that transforms a low-energy phosphate intermediate into the high-energy compound, phosphoenolpyruvate. This conversion is fundamental to the energy-yielding phase of glycolysis. While not primary sites of metabolic regulation, the enzymes responsible for 2-PG turnover are emerging as significant players in pathophysiology, offering promising avenues for the development of novel diagnostics and therapeutics, particularly in the fields of oncology and neurology. A thorough understanding of the mechanisms surrounding 2-PG is therefore indispensable for researchers and clinicians working to unravel and manipulate cellular metabolism.
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ResearchGate. The glycolysis pathway. Enolases catalyse the dehydration of... [Link].
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Quora. Why is a double bond formed between C1 and C2 of 2 phosphoglycerate in the mechanism of enolase reaction of glycolysis? [Link].
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YouTube. (2019). 24.05 Glycolysis in Detail - Stage 2. [Link].
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ResearchGate. Structure and Activity of Phosphoglycerate Mutase. [Link].
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Enzyme Description and Background. [Link].
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P. aeruginosa Metabolome Database. 2-Phosphoglyceric acid (PAMDB001814). [Link].
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Khan Academy. Glycolysis | Cellular respiration | Biology (article). [Link].
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PrepMate. What is the role of 2-phosphoglycerate in glycolysis, and how is it converted in the pathway? [Link].
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Ray, S. S., et al. (2018). Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. Frontiers in Microbiology, 9, 283. [Link].
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Hallows, W. C., et al. (2012). Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation. Journal of Biological Chemistry, 287(6), 3850–3858. [Link].
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Tenore, A., & Mohiuddin, S. S. (2023). Physiology, Gluconeogenesis. In StatPearls. StatPearls Publishing. [Link].
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Alberty, R. A. (2020). Thermodynamics and Kinetics of Glycolytic Reactions. Part II: Influence of Cytosolic Conditions on Thermodynamic State Variables and Kinetic Parameters. Biophysical Chemistry, 268, 106497. [Link].
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ResearchGate. Enolase activity under various experimental conditions... [Link].
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Proteopedia. Phosphoglycerate mutase. [Link].
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LibreTexts, B. (2021). 13.1: Glycolysis. [Link].
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eLife. Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism. [Link].
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De Rosa, V., et al. (2015). Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism. eLife, 4, e08771. [Link].
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LibreTexts, B. (2021). 13.3: Gluconeogenesis. [Link].
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Jedrzejas, M. J., et al. (2000). Structure and mechanism of action of a novel phosphoglycerate mutase from Bacillus stearothermophilus. Journal of Molecular Biology, 300(1), 167–179. [Link].
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Hitosugi, T., et al. (2012). Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell, 22(5), 585–600. [Link].
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Akram, M. (2013). Biochemistry, Gluconeogenesis. Journal of Medicinal Plants Research, 7(28), 2090-2095. [Link].
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An In-Depth Technical Guide to D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: From Fundamental Properties to Applications in Drug Discovery
This guide provides a comprehensive technical overview of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate, a crucial intermediate in cellular metabolism. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, biological significance, and practical applications, with a particular focus on its role as a substrate in enzymatic assays for therapeutic screening.
Introduction: A Pivotal Metabolite in Glycolysis
D-(+)-2-Phosphoglyceric acid (2-PGA) is a key metabolic intermediate in the glycolysis pathway, the universal process for cellular energy production.[1][2] It is formed from the isomerization of 3-phosphoglycerate and is subsequently converted to the high-energy compound phosphoenolpyruvate (PEP) by the enzyme enolase.[2] Due to its central role in energy metabolism, the enzymatic pathways involving 2-PGA are of significant interest in various fields, including cancer research and infectious diseases, making its substrate, this compound, an indispensable tool in the laboratory.[3][4]
Chemical Structure and Physicochemical Properties
This compound is the hydrated sodium salt of the D-isomer of 2-phosphoglyceric acid. The presence of the sodium salt enhances its stability and solubility in aqueous solutions, making it suitable for use in biochemical assays.
Chemical Structure:
The conversion of 3-Phosphoglycerate to Pyruvate in glycolysis.
The enzyme phosphoglycerate mutase catalyzes the isomerization of 3-phosphoglycerate to 2-phosphoglycerate. [5]Subsequently, enolase facilitates a dehydration reaction, converting 2-phosphoglycerate into the high-energy enolphosphate, phosphoenolpyruvate (PEP). [2]This step is crucial as it sets up the final, highly exergonic reaction of glycolysis where pyruvate kinase transfers the phosphate group from PEP to ADP, generating ATP.
Application in Drug Development: A Substrate for Enolase Inhibition Assays
The enzyme enolase is a validated target for drug development, particularly in oncology and infectious diseases. [4][6]Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), making them more susceptible to inhibitors of glycolytic enzymes. [1][5]Consequently, the screening for enolase inhibitors is a key strategy in the development of novel therapeutics.
This compound is the essential substrate for in vitro enolase activity assays. These assays are fundamental for determining the potency of potential inhibitors, typically by measuring the half-maximal inhibitory concentration (IC50). [7][8]
Experimental Protocol: Spectrophotometric Enolase Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to determine the IC50 of a test compound against enolase. The principle lies in a coupled enzyme system where the product of the enolase reaction, PEP, is used by pyruvate kinase (PK) to produce pyruvate and ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Rationale for Experimental Design:
-
Coupled Enzyme System: This design allows for the continuous monitoring of the enolase reaction in real-time by linking it to a detectable change (NADH oxidation).
-
Substrate Concentration: The concentration of D-(+)-2-Phosphoglyceric Acid is typically kept at or near its Michaelis-Menten constant (Km) for enolase to ensure the assay is sensitive to competitive inhibitors.
-
Excess of Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase are provided in excess to ensure that the enolase-catalyzed reaction is the rate-limiting step.
-
Controls: The inclusion of positive (no inhibitor) and negative (no enolase) controls is critical for data normalization and validation of the assay system.
Workflow for Enolase Inhibition Assay:
A step-by-step workflow for a typical enolase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 500 mM KCl and 15 mM MgSO₄. [9]Prepare fresh and adjust pH at 25°C.
-
This compound (2-PGA) Stock Solution: Prepare a 56 mM stock solution in deionized water. [9]Store at -20°C.
-
NADH Stock Solution: Prepare a 7 mM stock solution in the assay buffer. [9]Prepare fresh for each experiment as NADH is light-sensitive and prone to degradation.
-
ADP Stock Solution: Prepare a 20 mM stock solution in deionized water. [9]Prepare fresh.
-
Enolase Working Solution: Prepare a solution containing 0.25 - 0.5 units/ml of enolase in a suitable enzyme diluent (e.g., 15 mM Tris-HCl with 0.02% BSA, pH 7.4). [9]Keep on ice.
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Mix: Use a commercially available enzyme mixture.
-
Test Inhibitor Stock and Dilutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
Assay Buffer
-
NADH solution
-
ADP solution
-
PK/LDH enzyme mix
-
Enolase working solution
-
Test inhibitor dilution (or vehicle for control wells)
-
-
Incubate the plate for 5-10 minutes at 25°C to allow the components to equilibrate and to establish a baseline absorbance reading.
-
Initiate the reaction by adding the 2-PGA solution to all wells. [10] * Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). [7][11]
-
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
-
Storage: Store the solid compound at -20°C in a desiccator. [12][13]It is hygroscopic and should be protected from moisture.
-
Solution Stability: Prepare stock solutions fresh when possible. For short-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles. [14]
Conclusion
This compound is more than just a chemical reagent; it is a key that unlocks our understanding of fundamental metabolic processes and a critical tool in the quest for novel therapeutics. Its role as the substrate for enolase places it at the forefront of drug discovery efforts targeting metabolic pathways in cancer and infectious diseases. A thorough understanding of its properties and a meticulous approach to its use in enzymatic assays are paramount for generating reliable and impactful scientific data.
References
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Protocols.io. (2012, August 21). In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture. Retrieved from [Link]
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ResearchGate. shows conversion of 2-phosphoglycerate into Phosphoenolpyruvate. Retrieved from [Link]
-
PubMed Central. Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. Retrieved from [Link]
-
Assay Genie. Enolase Activity Colorimetric/Fluorometric Assay Kit (#BN00915). Retrieved from [Link]
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PubMed Central. Neuron-Specific Enolase—What Are We Measuring?. Retrieved from [Link]
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National Center for Biotechnology Information. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]
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PubMed Central. Exploring glycolytic enzymes in disease: potential biomarkers and therapeutic targets in neurodegeneration, cancer and parasitic infections. Retrieved from [Link]
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PubMed Central. Regulation of phosphoglycerate kinase 1 and its critical role in cancer. Retrieved from [Link]
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MDPI. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]
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ResearchGate. (PDF) Neuron-Specific Enolase—What Are We Measuring?. Retrieved from [Link]
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The Pivotal Role of 2-Phosphoglycerate in Cellular Metabolism: A Technical Guide
This guide provides an in-depth exploration of 2-phosphoglycerate (2-PG), a critical metabolic intermediate. We will delve into its core functions within and beyond glycolysis, the intricate enzymatic mechanisms that govern its transformation, and its emerging significance in disease states and as a potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital molecule.
Introduction: 2-Phosphoglycerate at the Crossroads of Central Carbon Metabolism
2-Phosphoglycerate (2-PG) is a key intermediate in the glycolytic pathway, the universal process for cellular energy extraction from glucose.[1] Situated at the penultimate step of the preparatory phase of glycolysis, 2-PG's formation and subsequent conversion are crucial for setting the stage for the high-energy phosphate transfer that yields ATP.[1] While its role in glycolysis is well-established, the significance of 2-PG extends to other interconnected metabolic pathways and regulatory processes, making it a molecule of considerable interest in cellular metabolism.
This guide will illuminate the multifaceted functions of 2-PG, providing a detailed examination of its synthesis and catabolism, its integration with other metabolic networks, and the analytical methodologies used for its quantification. Furthermore, we will explore its clinical relevance, particularly in the context of cancer metabolism.
The Glycolytic Hub: Synthesis and Conversion of 2-Phosphoglycerate
The primary metabolic context for 2-phosphoglycerate is the glycolytic pathway, where it is both a product and a substrate in two sequential, reversible reactions.
Formation of 2-Phosphoglycerate: The Role of Phosphoglycerate Mutase
2-Phosphoglycerate is synthesized from its isomer, 3-phosphoglycerate (3-PG), by the enzyme phosphoglycerate mutase (PGM).[2] This isomerization reaction is essential as it repositions the phosphate group from the C3 to the C2 position of the glycerate backbone, a necessary prelude to the subsequent dehydration step.[2]
There are two distinct classes of phosphoglycerate mutases with different catalytic mechanisms:
-
Cofactor-dependent phosphoglycerate mutases (dPGM): Predominantly found in vertebrates and some invertebrates, these enzymes require a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) to initiate the reaction. The mechanism involves a phospho-histidine residue in the active site. The enzyme first donates its phosphate group to the substrate (3-PG) to form a 2,3-BPG intermediate. The enzyme then accepts a phosphate from the C3 position of the intermediate to yield 2-PG and regenerate the phosphorylated enzyme.[3]
-
Cofactor-independent phosphoglycerate mutases (iPGM): Found in plants, fungi, and bacteria, these enzymes do not require 2,3-BPG.[4] The mechanism of iPGM from Bacillus stearothermophilus involves two Mn²⁺ ions that facilitate the intramolecular transfer of the phosphate group via a phosphoserine intermediate.[4]
The reversibility of this reaction also allows for the entry of 2-PG into gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors.[5]
Conversion to Phosphoenolpyruvate: The Dehydration Reaction of Enolase
2-Phosphoglycerate is subsequently converted to the high-energy compound phosphoenolpyruvate (PEP) by the enzyme enolase (also known as phosphopyruvate hydratase).[6] This is a dehydration reaction, involving the removal of a water molecule from 2-PG.[7] The reaction is metabolically crucial as it creates an enol-phosphate, a highly unstable molecule with a large negative free energy of hydrolysis, which primes it for the subsequent ATP-generating step catalyzed by pyruvate kinase.[7]
The catalytic mechanism of enolase involves an E1cB elimination reaction and requires the presence of two divalent metal ions, typically Mg²⁺.[7] One "conformational" ion binds to the enzyme to facilitate substrate binding, while a second "catalytic" ion participates directly in the dehydration process.[7] The active site of enolase is highly conserved across species.[6]
The small free energy change of the enolase reaction allows it to proceed in the reverse direction during gluconeogenesis, where PEP is hydrated to form 2-PG.[5][6]
Beyond Glycolysis: 2-Phosphoglycerate in Interconnected Pathways
While glycolysis is its primary domain, 2-PG and its neighboring metabolites serve as important links to other metabolic pathways.
The Rapoport-Luebering Shunt and Oxygen Transport
In erythrocytes, a significant portion of the glycolytic flux is diverted through the Rapoport-Luebering shunt, which synthesizes 2,3-bisphosphoglycerate (2,3-BPG). 2,3-BPG is a potent allosteric inhibitor of hemoglobin's oxygen affinity, thus playing a crucial role in regulating oxygen delivery to tissues. The levels of 2,3-BPG are controlled by the bifunctional enzyme 2,3-bisphosphoglycerate mutase/phosphatase. The phosphatase activity of this enzyme, which degrades 2,3-BPG to 3-phosphoglycerate, can be activated by 2-phosphoglycolate.[8] This highlights an indirect but vital connection between phosphoglycerate metabolism and systemic oxygen transport.
A Link to Serine Biosynthesis
In some prokaryotes, such as Veillonella alcalescens, a specific 2-phosphoglycerate phosphatase has been identified.[9] This enzyme dephosphorylates 2-PG to glycerate, which can then enter the non-phosphorylated pathway of serine biosynthesis.[9] This provides a direct link between a glycolytic intermediate and amino acid synthesis in these organisms. While the phosphorylated pathway, starting from 3-phosphoglycerate, is the primary route for serine biosynthesis in most organisms, this alternative pathway underscores the metabolic versatility of 2-PG.[10]
2-Phosphoglycerate and Enolase in Disease: A Focus on Cancer Metabolism
The metabolic reprogramming of cancer cells, often characterized by elevated rates of glycolysis even in the presence of oxygen (the Warburg effect), has brought renewed attention to the enzymes and intermediates of this pathway.
Enolase as an Oncoprotein and Therapeutic Target
The enzyme enolase, particularly the isoform ENO1, is overexpressed in a wide range of cancers and its high expression levels often correlate with poor prognosis.[11][12] Beyond its glycolytic function of converting 2-PG to PEP, ENO1 exhibits "moonlighting" functions that contribute to tumorigenesis.[12] For instance, cell-surface ENO1 can act as a plasminogen receptor, promoting cancer cell invasion and metastasis.[12]
The critical role of enolase in cancer metabolism has made it an attractive target for drug development. Inhibitors of enolase could potentially disrupt the energy supply of cancer cells and inhibit their growth. Reduced enolase 1 activity has been observed in tumor-infiltrating T lymphocytes (TILs), leading to a decrease in pyruvate production and impaired anti-tumor immunity.[13] This suggests that targeting enolase could have complex effects on both cancer cells and the immune response.[13]
Clinical Significance of Altered 2-Phosphoglycerate Levels
Alterations in the levels of glycolytic intermediates, including 2-PG, can be indicative of metabolic dysregulation in various diseases. For instance, in type II diabetes, changes in the activities of glycolytic enzymes in erythrocytes have been reported, which can affect the levels of intermediates like 2-PG and impact red blood cell function.[14] While direct measurement of 2-PG is not yet a routine clinical diagnostic, it holds potential as a biomarker for metabolic diseases.
Methodologies for the Study of 2-Phosphoglycerate
Accurate quantification of 2-phosphoglycerate is essential for understanding its metabolic roles. Several analytical techniques can be employed for this purpose.
Enzymatic Assays
Coupled enzymatic assays are a common method for quantifying 2-PG in biological samples. These assays typically involve a series of enzymatic reactions that ultimately lead to the production of a detectable product, such as NADH or a fluorescent molecule. Commercial kits are available that utilize this principle.
Mass Spectrometry-Based Metabolomics
Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) offers a highly sensitive and specific method for the quantification of 2-PG and other metabolites.[15] This approach allows for the simultaneous measurement of multiple metabolites, providing a comprehensive snapshot of the metabolic state of a cell or tissue.
Table 1: Comparison of Analytical Methods for 2-Phosphoglycerate Quantification
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Assay | Coupled enzyme reactions leading to a colorimetric or fluorometric signal. | Relatively simple, high-throughput. | Indirect measurement, potential for interference from other molecules. |
| LC-MS | Separation by liquid chromatography followed by detection by mass spectrometry. | High sensitivity and specificity, allows for simultaneous quantification of multiple metabolites. | Requires specialized equipment and expertise, can be lower throughput. |
Experimental Protocols
Protocol for Quantification of 2-Phosphoglycerate using a Coupled Enzymatic Assay
This protocol is based on the principle of converting 2-PG to pyruvate, which is then measured.
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer and deproteinize the extract, for example, by perchloric acid precipitation followed by neutralization.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ADP, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.
-
Initiation of Reaction: Add the sample extract to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of NADH oxidation is proportional to the concentration of 2-PG in the sample.
-
Standard Curve: Generate a standard curve using known concentrations of 2-PG to quantify the amount in the samples.
Protocol for Quantification of 2-Phosphoglycerate using LC-MS
This protocol provides a general workflow for targeted quantification of 2-PG.
-
Metabolite Extraction: Extract metabolites from cells or tissues using a cold solvent mixture, typically methanol/acetonitrile/water.
-
Chromatographic Separation: Separate the metabolites using a suitable LC column, such as a HILIC (hydrophilic interaction liquid chromatography) column, which is well-suited for retaining polar compounds like 2-PG.
-
Mass Spectrometry Detection: Detect 2-PG using a mass spectrometer operating in negative ion mode. The specific mass-to-charge ratio (m/z) of the deprotonated 2-PG molecule is monitored.
-
Quantification: Quantify 2-PG by comparing the peak area of the analyte in the sample to that of a known concentration of a stable isotope-labeled internal standard.
Visualizing the Metabolic Network
The following diagrams illustrate the central position of 2-phosphoglycerate in cellular metabolism.
Caption: The central role of 2-Phosphoglycerate in the glycolytic pathway.
Caption: Enzymatic conversions involving 2-Phosphoglycerate.
Caption: 2-Phosphoglycerate as a key node in metabolic pathways.
Conclusion and Future Directions
2-Phosphoglycerate, long recognized for its indispensable role in glycolysis, is emerging as a more dynamic player in cellular metabolism than previously appreciated. Its position as a critical intermediate, governed by exquisitely regulated enzymes, places it at a nexus of energy production, biosynthesis, and redox balance. The growing understanding of the non-glycolytic functions of its converting enzyme, enolase, in cancer progression has opened new avenues for therapeutic intervention.
Future research will likely focus on further elucidating the allosteric regulatory roles of 2-PG and its involvement in the metabolic crosstalk between different cellular compartments and pathways. The development of more sophisticated analytical techniques will enable a more precise understanding of the subcellular dynamics of 2-PG and its response to various physiological and pathological stimuli. A deeper comprehension of the intricate functions of 2-phosphoglycerate will undoubtedly provide novel insights into cellular metabolism and pave the way for innovative therapeutic strategies targeting metabolic diseases.
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The Pivotal Intermediate: A Technical Guide to the Discovery and History of 2-Phosphoglyceric Acid in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phosphoglyceric acid (2-PGA), a seemingly simple three-carbon molecule, holds a critical position in the central metabolic thoroughfare of glycolysis. Its discovery and the elucidation of its role were not singular events but rather the culmination of decades of meticulous research that unraveled the intricate steps of glucose metabolism. This guide provides a comprehensive overview of the historical context surrounding the identification of 2-PGA, its enzymatic transformations, and the analytical techniques that have enabled its study from the early 20th century to the present day. Authored from the perspective of a Senior Application Scientist, this document synthesizes historical accounts with modern experimental insights, offering a robust resource for professionals in metabolic research and drug development.
The Dawn of Glycolysis: A Puzzle of Phosphorylated Esters
The story of 2-phosphoglyceric acid is intrinsically linked to the broader narrative of glycolysis, the pathway that converts glucose to pyruvate.[1] In the early 20th century, the prevailing understanding of fermentation and muscle contraction was rudimentary. It was the pioneering work of scientists like Arthur Harden and William Young that first shed light on the necessity of inorganic phosphate and the formation of phosphorylated intermediates in these processes.[1] However, the exact sequence of these intermediates remained a "black box."
The complete elucidation of the glycolytic pathway, now known as the Embden-Meyerhof-Parnas (EMP) pathway, was a collaborative effort involving numerous researchers.[1] Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were instrumental in piecing together the puzzle.[1] Meyerhof, in particular, meticulously investigated the enzymatic reactions in muscle extracts, laying the groundwork for the identification of each intermediate.[1][2]
The discovery of 2-phosphoglyceric acid emerged from this systematic dissection of glycolysis. While a single, dramatic "discovery" paper for 2-PGA is not readily apparent in the historical record, its identification was an inevitable consequence of the detailed biochemical analyses conducted in the 1930s. The work of Otto Meyerhof and his collaborator Karl Lohmann on the enzymes phosphoglycerate mutase and enolase in 1935 was pivotal.[2] Their research demonstrated the conversion of 3-phosphoglycerate to a distinct isomer, 2-phosphoglycerate, which was then dehydrated to form the high-energy compound phosphoenolpyruvate (PEP).[2]
A crucial experimental tool in these early studies was the use of fluoride ions. It had been known for some time that fluoride inhibits glycolysis.[3] Warburg and Christian showed that this inhibition was due to the targeting of the enzyme enolase.[3] In the presence of fluoride and inorganic phosphate, a stable complex is formed with the magnesium ions at the active site of enolase, blocking the conversion of 2-PGA to PEP.[3][4] This inhibition led to the accumulation of 2-phosphoglycerate (and its precursor, 3-phosphoglycerate), allowing for its isolation and characterization. This phenomenon provided strong evidence for the existence and position of 2-PGA in the glycolytic sequence.
The Crucial Role of 2-Phosphoglyceric Acid in Metabolism
2-Phosphoglyceric acid is a key intermediate in the "payoff phase" of glycolysis, where ATP is generated.[5] It is formed from 3-phosphoglycerate in a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase (PGM) .[6] Subsequently, 2-PGA is converted to phosphoenolpyruvate (PEP) by the enzyme enolase (also known as phosphopyruvate hydratase).[6]
The Phosphoglycerate Mutase Reaction: A Phosphate Shuffle
The isomerization of 3-PGA to 2-PGA is a critical step that repositions the phosphate group, setting the stage for the subsequent dehydration reaction.
-
Enzyme: Phosphoglycerate Mutase (PGM)
-
Reaction: 3-Phosphoglycerate ⇌ 2-Phosphoglycerate
-
Mechanism: The reaction mechanism involves a phosphorylated enzyme intermediate. A histidine residue at the active site of PGM is typically phosphorylated. This phosphate group is transferred to the C2 hydroxyl group of 3-PGA, forming a 2,3-bisphosphoglycerate intermediate. The phosphate group originally on C3 of the substrate is then transferred back to the enzyme's histidine residue, releasing 2-PGA.
The Enolase Reaction: Generating a High-Energy Intermediate
The dehydration of 2-PGA by enolase is a pivotal step that creates a high-energy phosphate bond in phosphoenolpyruvate.
-
Enzyme: Enolase (Phosphopyruvate Hydratase)
-
Reaction: 2-Phosphoglycerate ⇌ Phosphoenolpyruvate + H₂O
-
Mechanism: Enolase catalyzes a dehydration reaction, removing a molecule of water from 2-PGA. This creates a double bond between C2 and C3, resulting in the formation of the enol-phosphate, PEP. The formation of this double bond dramatically increases the standard free energy of hydrolysis of the phosphate group, making PEP a potent phosphate donor for the subsequent ATP-generating step catalyzed by pyruvate kinase.
Experimental Protocols for the Analysis of 2-Phosphoglyceric Acid
The study of 2-phosphoglyceric acid and other metabolic intermediates requires meticulous sample preparation and sensitive analytical techniques. The following sections provide an overview of both historical and modern methodologies.
Sample Preparation: Quenching Metabolism and Extracting Metabolites
A critical first step in metabolite analysis is to rapidly quench all enzymatic activity to prevent changes in metabolite concentrations after sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen. Subsequently, metabolites are extracted from the biological matrix.
Protocol: Preparation of Protein-Free Extracts
This protocol is a general guideline for the extraction of polar metabolites like 2-PGA from cells or tissues.
-
Quenching: Immediately freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen.
-
Extraction Solvent Preparation: Prepare a cold extraction solvent mixture. A common choice is a monophasic solution of methanol:acetonitrile:water (2:2:1, v/v/v) pre-chilled to -20°C.
-
Extraction: a. Add the cold extraction solvent to the frozen sample. The ratio of solvent to sample should be sufficient to ensure complete extraction (e.g., 1 mL of solvent per 10-20 mg of tissue or 1-5 million cells). b. Homogenize the sample on ice using a tissue homogenizer or by vigorous vortexing for cell pellets. c. Incubate the mixture at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, including 2-PGA.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) to concentrate the metabolites. The dried extract can be stored at -80°C until analysis.
-
Reconstitution: Prior to analysis, reconstitute the dried extract in a suitable solvent compatible with the analytical platform (e.g., water or a mobile phase for LC-MS).
Historical Analytical Approaches
Early studies on glycolytic intermediates relied on classical biochemical techniques:
-
Fractional Precipitation: Using agents like barium or mercury salts to selectively precipitate different phosphorylated compounds.
-
Paper Chromatography: Separating intermediates based on their differential partitioning between a stationary phase (paper) and a mobile phase.
-
Enzymatic Assays: Using specific enzymes to convert the target metabolite and measuring the change in a coupled reaction, often spectrophotometrically.
Modern Analytical Techniques
Modern metabolomics platforms offer high sensitivity, specificity, and throughput for the analysis of 2-PGA and other intermediates.
Protocol: Enzymatic Assay for 2-Phosphoglyceric Acid
This method relies on a series of coupled enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorometric). Commercial kits are available for this assay.[7][8][9]
-
Principle: a. 2-PGA is converted to PEP by enolase. b. PEP is then converted to pyruvate by pyruvate kinase, with the concomitant conversion of ADP to ATP. c. The generated pyruvate is then used in a reaction that produces a colored or fluorescent product, which is proportional to the initial amount of 2-PGA.
-
Procedure (based on a generic fluorometric assay kit): [7] a. Standard Curve Preparation: Prepare a series of 2-PGA standards of known concentrations. b. Sample Preparation: Prepare protein-free extracts of the biological samples as described in section 3.1. c. Reaction Setup: i. In a 96-well microplate, add the 2-PGA standards and unknown samples to separate wells. ii. For each sample, prepare a parallel well that will serve as a negative control (without the enolase enzyme). iii. Prepare a reaction mix containing all the necessary enzymes (enolase, pyruvate kinase, etc.) and substrates (ADP, fluorometric probe) as per the kit instructions. iv. Add the reaction mix to the standard and sample wells. Add a negative control mix (lacking enolase) to the corresponding sample control wells. d. Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[7] e. Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader. f. Calculation: Subtract the fluorescence reading of the negative control from the sample reading to get the net fluorescence. Determine the concentration of 2-PGA in the samples by comparing the net fluorescence to the standard curve.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Phosphoglyceric Acid
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile metabolites like 2-PGA, a derivatization step is required to make them amenable to GC analysis.[10]
-
Derivatization: a. The extracted and dried metabolites are chemically modified to increase their volatility. A common method is two-step trimethylsilylation.[10] b. First, silylation of the phosphate and hydroxyl groups is performed using a reagent like hexamethyldisilazane.[10] c. This is followed by silylation of any less reactive groups with a stronger silylating agent like bis(trimethylsilyl)trifluoroacetamide.[10]
-
GC Separation: a. The derivatized sample is injected into the gas chromatograph. b. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. c. The column is heated in a temperature-programmed oven, and the different derivatized metabolites separate based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: a. As the separated compounds elute from the GC column, they enter the mass spectrometer. b. The molecules are ionized (e.g., by electron impact), causing them to fragment in a reproducible manner. c. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
-
Identification and Quantification: a. 2-PGA is identified by comparing its retention time and mass spectrum to that of a pure, derivatized standard. b. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard added to the sample before extraction.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2-Phosphoglyceric Acid
LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of polar metabolites like 2-PGA directly from extracts without the need for derivatization.[11][12]
-
LC Separation: a. The reconstituted metabolite extract is injected into a liquid chromatograph. b. The sample is carried by a liquid mobile phase through a column packed with a stationary phase. c. Separation of metabolites is achieved based on their differential partitioning between the mobile and stationary phases. For polar compounds like 2-PGA, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be used.
-
MS/MS Detection: a. As the separated metabolites elute from the LC column, they are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. b. In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) is set to select the parent ion of 2-PGA (based on its m/z). c. This selected ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. d. The resulting fragment ions are then separated in the third quadrupole (Q3) and detected.
-
Identification and Quantification: a. The combination of retention time, parent ion mass, and specific fragment ion masses provides very high confidence in the identification of 2-PGA. b. Quantification is highly sensitive and accurate using a technique called multiple reaction monitoring (MRM), where the instrument is set to specifically detect one or more parent-to-fragment ion transitions for 2-PGA and an isotopically labeled internal standard. A method has been developed to distinguish between the coeluting isomers 2-phosphoglycerate and 3-phosphoglycerate based on their unique product ion ratios.[11]
Visualization of Key Pathways and Workflows
The Central Role of 2-Phosphoglyceric Acid in Glycolysis
Caption: The conversion of 3-PGA to 2-PGA and then to PEP in glycolysis.
Experimental Workflow for LC-MS/MS Analysis of 2-PGA
Caption: A streamlined workflow for the analysis of 2-PGA using LC-MS/MS.
Conclusion and Future Perspectives
The discovery of 2-phosphoglyceric acid was a landmark achievement in the golden age of biochemistry, contributing significantly to our understanding of fundamental metabolic processes. From its initial identification through the clever use of enzyme inhibitors to its routine quantification by high-resolution mass spectrometry, the study of 2-PGA has mirrored the technological advancements in the life sciences.
For researchers and drug development professionals, a deep understanding of the history and analytical methodologies related to key metabolic intermediates like 2-PGA is invaluable. It provides context for current research and offers a toolkit for investigating metabolic dysregulation in disease states such as cancer, where alterations in glycolysis are a well-established hallmark. The continued development of sensitive and robust analytical techniques will undoubtedly further illuminate the intricate roles of 2-PGA and other metabolites in cellular physiology and pathology, paving the way for novel therapeutic interventions.
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A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. Journal of Visualized Experiments. [Link]
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Gas chromatography with mass spectrometry analysis of phosphoserine, phosphoethanolamine, phosphoglycerol, and phosphate. PubMed. [Link]
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Glycolysis: A multifaceted metabolic pathway and signaling hub. PubMed Central. [Link]
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Methods for Detecting Phosphorylated Proteins and Observing Intracellular Localization During Mitosis. PubMed. [Link]
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D-(+)-2-Phosphoglyceric Acid as a Substrate for Enolase: A Technical Guide
This guide provides an in-depth exploration of D-(+)-2-Phosphoglyceric Acid (2-PGA) and its critical role as a substrate for the glycolytic enzyme enolase (EC 4.2.1.11). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, catalytic mechanisms, and practical experimental methodologies for studying this pivotal enzymatic reaction.
Introduction: The Significance of the Enolase-Substrate Interaction
Enolase, also known as phosphopyruvate hydratase, is a highly conserved metalloenzyme that catalyzes the reversible dehydration of 2-PGA to form the high-energy intermediate phosphoenolpyruvate (PEP) during glycolysis.[1][2] This reaction is a crucial step in cellular metabolism, linking the preparatory and payoff phases of glycolysis.[2] Conversely, during gluconeogenesis, enolase catalyzes the hydration of PEP to 2-PGA.[2] The small free energy change of this reaction under physiological conditions allows it to proceed in either direction, depending on the cellular concentrations of the substrate and product.[2]
Beyond its central role in energy metabolism, enolase has been identified as a "moonlighting" protein with diverse functions in various biological and pathophysiological processes, making it an attractive target for drug development.[3][4] A thorough understanding of the interaction between enolase and its substrate, 2-PGA, is therefore fundamental for research in metabolic diseases, oncology, and infectious diseases.[4][5]
The Catalytic Mechanism: A Symphony of Molecular Interactions
The conversion of 2-PGA to PEP by enolase is a classic example of an E1cB elimination reaction involving a carbanion intermediate.[5] The intricate catalytic mechanism is dependent on the precise coordination of the substrate within the enzyme's active site, facilitated by the presence of divalent metal cations, most effectively magnesium (Mg²⁺).[3][6]
The Role of Divalent Cations: Enolase requires the binding of two Mg²⁺ ions for catalytic activity.[7]
-
Conformational Ion (MgI): The first Mg²⁺ ion binds to the enzyme, inducing a conformational change that allows the substrate, 2-PGA, to bind to the active site.[2][6]
-
Catalytic Ion (MgII): The second Mg²⁺ ion binds after the substrate is in place and is directly involved in catalysis.[6][7]
Step-by-Step Catalytic Process:
-
Substrate Binding: The carboxyl group of 2-PGA coordinates with the two magnesium ions in the active site.[5] This interaction stabilizes the negative charge on the deprotonated oxygen and increases the acidity of the alpha-hydrogen.[5]
-
Proton Abstraction: A lysine residue (Lys345 in yeast enolase) in the active site acts as a general base, abstracting the acidic proton from the C2 position of 2-PGA, forming a carbanion intermediate.[5][6] The negative charge of this intermediate is stabilized by resonance and the coordinated Mg²⁺ ions.[5]
-
Hydroxide Elimination: An glutamate residue (Glu211 in yeast enolase) acts as a general acid, protonating the hydroxyl group on C3, facilitating its elimination as a water molecule.[5][6]
-
Product Formation: The elimination of water results in the formation of the double bond characteristic of phosphoenolpyruvate (PEP).[8][9]
The following diagram illustrates the key steps in the enolase-catalyzed conversion of 2-PGA to PEP.
Caption: Enolase reaction mechanism.
Experimental Protocols for Studying the Enolase-2-PGA Interaction
Accurate and reproducible experimental design is paramount for elucidating the kinetics and inhibition of enolase. Below are detailed protocols for common assays.
Direct Spectrophotometric Assay of Enolase Activity
This method relies on the difference in molar absorptivity between 2-PGA and the product, PEP, at 240 nm.[1]
Principle: The formation of the double bond in PEP results in an increase in absorbance at 240 nm.
Materials:
-
Purified Enolase
-
D-(+)-2-Phosphoglyceric acid sodium salt solution (substrate)
-
Reaction Buffer (e.g., 50 mM Bis-Tris propane, pH 6.5)[1]
-
Magnesium Chloride (MgCl₂) solution
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the reaction buffer and MgCl₂.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Add the purified enolase to the cuvette and mix gently.
-
Initiate the reaction by adding the 2-PGA substrate solution.
-
Immediately monitor the increase in absorbance at 240 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Coupled Enzyme Assay for Enolase Activity
This is an alternative method that couples the production of PEP to the lactate dehydrogenase (LDH) reaction, which can be monitored at 340 nm.[3][10]
Principle:
-
Enolase converts 2-PGA to PEP.
-
Pyruvate kinase (PK) transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.
-
Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified Enolase
-
D-(+)-2-Phosphoglyceric acid sodium salt solution
-
Reaction Buffer (e.g., Triethanolamine/HCl buffer)[3]
-
Magnesium Sulfate (MgSO₄) solution
-
Potassium Chloride (KCl) solution
-
Adenosine Diphosphate (ADP) solution
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing the buffer, MgSO₄, KCl, ADP, and NADH in a cuvette.
-
Add the coupling enzymes, PK and LDH, to the mixture.
-
Add the purified enolase and incubate to establish a baseline.
-
Initiate the reaction by adding the 2-PGA substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
The following diagram outlines the workflow for the coupled enzyme assay.
Caption: Coupled enzyme assay workflow.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for enolase from different sources. Note that these values can vary depending on the specific assay conditions (pH, temperature, ion concentrations).
| Enzyme Source | Km for 2-PGA (mM) | Vmax (U/mg) | Optimal pH | Divalent Cation |
| Yeast | 0.04 - 0.1 | ~80 | 6.5 - 7.5 | Mg²⁺ |
| Rabbit Muscle | 0.03 - 0.07 | ~72 | 6.5 - 7.5 | Mg²⁺ |
| Streptococcus iniae | 1.12[10] | 15.6[10] | 6.5[11] | Mg²⁺[3] |
Inhibitors of Enolase
The study of enolase inhibitors is crucial for drug development.[4] Inhibitors can provide insights into the catalytic mechanism and serve as potential therapeutic agents.
-
Fluoride: A well-known competitive inhibitor of enolase.[5] Fluoride, in the presence of phosphate and magnesium, forms a complex that mimics the substrate and binds tightly to the active site.[5]
-
Phosphonoacetohydroxamate: A potent inhibitor that is a transition-state analog of the intermediate in the enolase reaction.[11]
-
ENOblock: A small molecule inhibitor that binds directly to enolase, inhibiting its activity, and has shown potential in cancer cell assays.[12]
-
Other Small Molecules: A variety of other small molecules have been identified as enolase inhibitors, including some with metal-chelating properties.[5][13]
Conclusion
D-(+)-2-Phosphoglyceric acid is the natural substrate for the indispensable enzyme enolase. The intricate interplay between the substrate, the enzyme's active site residues, and essential divalent cations orchestrates a critical step in central carbon metabolism. A comprehensive understanding of this interaction, facilitated by robust experimental methodologies, is vital for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting enolase in various diseases. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute meaningful investigations into this fundamental biochemical process.
References
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Enolase - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Enolase - Proteopedia, life in 3D. (2024, June 18). Retrieved January 23, 2026, from [Link]
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Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC. (2018, December 17). Retrieved January 23, 2026, from [Link]
-
Enzyme Description and Background. (n.d.). Retrieved January 23, 2026, from [Link]
-
Phosphopyruvate hydratase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved January 23, 2026, from [Link]
-
Why is a double bond formed between C1 and C2 of 2 phosphoglycerate in the mechanism of enolase reaction of glycolysis? - Quora. (2020, August 31). Retrieved January 23, 2026, from [Link]
-
phosphoenolpyruvate + H2O <=> 2-phosphoglycerate - Reactome Pathway Database. (n.d.). Retrieved January 23, 2026, from [Link]
-
Formation of phosphoenolpyruvate from 2-pliosphoglycerate is A. Dehydration B. Dehydrogenation C. Oxidation D. Hydration - Vedantu. (n.d.). Retrieved January 23, 2026, from [Link]
-
Engineering the enolase magnesium II binding site: implications for its evolution - PubMed. (2010, September 7). Retrieved January 23, 2026, from [Link]
-
A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
shows conversion of 2-phosphoglycerate into Phosphoenolpyruvate. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
α-enolase activity and enzyme kinetics analysis. (A) The coupled-enzyme... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Engineering the Enolase Magnesium II Binding Site: Implications for Its Evolution. (2025, August 10). Retrieved January 23, 2026, from [Link]
-
Conversion of 2-phosphoglycerate to phosphoenolpyruvate leads of formatio.. - Filo. (2024, December 8). Retrieved January 23, 2026, from [Link]
-
2-Phosphoglyceric acid (PAMDB001814) - P. aeruginosa Metabolome Database. (n.d.). Retrieved January 23, 2026, from [Link]
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The enzymatic conversion of 3-phosphoglycerate to 2-phosphoglycerate.
An In-Depth Technical Guide to the Enzymatic Conversion of 3-Phosphoglycerate to 2-Phosphoglycerate
This guide provides a comprehensive technical overview of the enzymatic isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), a critical reaction in central carbon metabolism. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the underlying enzymatic mechanisms, kinetic properties, and practical methodologies for studying this conversion, which is catalyzed by the enzyme Phosphoglycerate Mutase (PGM).
Section 1: Foundational Significance in Metabolism
The interconversion of 3-PG and 2-PG is the eighth step of the glycolytic pathway and a key reaction in gluconeogenesis.[1][2][3] While this step does not involve a net consumption or production of ATP, its role is pivotal. It strategically repositions the phosphate group on the glycerate backbone, priming the molecule for the subsequent dehydration reaction catalyzed by enolase to form phosphoenolpyruvate (PEP), a high-energy phosphate compound essential for substrate-level phosphorylation.[4] The reaction is near-equilibrium, with a small positive Gibbs free energy, allowing it to proceed readily in either direction depending on the cell's metabolic state.[1] This reversibility is crucial for its dual role in both catabolic (glycolysis) and anabolic (gluconeogenesis) pathways.
Section 2: The Catalytic Engine: Phosphoglycerate Mutase (PGM)
The enzyme responsible for this isomerization is Phosphoglycerate Mutase (PGM). Two distinct and evolutionarily unrelated classes of PGM catalyze this reaction, differing fundamentally in their structure, active site, and catalytic mechanism.[1][5][6]
Cofactor-Dependent Phosphoglycerate Mutase (dPGM)
Found in all vertebrates and some invertebrates, fungi, and bacteria, dPGM (EC 5.4.2.11) is typically a dimer of identical subunits, each approximately 32 kDa in mass.[1] In mammals, different isozymes exist (MM, MB, and BB) with tissue-specific prevalence.[1][7]
Mechanism of Action:
The dPGM mechanism is a classic example of a "ping-pong" catalytic cycle that requires a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) to initiate the cycle by phosphorylating the enzyme.[1][8]
-
Enzyme Phosphorylation: The cycle begins with a phosphorylated enzyme, where a key histidine residue in the active site (His8 in yeast PGM) is covalently modified with a phosphate group, forming a phosphohistidine intermediate.[1][7][8] This initial phosphorylation is maintained by the presence of the cofactor 2,3-BPG.
-
Substrate Binding: A molecule of 3-phosphoglycerate binds to the active site.
-
Phosphoryl Transfer to Substrate: The enzyme transfers its phosphate group from the phosphohistidine residue to the C-2 hydroxyl group of the bound 3-PG. This forms a transient, enzyme-bound intermediate: 2,3-bisphosphoglycerate.[1][9]
-
Phosphoryl Transfer to Enzyme: In a subsequent step, the phosphate group originally on the C-3 position of the substrate is transferred back to the same histidine residue, regenerating the phosphorylated enzyme.[1]
-
Product Release: The product, 2-phosphoglycerate, is released from the active site, leaving the enzyme ready for the next catalytic cycle.
It is crucial to understand that the phosphate group that ends up on the C-2 position of the product is not the same one that was initially on the C-3 position of the substrate.[1]
Cofactor-Independent Phosphoglycerate Mutase (iPGM)
Found in plants, algae, and numerous bacteria and invertebrates, iPGM (EC 5.4.2.12) catalyzes the same net reaction but through a completely different mechanism that does not require 2,3-BPG.[1][5]
Mechanism of Action:
The iPGM mechanism involves an intramolecular phosphoryl transfer via a phosphoserine intermediate. The active site of iPGM, for instance in Bacillus stearothermophilus, contains two essential manganese (Mn²⁺) ions.[10][11]
-
Substrate Binding & Activation: 3-phosphoglycerate binds in the active site, where the Mn²⁺ ions coordinate with the substrate's phosphate and carboxyl groups. This coordination stabilizes the negative charges and increases the electrophilicity of the phosphorus atom.[10][11]
-
Nucleophilic Attack: A serine residue in the active site (Ser62), activated by one of the Mn²⁺ ions, performs a nucleophilic attack on the phosphorus atom of the substrate's phosphate group.[10][11]
-
Intermediate Formation: This attack forms a covalent phospho-serine intermediate, breaking the bond between the phosphate and the C-3 oxygen of the glycerate moiety.[10][11]
-
Intramolecular Transfer: The glycerate molecule is reoriented within the active site. The C-2 hydroxyl group, now positioned appropriately, attacks the phosphorus atom of the phospho-serine intermediate.[11]
-
Product Formation & Release: This second nucleophilic attack breaks the phospho-serine bond, transferring the phosphate group to the C-2 position and forming the product, 2-phosphoglycerate, which is then released.
Section 3: Enzymology and Regulation
Kinetic Parameters
Phosphoglycerate mutase follows Michaelis-Menten kinetics.[7] The Michaelis constant (Kₘ) for its substrate provides insight into the affinity of the enzyme under various conditions.
| Parameter | Value | Conditions | Source |
| Kₘ (3-PG) | ~100-200 µM | Standard assay conditions | [7] |
| Kₘ (3-PG) | ~1 µM | Low ionic strength | [7] |
| Kₘ (3-PG) | ~40 µM | 400 mM KCl | [7] |
Note: Kinetic values can vary significantly based on the enzyme source (species, isozyme), pH, temperature, and ionic strength of the assay buffer. The increase in Kₘ at higher salt concentrations suggests that anions can compete with the negatively charged substrate for binding in the active site.[7]
Regulation of PGM Activity
The PGM-catalyzed reaction is not a major point of regulation for the overall glycolytic flux, primarily because it operates near equilibrium.[1] However, its activity can be influenced by several factors:
-
Substrate/Product Concentration: As a reversible reaction, the direction is governed by the relative concentrations of 3-PG and 2-PG.
-
Cofactor Availability (dPGM): The activity of dPGM is dependent on the presence of 2,3-BPG.[1]
-
Ionic Strength: High concentrations of salts can inhibit mutase activity, with some salts like KCl acting as competitive inhibitors with respect to 2-phosphoglycerate.[1]
-
Inhibitors: A variety of anionic molecules are known to inhibit dPGM, including vanadate, phosphate, and 2-phosphoglycolate.[1]
-
Post-Translational Modification: Recent studies have shown that PGM1 activity can be regulated by post-translational modifications. For example, the deacetylase Sirt1 can deacetylate PGM1, leading to a reduction in its catalytic activity, particularly under conditions of glucose restriction.[12][13]
Section 4: Experimental Analysis of PGM Activity
The activity of phosphoglycerate mutase is typically measured using a coupled-enzyme spectrophotometric assay. This indirect method monitors the production of 2-PG by linking it to subsequent enzymatic reactions that result in a change in absorbance of NADH at 340 nm.
Assay Principle
The assay relies on a cascade of three auxiliary enzymes: enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
PGM: 3-phosphoglycerate → 2-phosphoglycerate
-
Enolase: 2-phosphoglycerate → Phosphoenolpyruvate (PEP) + H₂O
-
Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of PGM activity is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm.
Detailed Experimental Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.6. Prepare fresh and keep on ice.
-
Substrate Stock (100 mM 3-PG): Dissolve an appropriate amount of 3-phosphoglycerate (trisodium salt) in Assay Buffer.
-
Cofactor Stock (10 mM 2,3-BPG): (For dPGM assays) Dissolve 2,3-bisphosphoglycerate in Assay Buffer.
-
Auxiliary Enzyme Mix: Prepare a concentrated mix in Assay Buffer containing:
-
Enolase (≥20 units/mL)
-
Pyruvate Kinase (≥20 units/mL)
-
Lactate Dehydrogenase (≥30 units/mL)
-
-
Reaction Cocktail (prepare fresh for the number of assays):
-
1 mM ADP
-
0.2 mM NADH
-
10 µL/mL Auxiliary Enzyme Mix
-
(For dPGM) 1.3 mM 2,3-BPG
-
Bring to final volume with Assay Buffer.
-
2. Sample Preparation:
-
Tissue/Cell Lysates: Homogenize tissue or cells in an appropriate lysis buffer (e.g., PGAM Lysis Buffer) on ice.[14][15] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.[14][15] The supernatant is the sample. Determine total protein concentration for normalization.
-
Purified Enzyme: Dilute the enzyme in cold Assay Buffer to a concentration that yields a linear rate of absorbance change (e.g., 0.3-0.6 units/mL).
3. Assay Procedure:
-
Set up a spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
For each reaction, pipette the following into a cuvette or microplate well:
-
800 µL Reaction Cocktail
-
100 µL Assay Buffer
-
20-50 µL of Sample (adjust volume of buffer accordingly to maintain total volume)
-
-
Self-Validation Control (Background): Prepare a parallel reaction for each sample that contains all components except the 3-PG substrate. This accounts for any non-specific NADH oxidation.
-
Mix gently and incubate for 5 minutes to allow the temperature to equilibrate and consume any endogenous pyruvate in the sample.
-
Initiate the reaction by adding 50 µL of 100 mM 3-PG stock solution (final concentration: 5 mM).
-
Immediately start recording the decrease in A340nm every 15-30 seconds for 5-10 minutes.
4. Data Analysis:
-
Plot A340nm versus time for both the test sample and the background control.
-
Determine the maximum linear rate (ΔA340nm/min) for both plots.
-
Subtract the background rate from the sample rate to get the corrected rate (ΔA_corrected/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL or U/mL) = (ΔA_corrected/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))
-
Where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Section 5: Physiological and Clinical Relevance
Role in Glycolysis and Biosynthesis
PGM is strategically positioned in glycolysis at a metabolic branch point. The substrate, 3-PG, is a precursor for the synthesis of the amino acid serine, which in turn is a key input for one-carbon metabolism, fueling the production of nucleotides and maintaining cellular redox balance.[16] Therefore, PGM activity can influence the flux of glycolytic intermediates into these crucial anabolic pathways.[17]
PGM in Disease
-
PGM Deficiency: A rare autosomal recessive genetic disorder, PGM deficiency (Glycogen Storage Disease Type X) is a metabolic myopathy.[1] Patients are often asymptomatic but can experience exercise intolerance, cramps, and myoglobinuria upon strenuous physical effort due to impaired glycolytic capacity in muscle tissue.[1][7] The specific tissue affected depends on the deficient isozyme (PGAM1 for liver, PGAM2 for muscle).[1]
-
Cancer Metabolism: PGAM1 is frequently overexpressed in various human cancers, including leukemia and hepatocellular carcinoma.[15][17][18] This upregulation helps coordinate high glycolytic rates with the anabolic demands of rapidly proliferating tumor cells.[17] By maintaining a high flux through the later stages of glycolysis, cancer cells can efficiently generate ATP while diverting upstream intermediates into biosynthetic pathways. This makes PGAM1 an attractive therapeutic target for the development of novel anti-cancer drugs.[15][18][19]
References
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Wikipedia. Phosphoglycerate mutase. [Link]
-
Proteopedia. Phosphoglycerate Mutase. [Link]
-
M-CSA. Phosphoglycerate mutase (2,3-bisphosphoglycerate-independent). [Link]
-
Fothergill-Gilmore, L. A. (2015). Structure and Activity of Phosphoglycerate Mutase. ResearchGate. [Link]
-
Jedrzejas, M. J., et al. (2000). Structure and mechanism of action of a novel phosphoglycerate mutase from Bacillus stearothermophilus. PubMed Central. [Link]
-
Hitosugi, T., et al. (2012). Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. PubMed Central. [Link]
-
YouTube. phosphoglycerate kinase and phosphoglycerate mutase. [Link]
-
Taylor & Francis Online. Phosphoglycerate mutase – Knowledge and References. [Link]
-
Wikipedia. Glycolysis. [Link]
-
YouTube. CHEM 407 - Glycolysis - 8 - Phosphoglucomutase. [Link]
-
Wang, J., et al. (2020). Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance. PubMed Central. [Link]
-
Wikipedia. 2,3-Bisphosphoglyceric acid. [Link]
-
Hallows, W. C., et al. (2012). Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation. PubMed Central. [Link]
-
Mercaldi, G. F., et al. (2003). Cofactor-independent phosphoglycerate mutase has an essential role in Caenorhabditis elegans and is conserved in parasitic nematodes. PubMed. [Link]
-
Geltink, R. I. K., et al. (2020). Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism. eLife. [Link]
-
Kulow, V. A., et al. (2024). Beyond hemoglobin: Critical role of 2,3-bisphosphoglycerate mutase in kidney function and injury. PubMed. [Link]
-
Kulow, V. A., et al. (2024). Beyond hemoglobin: Critical role of 2,3-bisphosphoglycerate mutase in kidney function and injury. PubMed Central. [Link]
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Leyva-Gonzalez, M. A., et al. (2001). A cofactor-dependent phosphoglycerate mutase homolog from Bacillus stearothermophilus is actually a broad specificity phosphatase. PubMed Central. [Link]
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O'Brien, R. N., et al. (2015). Characterization of cofactor-dependent and cofactor-independent phosphoglycerate mutases from Archaea. ResearchGate. [Link]
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An In-Depth Technical Guide to D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-2-Phosphoglyceric acid (2-PGA), a pivotal intermediate in central carbon metabolism, is increasingly recognized for its roles beyond glycolysis, demonstrating significant potential in neuroprotection and the modulation of ferroptotic cell death. This guide provides a comprehensive technical overview of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate (CAS 70195-25-4), consolidating essential physicochemical data, its established biochemical functions, and emerging therapeutic applications. Detailed, field-proven protocols for its quantification via enzymatic and chromatographic techniques are presented, emphasizing the causality behind experimental choices to ensure methodological robustness. This document serves as an essential resource for researchers harnessing the multifaceted nature of 2-PGA in their scientific endeavors.
Introduction: A Metabolite of Central Importance
D-(+)-2-Phosphoglyceric acid is a fundamental molecule in the biosphere, existing in all living organisms as a key player in the glycolytic and gluconeogenesis pathways.[1] It is the substrate for the enzyme enolase, which catalyzes its dehydration to the high-energy compound phosphoenolpyruvate (PEP) in the ninth step of glycolysis.[2][3] This conversion is a critical juncture, priming the carbon skeleton for the final ATP-generating step of glycolysis.
Beyond its canonical role in energy metabolism, recent research has illuminated novel biological activities of 2-PGA, particularly in the context of cellular stress and survival. Exogenous supplementation has been shown to confer neuroprotective effects and inhibit ferroptosis, a form of iron-dependent programmed cell death.[4] These findings have opened new avenues for investigating 2-PGA as a potential therapeutic agent in neurodegenerative diseases and other pathologies characterized by oxidative stress.
This guide is designed to provide researchers with a deep, practical understanding of this compound, from its fundamental properties to its application in cutting-edge research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its accurate handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 70195-25-4 | [5][6] |
| Molecular Formula | C₃H₄Na₃O₇P (trisodium salt) | [5] |
| Molecular Weight | 252.00 g/mol (trisodium salt) | [5] |
| Appearance | White to off-white solid/powder | - |
| Water Solubility | 20.3 g/L | - |
| pKa (Strongest Acidic) | 0.81 | - |
| Storage Temperature | -20°C | [7] |
| Stability | Hygroscopic | - |
Biological Significance and Emerging Applications
The Glycolytic Hub: The Role of 2-PGA in Energy Metabolism
D-(+)-2-Phosphoglyceric acid is formed from its isomer, 3-phosphoglyceric acid, by the action of phosphoglycerate mutase.[3] This seemingly simple isomerization is a critical step that repositions the phosphate group, increasing the free energy of hydrolysis of the phosphoester bond in the subsequent reaction.
The enzyme enolase then catalyzes the dehydration of 2-PGA, forming a carbon-carbon double bond and yielding the high-energy enolphosphate, phosphoenolpyruvate (PEP).[2] This reaction is a near-equilibrium, reversible dehydration.[2] The generation of PEP is a crucial preparatory step for substrate-level phosphorylation, where the high-energy phosphate group of PEP is transferred to ADP to form ATP in the final reaction of glycolysis, catalyzed by pyruvate kinase.
Caption: Conversion of 3-PGA to PEP in glycolysis.
Neuroprotection: A New Frontier
Recent studies have highlighted a potential neuroprotective role for 2-PGA. In models of hypoxic-ischemic brain injury, exogenous administration of related glycolytic intermediates has been shown to reduce neuronal damage.[4] While the precise mechanism is still under investigation, it is hypothesized that providing downstream metabolites of glycolysis can help maintain cellular energy homeostasis and reduce oxidative stress in neurons under ischemic conditions.[8] Furthermore, there is evidence that 2-PGA can combat neuronal ferroptosis, a form of cell death implicated in various neurodegenerative disorders.[4]
Inhibition of Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[9] Acyl-CoA synthetase long-chain family member 4 (ACSL4) is another critical enzyme that enriches cellular membranes with polyunsaturated fatty acids, the primary substrates for lipid peroxidation.[10]
Emerging research indicates that 2-PGA can inhibit ferroptosis by down-regulating ACSL4 and up-regulating GPX4.[10] By modulating the expression of these two key enzymes, 2-PGA can shift the cellular balance away from lipid peroxidation and towards cell survival. This mechanism suggests a therapeutic potential for 2-PGA in diseases where ferroptosis is a contributing factor, such as certain cancers and ischemia-reperfusion injuries.
Caption: Proposed mechanism of 2-PGA in ferroptosis inhibition.
Analytical Methodologies
Accurate quantification of D-(+)-2-Phosphoglyceric acid is essential for both basic research and clinical applications. The following protocols are provided as robust starting points for researchers.
Enzymatic Assay for 2-Phosphoglycerate Quantification
This method relies on a coupled enzyme system to produce a detectable signal proportional to the amount of 2-PGA in a sample. The principle involves the conversion of 2-PGA to pyruvate, which is then used in a reaction that generates a colorimetric or fluorometric output.[11][12]
Principle:
-
Enolase converts 2-PGA to phosphoenolpyruvate (PEP).
-
Pyruvate Kinase transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.
-
Pyruvate Oxidase acts on pyruvate to produce a product that can be detected.
Detailed Protocol (based on commercially available kits):
-
Sample Preparation:
-
Standard Curve Preparation:
-
Reconstitute the 2PG standard with deionized water to a stock concentration of 100 mM.[13]
-
Prepare a series of dilutions of the 2PG standard in 2PG Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix for each well containing:
-
Self-Validation: For each sample, prepare a parallel reaction mix that omits the 2PG Enzyme Mix. This will serve as a background control to account for any endogenous pyruvate or other interfering substances in the sample.
-
-
Assay Procedure:
-
Add 50 µL of the reaction mix to each well of a 96-well plate.
-
Add 50 µL of the prepared standards or samples to the appropriate wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at ~570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay.
-
-
Data Analysis:
-
Subtract the background control reading from the sample reading.
-
Calculate the concentration of 2-PGA in the sample by comparing the corrected reading to the standard curve.
-
Caption: Workflow for the enzymatic quantification of 2-PGA.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a robust method for the separation and quantification of 2-PGA, particularly in complex biological matrices. A mixed-mode stationary phase column with an Evaporative Light Scattering Detector (ELSD) is a suitable approach.[14]
Representative Protocol:
-
Column: Newcrom B mixed-mode stationary phase column.[14]
-
Mobile Phase: An isocratic mobile phase consisting of water, acetonitrile (MeCN), and formic acid.[14] The exact composition should be optimized for the specific column and system.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD).[14]
-
Sample Preparation:
-
Deproteinate biological samples by adding a threefold excess of cold acetonitrile or methanol.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase before injection.
-
-
Rationale: The mixed-mode column allows for both reversed-phase and ion-exchange interactions, providing good retention and separation of polar, charged molecules like 2-PGA. ELSD is used as 2-PGA lacks a strong chromophore for UV detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and specificity, LC-MS/MS is the method of choice. This technique allows for the absolute quantification of 2-PGA, even at very low concentrations.
General Protocol Outline:
-
Sample Extraction: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate small molecule metabolites from the sample matrix.
-
Chromatographic Separation: A reversed-phase or HILIC column is used to separate 2-PGA from other metabolites.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for 2-PGA are monitored.
-
Quantification: An isotopically labeled internal standard of 2-PGA is spiked into the samples to allow for accurate absolute quantification.[15]
Synthesis and Purification
While this compound is commercially available, an understanding of its synthesis and purification is valuable for specialized applications.
An enzymatic synthesis approach offers high stereospecificity and regioselectivity.[16] This method utilizes the enzyme D-glycerate-2-kinase to phosphorylate D-glycerate at the 2-position, using ATP as the phosphate donor.[16]
Purification by Ion-Exchange Chromatography:
The product of the enzymatic synthesis can be purified using anion-exchange chromatography.[16]
-
Column: A strong anion-exchange column (e.g., DEAE-Sepharose).
-
Equilibration: Equilibrate the column with a low-concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the reaction mixture onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound 2-PGA using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of 2-PGA using one of the analytical methods described above.
Handling, Storage, and Safety
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.[7]
-
Storage: Store at -20°C in a tightly sealed container. The compound is hygroscopic and should be protected from moisture.[7]
-
Safety: While specific toxicity data for 2-PGA is limited, it is considered to be of low toxicity as it is a natural human metabolite. However, as with any chemical, direct contact should be avoided. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a metabolite of fundamental importance with expanding horizons in biomedical research. Its well-established role in glycolysis is now complemented by its emerging potential as a neuroprotective agent and an inhibitor of ferroptosis. This guide has provided a comprehensive technical overview, including detailed analytical protocols, to empower researchers to confidently incorporate this versatile molecule into their studies. As our understanding of the intricate roles of metabolites in health and disease continues to grow, D-(+)-2-Phosphoglyceric acid is poised to remain a subject of significant scientific interest.
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A Technical Guide to the Biological Significance of 2-Phosphoglycerate and its Intermediates
Abstract
2-Phosphoglycerate (2-PG) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the glycolytic and gluconeogenic pathways. However, its significance extends far beyond that of a simple metabolic waypoint. This technical guide provides an in-depth exploration of 2-PG's multifaceted biological roles, from its canonical function in energy production to its involvement in specialized metabolic shunts and its emerging implications in pathophysiology and drug development. We will dissect the enzymatic reactions governing its synthesis and degradation, explore the regulatory functions of its key intermediates, and detail its clinical relevance as a biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecule.
2-Phosphoglycerate: The Penultimate Step to Pyruvate in Glycolysis
2-Phosphoglycerate holds a critical position in the payoff phase of glycolysis, the metabolic pathway that converts glucose into pyruvate.[1][2][3] It is formed from its isomer, 3-phosphoglycerate (3-PG), in a reversible reaction catalyzed by the enzyme Phosphoglycerate Mutase (PGM) .[1][4] Subsequently, 2-PG is dehydrated by the enzyme Enolase to form phosphoenolpyruvate (PEP), a high-energy compound that directly fuels the final ATP-generating step of glycolysis.[1][2][5]
-
Phosphoglycerate Mutase (PGM): This enzyme catalyzes the intramolecular transfer of a phosphate group from the C3 to the C2 position of the glycerate backbone.[1][6] In many organisms, this reaction requires a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) to phosphorylate a histidine residue in the enzyme's active site, which then facilitates the phosphate transfer to the substrate.[7]
-
Enolase (2-phosphoglycerate hydrolase): This metalloenzyme catalyzes the reversible dehydration of 2-PG to PEP.[1][5] This reaction is crucial as it rearranges the molecule to trap a large amount of potential energy in the phosphate bond of PEP, priming it for substrate-level phosphorylation.[2] The regulation of enolase is essential for controlling the overall rate of glycolysis and maintaining cellular energy homeostasis.[2]
Deficiencies in these enzymes have significant clinical consequences. Mutations in the muscle-specific isoform of PGM (PGAM2) lead to Glycogen Storage Disease Type X , a metabolic myopathy characterized by exercise intolerance, muscle cramping, and myoglobinuria.[8][9][10][11][12]
Diagram: 2-Phosphoglycerate at the Core of Glycolysis
Caption: Experimental workflow for the fluorometric quantification of 2-PG.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For a more comprehensive and highly sensitive analysis, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for metabolomics.
Principle: This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Causality Behind Methodological Choices:
-
UHPLC: Provides superior resolution and faster separation times compared to traditional HPLC, allowing for the analysis of complex biological matrices.
-
Tandem MS (MS/MS): Increases specificity and confidence in metabolite identification by selecting a precursor ion (the m/z of 2-PG) and fragmenting it to produce a characteristic spectrum.
-
Negative Ionization Mode: 2-PG, with its two phosphate groups and a carboxyl group, is readily deprotonated and is best analyzed in negative ionization mode for high sensitivity. [13]* Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C3-2-Phosphoglycerate) is critical for accurate quantification, as it co-elutes with the analyte and corrects for variations in sample preparation and instrument response.
Conclusion and Future Directions
2-Phosphoglycerate is far more than a simple cog in the machinery of glycolysis. It sits at a critical junction, influencing energy flow, oxygen transport, and the metabolic phenotype of the cell. Its intermediates, particularly 2,3-BPG, execute specialized and vital physiological functions. Furthermore, the enzymes that govern its metabolism, especially enolase, have been validated as significant targets in oncology, opening new avenues for therapeutic intervention.
Future research should continue to explore the "moonlighting" functions of glycolytic enzymes and the role of intermediates like 2-PG in cellular signaling and regulation. Advances in metabolomic technologies will further elucidate how subtle changes in the concentration of these metabolites contribute to the pathology of various diseases, paving the way for novel diagnostic biomarkers and targeted therapies.
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A Technical Guide to D-(+)-2-Phosphoglyceric Acid: A Pivotal Intermediate in the Gluconeogenic Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
D-(+)-2-Phosphoglyceric Acid (2-PGA) is a central metabolite of carbohydrate metabolism, positioned at a critical junction between glycolysis and gluconeogenesis.[1][2] While its role in the catabolic breakdown of glucose is well-established, its function in the anabolic synthesis of glucose via gluconeogenesis is equally fundamental. This technical guide provides an in-depth examination of 2-PGA's role in the gluconeogenic pathway. We will dissect the enzymatic conversion to phosphoenolpyruvate (PEP), the subtle regulatory mechanisms at play, and the broader metabolic context. Furthermore, this guide offers detailed experimental protocols for the quantification of 2-PGA and the characterization of its associated enzymatic activity, providing a robust resource for researchers in metabolic diseases and drug development.
Section 1: Introduction to 2-Phosphoglyceric Acid (2-PGA)
2-Phosphoglyceric acid is a three-carbon sugar acid that serves as a key intermediate in the central carbon metabolism of virtually all living organisms.[2][3] In the context of gluconeogenesis, it represents one of the final steps in the conversion of non-carbohydrate precursors, such as lactate and amino acids, back into glucose.
Physicochemical Properties
A thorough understanding of 2-PGA's properties is essential for its study, from designing analytical methods to interpreting its biological function.
| Property | Value | Source |
| Chemical Formula | C₃H₇O₇P | [2][3] |
| Average Molecular Weight | 186.057 g/mol | [2][3] |
| Water Solubility | 20.3 mg/mL | [3] |
| Physiological Charge | -3 | [3] |
| pKa (Strongest Acidic) | 0.81 | [3] |
The Glycolysis-Gluconeogenesis Nexus
The reaction involving 2-PGA is a reversible step shared by both glycolysis and gluconeogenesis.[4]
-
In Glycolysis (Catabolic): 2-PGA is dehydrated to form the high-energy compound phosphoenolpyruvate (PEP).[5] This sets the stage for the final, irreversible, and ATP-generating step of glycolysis catalyzed by pyruvate kinase.[6]
-
In Gluconeogenesis (Anabolic): The reverse reaction occurs. PEP is hydrated to form 2-PGA, which is then isomerized to 3-phosphoglycerate (3-PGA) by phosphoglycerate mutase.[7] This sequence moves the carbon skeleton further up the pathway toward glucose synthesis.
This shared, reversible step, catalyzed by the enzyme enolase, is a classic example of metabolic economy, where a single enzyme facilitates flux in either direction based on the cell's energetic state and substrate availability.
Section 2: The Core Reaction: Reversible Hydration of Phosphoenolpyruvate
The interconversion between 2-PGA and PEP is the cornerstone of 2-PGA's metabolic function. This seemingly simple hydration/dehydration reaction is a sophisticated biochemical event.
The Central Role of Enolase (EC 4.2.1.11)
The enzyme responsible for this conversion is Enolase (also known as phosphopyruvate hydratase).[8] It is a highly conserved metalloenzyme found in all organisms that perform glycolysis or gluconeogenesis.[4][9] Enolase's activity is critically dependent on the presence of divalent metal cations, which are essential for both substrate binding and catalysis.[4][10]
Two cations, typically Magnesium (Mg²⁺), are required in the active site:
-
Conformational Cation: Binds to the enzyme, inducing a conformational change that allows the substrate to bind correctly.[4]
-
Catalytic Cation: Participates directly in the chemical reaction, stabilizing the intermediate and facilitating the removal or addition of a water molecule.[11]
Catalytic Mechanism: A Stepwise Hydration
In the gluconeogenic direction, enolase catalyzes the hydration of PEP to form 2-PGA. The mechanism, which is the reverse of the well-studied E1cB elimination in glycolysis, proceeds as follows:
-
Substrate Binding: PEP binds to the active site, coordinated by the two Mg²⁺ ions.
-
Water Attack: A water molecule, activated by an enzymatic base (like a glutamate residue), attacks the double bond of PEP.
-
Protonation: An enzymatic acid (like a lysine residue) donates a proton to the C3 position, forming the 2-PGA product.
The process involves precise positioning of the substrate and catalytic residues, facilitated by conformational changes in the enzyme.[8]
Caption: Enolase mechanism in the gluconeogenic direction.
Thermodynamics and Reversibility
The standard free energy change (ΔG°') for the conversion of 2-PGA to PEP is small, approximately +1.7 kJ/mol.[12] This near-equilibrium nature confirms that the reaction is readily reversible, and its direction in vivo is dictated by the relative cellular concentrations of 2-PGA and PEP, as described by the mass action ratio.[4] During active gluconeogenesis, the high concentration of PEP (produced from oxaloacetate) drives the reaction toward 2-PGA formation.
Section 3: Context and Regulation within Gluconeogenesis
While the enolase step itself is not a primary point of allosteric regulation, its position and function are critical to the overall control and efficiency of the gluconeogenic pathway.
Pathway Placement
Gluconeogenesis largely reverses the steps of glycolysis, but it must bypass three irreversible glycolytic reactions. The conversion of PEP to 2-PGA is part of the shared, reversible portion of the pathway.
Caption: Position of 2-PGA in the lower gluconeogenesis pathway.
Regulation: Cation Dependency and Substrate Control
The primary regulation affecting 2-PGA formation in gluconeogenesis is the control of substrate (PEP) availability. The enzymes pyruvate carboxylase and phosphoenolpyruvate carboxykinase (PEPCK), which produce PEP from pyruvate, are major regulatory hubs.[7] Hormones like glucagon stimulate gluconeogenesis, leading to an increase in PEP concentration, which in turn pushes the enolase reaction toward 2-PGA.[7]
Additionally, while not a common physiological control mechanism, enolase activity can be modulated by the local concentration of Mg²⁺ ions and is competitively inhibited by fluoride ions, a property often exploited in experimental settings to halt glycolysis/gluconeogenesis for metabolic analysis.
Section 4: Experimental Methodologies
For researchers studying metabolic pathways or developing drugs that target them, accurate measurement of intermediates like 2-PGA and the enzymes that act upon them is crucial.
Protocol: Quantification of Intracellular 2-PGA via LC-MS/MS
This protocol outlines a robust method for measuring 2-PGA levels in cell or tissue samples. The key is rapid quenching of metabolic activity to prevent post-extraction changes.
Objective: To accurately quantify D-(+)-2-Phosphoglyceric Acid from biological samples.
Materials:
-
Cultured cells or homogenized tissue.
-
Quenching solution: 60% methanol, pre-chilled to -40°C.
-
Extraction solvent: 80% methanol, pre-chilled to -80°C.
-
Liquid nitrogen.
-
High-speed refrigerated centrifuge.
-
Lyophilizer.
-
LC-MS/MS system with a suitable HILIC or ion-pairing chromatography column.
Methodology:
-
Sample Collection: Harvest cells or tissue rapidly. For adherent cells, aspirate media and immediately proceed to quenching.
-
Metabolic Quenching (Critical Step): Instantly stop all enzymatic activity by adding the ice-cold 60% methanol quenching solution. For tissues, freeze-clamp the sample in liquid nitrogen prior to homogenization in the quenching solution. The causality here is that slow quenching allows enzymes to remain active, altering metabolite levels from their in vivo state.
-
Extraction: Pellet the quenched cells/tissue by centrifugation at high speed (e.g., 14,000 x g) at 4°C. Discard the supernatant. Add the pre-chilled 80% methanol extraction solvent to the pellet. Vortex vigorously and incubate at -20°C for 30 minutes to ensure complete extraction of polar metabolites.
-
Clarification: Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the metabolites) to a new tube. Dry the extract completely using a lyophilizer or speed vacuum. This step concentrates the sample and removes organic solvents incompatible with some chromatography methods.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a targeted method with multiple reaction monitoring (MRM) transitions specific for 2-PGA to ensure specificity and sensitivity. A stable isotope-labeled internal standard should be used for absolute quantification.
Protocol: In Vitro Enolase Activity Assay (Coupled Spectrophotometric)
This assay measures enolase activity by coupling the production of PEP to subsequent reactions that result in a measurable change in NADH absorbance. This self-validating system ensures that the measured rate is directly proportional to enolase activity, provided other components are in excess.
Principle: Enolase converts 2-PGA to PEP. PEP is then converted to pyruvate by pyruvate kinase (PK), consuming one molecule of ADP to produce ATP. Finally, pyruvate is reduced to lactate by lactate dehydrogenase (LDH), which oxidizes one molecule of NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reaction Scheme: 2-PGA ---(Enolase)---> PEP + H₂O PEP + ADP ---(PK)---> Pyruvate + ATP Pyruvate + NADH + H⁺ ---(LDH)---> Lactate + NAD⁺
Materials:
-
Purified enolase or cell lysate containing enolase.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
2-PGA substrate solution.
-
Magnesium chloride (MgCl₂) solution.
-
Adenosine diphosphate (ADP) solution.
-
NADH solution.
-
Pyruvate Kinase (PK) enzyme.
-
Lactate Dehydrogenase (LDH) enzyme.
-
UV-Vis Spectrophotometer capable of reading at 340 nm.
Methodology:
-
Reaction Mixture Preparation: In a cuvette, prepare a master mix containing Assay Buffer, MgCl₂, ADP, NADH, PK, and LDH. The concentrations of coupling enzymes (PK, LDH) and their substrates (ADP, NADH) must be saturating to ensure the enolase reaction is the rate-limiting step.
-
Background Reading: Add the sample containing enolase (e.g., purified enzyme) to the cuvette. Mix gently and monitor the absorbance at 340 nm for 2-3 minutes to establish a stable baseline. This accounts for any non-specific NADH oxidation.
-
Initiation of Reaction: Start the reaction by adding a known concentration of the 2-PGA substrate.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Calculation: Calculate the rate of reaction using the Beer-Lambert law (Absorbance = εcl). The rate of NADH decrease (ΔAbs/min) is directly proportional to the enolase activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Caption: Workflow for metabolomic analysis of 2-PGA.
Section 5: Therapeutic and Research Implications
Enolase as a Drug Target
Given its essential role in central metabolism, enolase has emerged as a potential target for therapeutic intervention. In many cancer cells, which exhibit a high rate of glycolysis (the Warburg effect), inhibiting enolase could be a strategy to starve them of energy.[13][14] Similarly, in pathogenic microbes where glycolysis is vital for survival, enolase inhibitors could serve as novel antimicrobial agents. Developing inhibitors that target the enolase reaction would impact both glycolysis and gluconeogenesis, making it a powerful node for metabolic modulation.
2-PGA in Metabolic Research
The levels of 2-PGA and its precursor, 3-PGA, can serve as indicators of metabolic flux. For instance, an accumulation of 3-PGA and 2-PGA can be indicative of a downstream block in glycolysis or a high rate of gluconeogenic precursor entry into the pathway.[15] Studying these intermediates provides valuable insights into the regulation of glucose homeostasis and the metabolic adaptations of cells in various physiological and pathological states.
Section 6: Conclusion
D-(+)-2-Phosphoglyceric Acid is more than a simple intermediate; it is a fulcrum in the balance between glucose breakdown and synthesis. Its reversible conversion to phosphoenolpyruvate, catalyzed by the Mg²⁺-dependent enzyme enolase, allows for rapid directional shifts in metabolic flux based on cellular needs. While not a primary site of allosteric regulation, its formation is tightly controlled by substrate availability from the highly regulated upstream steps of gluconeogenesis. For researchers in metabolism and drug discovery, a deep understanding of 2-PGA's biochemistry, coupled with robust analytical methods, is essential for unraveling the complexities of metabolic control and identifying new therapeutic targets.
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Neuroprotective effects of 2-phosphoglyceric acid.
An In-Depth Technical Guide to the Neuroprotective Effects of 2-Phosphoglyceric Acid
Executive Summary
Neuronal cell death is a central pathological feature of numerous neurological disorders, including hypoxic-ischemic brain damage (HIBD). While apoptosis has been a primary focus of neuroprotective strategies, the discovery of alternative cell death pathways, such as ferroptosis, has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the emerging neuroprotective role of 2-phosphoglyceric acid (2-PGA), an endogenous glycolytic metabolite. Synthesizing findings from recent metabolomic, in vitro, and in vivo studies, this document elucidates the core mechanism of action, details robust experimental protocols for its validation, and discusses the future therapeutic potential of 2-PGA. The primary mechanism of 2-PGA-mediated neuroprotection involves the inhibition of ferroptosis through the strategic regulation of the Glutathione Peroxidase 4 (GPX4) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) axis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this novel neuroprotective pathway.
Introduction: Beyond Apoptosis in Neuronal Injury
Hypoxic-ischemic (HI) events trigger a complex cascade of cellular processes leading to neuronal death and subsequent neurological deficits. The resulting brain damage is a consequence of multiple insults, including excitotoxicity, oxidative stress, and inflammation.[1] Historically, research has concentrated on apoptotic pathways. However, it is now clear that non-apoptotic mechanisms contribute significantly to neuronal loss.
One such mechanism is ferroptosis, a unique form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[2] Unlike apoptosis, it is not dependent on caspase activation. The identification of ferroptosis as a key player in HIBD has created an opportunity to explore novel therapeutic targets. Recent untargeted metabolomics analyses of neuronal cells under hypoxic-ischemic stress have revealed a significant downregulation of specific endogenous metabolites, among which is the glycolytic intermediate 2-phosphoglyceric acid.[2] This finding has pivoted scientific attention towards 2-PGA as a potential endogenous neuroprotective agent capable of counteracting ferroptotic cell death.
The Core Mechanism: 2-PGA and the GPX4/ACSL4 Regulatory Axis
The neuroprotective efficacy of 2-phosphoglyceric acid is fundamentally linked to its ability to inhibit ferroptosis. This is achieved by modulating the expression of two critical enzymes that act as a central axis in the execution of the ferroptotic pathway: GPX4 and ACSL4.[2]
-
Glutathione Peroxidase 4 (GPX4): This selenoenzyme is the master regulator of ferroptosis. Its primary function is to neutralize lipid hydroperoxides, converting them into non-toxic lipid alcohols. By doing so, it prevents the chain reaction of lipid peroxidation that ultimately leads to membrane damage and cell death. Studies show that 2-PGA treatment significantly upregulates the expression of GPX4 in neurons subjected to hypoxic-ischemic injury.[2]
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): ACSL4 is a crucial enzyme for the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid and adrenic acid, into phospholipids. These PUFA-containing phospholipids are the primary substrates for lipid peroxidation. ACSL4 is therefore considered a key determinant of ferroptosis sensitivity. 2-PGA has been demonstrated to effectively downregulate the expression of ACSL4, thereby reducing the pool of susceptible lipids in cellular membranes.[2]
By concurrently upregulating the primary defense mechanism (GPX4) and downregulating a key sensitizing factor (ACSL4), 2-PGA mounts a robust defense against ferroptosis.
Summary of Preclinical Evidence
The neuroprotective effects of 2-PGA have been validated in both cellular and animal models of hypoxic-ischemic injury. Untargeted metabolomics first identified 2-PGA as a differentially expressed metabolite that was significantly reduced in HT-22 neuronal cells following oxygen-glucose deprivation/reoxygenation (OGD/R).[2] Subsequent functional studies confirmed its protective role.
Table 1: Effects of 2-PGA on Key Markers of Neuronal Health and Ferroptosis
| Parameter | Model System | Condition | Effect of 2-PGA Treatment | Reference |
| Cell Viability | HT-22 Neurons | OGD/R Injury | Significantly Increased | [2] |
| Cell Viability | HT-22 Neurons | RSL-3 (Ferroptosis Inducer) | Significantly Increased | [2] |
| GPX4 Expression | HT-22 Neurons | OGD/R Injury | Significantly Upregulated | [2] |
| ACSL4 Expression | HT-22 Neurons | OGD/R Injury | Significantly Downregulated | [2] |
| Cerebral Infarct Volume | Neonatal Rats | HIBD | Significantly Reduced | [2] |
| Neuronal Cell Loss | Neonatal Rats | HIBD | Significantly Reduced | [2] |
Experimental Validation: Protocols and Methodologies
Reproducibility and accuracy are paramount in validating the neuroprotective effects of 2-PGA. The following section provides detailed, field-proven protocols for the key experiments required to investigate this pathway.
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Unraveling the Warburg Effect: The Central Role and Measurement of 2-Phosphoglycerate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a deep dive into the Warburg effect, a cornerstone of cancer metabolism, with a specific focus on the glycolytic intermediate 2-phosphoglycerate (2-PG). We will explore the biochemical rationale, detail robust experimental methodologies for its investigation, and explain the causal links between metabolic reprogramming and the analytical strategies employed.
The Warburg Effect: A Paradigm Shift in Cancer Cell Metabolism
In the 1920s, Otto Heinrich Warburg made a seminal observation: cancer cells exhibit a unique metabolic phenotype.[1][2] Unlike normal differentiated cells, which primarily rely on mitochondrial oxidative phosphorylation to generate ATP, cancer cells voraciously consume glucose and convert it to lactate, even in the presence of ample oxygen.[1][3][4] This phenomenon, termed "aerobic glycolysis" or the Warburg effect, is a hallmark of many proliferating cancer cells.[4]
Warburg initially hypothesized that this metabolic switch was due to dysfunctional mitochondria.[2] However, subsequent research, notably by Sidney Weinhouse using isotope tracing, demonstrated that mitochondria in most cancer cells are fully functional.[1] This revealed that the Warburg effect is not a consequence of damaged respiration but rather a deliberate reprogramming of metabolic pathways.[5][6]
The advantages of this seemingly inefficient strategy (2 ATP per glucose via glycolysis vs. ~36 via oxidative phosphorylation) are multifaceted:
-
Biosynthesis Support: Increased glycolytic flux shunts key intermediates into anabolic pathways.[4] For instance, glucose-6-phosphate enters the pentose phosphate pathway (PPP) to produce NADPH and nucleotide precursors, while 3-phosphoglycerate can be diverted into serine and glycine synthesis.[1][4] These are essential building blocks for rapidly dividing cells.
-
Rapid ATP Production: While the yield is low, the rate of ATP production via glycolysis can be much faster than that of oxidative phosphorylation, supporting the high energy demands of proliferation.[4]
-
Microenvironment Acidification: The secretion of lactate leads to the acidification of the tumor microenvironment, which can promote tumor invasion, metastasis, and immune evasion.[7]
Glycolysis in Focus: The Role of 2-Phosphoglycerate and its Regulating Enzymes
Glycolysis is a ten-step enzymatic pathway that converts glucose into pyruvate.[8] 2-Phosphoglycerate (2-PG) is a central, albeit often overlooked, intermediate in the "payoff phase" of this pathway. Its metabolism is governed by two key enzymes: Phosphoglycerate Mutase and Enolase.
-
Phosphoglycerate Mutase (PGAM): This enzyme catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[9][10][11][12] This is a critical repositioning of the phosphate group, preparing the molecule for the subsequent dehydration step. The muscle-specific isoform, PGAM2, is encoded by the PGAM2 gene, and mutations can lead to metabolic myopathy, highlighting its importance in high-energy-demand tissues.[9][13]
-
Enolase (ENO): Enolase, or phosphopyruvate hydratase, is a lyase that catalyzes the reversible dehydration of 2-PG to form the high-energy enolphosphate compound, phosphoenolpyruvate (PEP).[14][15][16] This reaction is crucial as it sets the stage for the final, highly exergonic step of glycolysis catalyzed by pyruvate kinase, where ATP is generated via substrate-level phosphorylation.[17] Upregulation of enolase is observed in many cancers and is associated with a poor prognosis.[18]
The conversion of 3-PG through 2-PG to PEP is essential for maintaining the forward flux of glycolysis. In the context of the Warburg effect, the sustained, high-level activity of PGAM and Enolase is necessary to process the massive influx of glucose carbons and fuel lactate production.
Caption: Key steps in the payoff phase of glycolysis involving 2-phosphoglycerate.
Experimental Methodologies: A Validated Approach
To investigate the Warburg effect and the role of 2-PG, a multi-faceted experimental approach is required. This ensures that observations are robust and that functional metabolic shifts are validated with quantitative measurements of specific metabolites.
Part A: Characterizing the Glycolytic Phenotype with Extracellular Flux Analysis
The Seahorse XF Analyzer is a powerful tool that measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time. It determines the oxygen consumption rate (OCR) as a measure of respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis (lactate efflux). A high ECAR/OCR ratio is a classic indicator of the Warburg phenotype.
This protocol is designed to measure key parameters of glycolytic flux in cultured cells.
-
Cell Seeding: Seed cells (e.g., 20,000-40,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.
-
Assay Medium Preparation: On the day of the assay, wash cells with pre-warmed XF Base Medium supplemented with L-glutamine. Finally, add the final volume of this assay medium to each well. This medium lacks glucose and pyruvate, establishing a baseline state.
-
Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay to allow temperature and pH to equilibrate.
-
Reagent Loading: Load the hydrated sensor cartridge with the following compounds (concentrations must be optimized for each cell line):
-
Port A: Glucose (e.g., 10 mM final concentration)
-
Port B: Oligomycin (e.g., 1 µM final concentration), an ATP synthase inhibitor.
-
Port C: 2-Deoxy-D-glucose (2-DG) (e.g., 50 mM final concentration), a competitive inhibitor of hexokinase.
-
-
Assay Execution: Place the cartridge and cell plate into the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument will make baseline measurements before sequentially injecting the compounds and measuring the cellular response.
-
Data Analysis:
-
Baseline: The initial ECAR reading before glucose injection.
-
Glycolysis: The ECAR level after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate achieved after the injection of oligomycin, which shuts down oxidative phosphorylation and forces the cells to rely entirely on glycolysis.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis, indicating the cell's ability to respond to an energetic demand.
-
Non-glycolytic Acidification: The remaining ECAR after the injection of 2-DG, which shuts down glycolysis.
-
Caption: Experimental workflow for the Seahorse XF Glycolysis Stress Test.
Part B: Quantifying Intracellular 2-Phosphoglycerate
While flux analysis demonstrates the functional state of glycolysis, direct measurement of intermediates like 2-PG provides quantitative evidence of the pathway's activity.
LC-MS/MS is the gold standard for metabolomics, offering high sensitivity and specificity for quantifying individual metabolites within a complex biological sample.[19][]
-
Cell Culture: Grow cells to ~80-90% confluency under the desired experimental conditions. Perform this with at least 3-6 biological replicates.
-
Metabolism Quenching (Critical Step): To halt all enzymatic activity instantly, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to flash-freeze the cell monolayer.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the frozen plate. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube. It is advantageous to add an isotope-labeled internal standard (e.g., ¹³C-labeled 2-PG) at this stage to control for extraction efficiency and instrument variability.[]
-
Sample Processing: Vortex the mixture vigorously. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Sample Preparation for MS: Carefully collect the supernatant containing the polar metabolites. Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution & Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Inject the sample into the LC-MS/MS system. Metabolites are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer.
-
Data Analysis: Identify and quantify 2-PG by comparing its retention time and mass-to-charge ratio transitions to a known chemical standard. Normalize the signal to the internal standard and cell number/protein content.
For labs without access to mass spectrometry, commercially available assay kits provide a viable alternative for measuring 2-PG.[21]
These assays use a series of coupled enzymatic reactions. 2-PG is first converted to PEP by Enolase. PEP is then used to generate pyruvate, which is subsequently acted upon by pyruvate oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a specific probe to generate a fluorescent product, the intensity of which is directly proportional to the amount of 2-PG in the sample.[21] A key control involves running a parallel sample without the Enolase enzyme to measure and subtract any endogenous background signal.[21]
Comparison of Analytical Methods
| Feature | LC-MS/MS | Fluorometric Assay Kit |
| Principle | Physical separation and mass detection | Coupled enzymatic reactions |
| Specificity | Very High (distinguishes isomers) | High (enzyme-specific) |
| Sensitivity | Very High (femtomole to picomole) | High (micromolar)[21] |
| Throughput | Moderate | High (96-well format) |
| Scope | Measures hundreds of metabolites simultaneously | Measures only 2-PG |
| Expertise | Requires specialized personnel and equipment | Standard laboratory skills |
| Validation | Requires stable isotope standards | Requires background subtraction controls |
Conclusion: An Integrated View for Therapeutic Development
Understanding the Warburg effect is not merely an academic exercise; it provides a framework for developing novel cancer therapies.[22][23] By combining functional assays like extracellular flux analysis with precise quantitative methods like mass spectrometry, researchers can build a comprehensive and self-validating picture of a cancer cell's metabolic state.
Elevated levels of 2-PG, in conjunction with a high ECAR/OCR ratio and increased lactate production, serve as robust confirmation of the Warburg phenotype. This detailed metabolic signature can be used to stratify patients, monitor therapeutic response, and identify novel drug targets. Enzymes like PGAM and Enolase, which gate the flux of 2-PG, represent potential therapeutic vulnerabilities. Inhibiting these central glycolytic steps could starve cancer cells of the energy and biosynthetic precursors they need to proliferate, offering a promising avenue for future drug development.
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Analysis of Glycolytic Intermediates with Ion Chromatography- and Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Enolase. Proteopedia. [Link]
-
New Clarity on the Warburg Effect. Frederick National Laboratory for Cancer Research. [Link]
-
PGAM2 gene. MedlinePlus. [Link]
-
Linking Metabolic Reprogramming, Plasticity and Tumor Progression. PubMed Central. [Link]
-
Prognostic value of glycolysis markers in pancreatic cancer: A systematic review and meta-analysis. PubMed Central. [Link]
-
The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer. PubMed Central. [Link]
-
2-phosphoglycerate <=> phosphoenolpyruvate + H2O. Reactome. [Link]
-
Techniques to Monitor Glycolysis. PubMed Central. [Link]
-
Glycosyltransferases in Cancer: Prognostic Biomarkers of Survival in Patient Cohorts and Impact on Malignancy in Experimental Models. MDPI. [Link]
-
phosphoglycerate kinase and phosphoglycerate mutase. YouTube. [Link]
-
Phosphoglycerate mutase. Wikipedia. [Link]
-
Mutase Protein. ProSpec. [Link]
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- 4. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: Quantitative Determination of D-(+)-2-Phosphoglyceric Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Phosphoglycerate in Cellular Metabolism
D-(+)-2-Phosphoglyceric Acid (2-PGA) is a pivotal intermediate in the central carbon metabolic pathway of glycolysis, the process by which cells break down glucose to generate energy in the form of ATP.[1] In this pathway, 2-PGA is formed from 3-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM) and is subsequently converted to phosphoenolpyruvate (PEP) by enolase.[2][3][4] The levels of 2-PGA and other glycolytic intermediates can provide a snapshot of a cell's metabolic state and are of significant interest in various fields of biological research.[5]
Notably, the upregulation of glycolysis, often referred to as the Warburg effect, is a hallmark of many cancer cells. This metabolic reprogramming makes enzymes and intermediates of the glycolytic pathway, including 2-PGA, attractive targets for therapeutic intervention and biomarkers for disease progression.[6][7] Therefore, the accurate quantification of 2-PGA in biological samples is crucial for advancing our understanding of cellular metabolism in both normal and pathological states, and for the development of novel therapeutics.
This document provides a comprehensive guide to the quantification of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate, detailing a robust enzymatic assay protocol and discussing an alternative chromatographic method. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and procedural details necessary for accurate and reliable measurement of this key metabolite.
Principle of the Enzymatic Assay
The most common method for the quantification of 2-PGA is a coupled enzymatic assay. This approach offers high specificity and sensitivity and can be adapted for a high-throughput microplate format. The assay relies on a series of enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorometric) that is directly proportional to the amount of 2-PGA in the sample.
The reaction sequence is as follows:
-
Enolase catalyzes the conversion of 2-PGA to phosphoenolpyruvate (PEP).[4][8]
-
Pyruvate Kinase then transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.[8]
-
The newly formed pyruvate is oxidized by pyruvate oxidase, producing a product that can be measured.[8] In many commercial kits, this final step involves the generation of hydrogen peroxide (H₂O₂), which reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a colored or fluorescent product.[8]
The choice between a colorimetric and a fluorometric readout depends on the required sensitivity, with fluorometric assays being 10-100 times more sensitive.
Caption: Workflow of the coupled enzymatic assay for 2-PGA quantification.
Detailed Protocol: Enzymatic Quantification of 2-PGA
This protocol is a representative method based on the principles of commercially available assay kits.[8] Researchers should optimize parameters for their specific samples and experimental setup.
I. Reagent Preparation
-
2-PGA Assay Buffer: Prepare a buffer solution appropriate for the enzymes used (e.g., 25 mL). The pH and ionic strength should be optimized for maximal enzyme activity. Store at 4°C or -20°C.
-
2-PGA Standard: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in ultrapure water.[9] Aliquot and store at -20°C. From this stock, prepare a series of dilutions to generate a standard curve.
-
Enzyme Mix: This will contain enolase and pyruvate kinase. The specific concentrations will need to be optimized.
-
Developer Mix: This will contain pyruvate oxidase, horseradish peroxidase (HRP), and a suitable probe (e.g., Amplex Red or a similar substrate). Protect from light.
-
Cofactors: Prepare solutions of any necessary cofactors, such as ADP.
| Component | Stock Concentration | Storage |
| 2-PGA Assay Buffer | N/A | 4°C or -20°C |
| 2-PGA Standard | 1 mg/mL | -20°C |
| Enzyme Mix | Varies | -20°C |
| Developer Mix | Varies | -20°C, protected from light |
| ADP | 100 mM | -20°C |
II. Sample Preparation
-
Cell/Tissue Lysates: Homogenize cells or tissues in the 2-PGA Assay Buffer or a suitable lysis buffer.
-
Deproteinization: It is often necessary to deproteinize samples to prevent interference with the enzymatic reactions. This can be achieved by methods such as perchloric acid precipitation followed by neutralization, or by using spin filters.
-
Dilution: Dilute the samples as necessary to bring the 2-PGA concentration within the linear range of the assay.
III. Assay Procedure (96-well plate format)
-
Standard Curve: Add the diluted 2-PGA standards to a series of wells. Include a blank well containing only the assay buffer.
-
Samples: Add the prepared samples to other wells. It is recommended to run samples in duplicate or triplicate.
-
Reaction Mix Preparation: Prepare a master mix containing the Enzyme Mix, Developer Mix, and any necessary cofactors in the 2-PGA Assay Buffer. The exact ratios should be optimized.
-
Initiate Reaction: Add the reaction mix to each well containing the standards and samples.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes), protected from light. The incubation time should be sufficient for the reactions to proceed to completion or to a point within the linear range of the assay.
-
Measurement: Read the absorbance (for colorimetric assays, e.g., at 570 nm) or fluorescence (for fluorometric assays, e.g., excitation at 535 nm and emission at 587 nm) using a microplate reader.
IV. Data Analysis
-
Subtract Background: Subtract the reading of the blank well from all standard and sample readings.
-
Standard Curve: Plot the background-subtracted readings of the standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate Sample Concentration: Use the equation of the standard curve to calculate the concentration of 2-PGA in the samples. Remember to account for any dilution factors used during sample preparation.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For laboratories equipped with HPLC systems, a chromatographic method can be an excellent alternative for the quantification of 2-PGA. HPLC offers the advantage of being able to simultaneously measure multiple metabolites in a single run.
The separation of phosphorylated sugars like 2-PGA is often achieved using ion-exchange or mixed-mode chromatography.[2][10] Detection can be accomplished by various means, including UV absorbance (often indirectly) or mass spectrometry (LC-MS) for higher sensitivity and specificity.[10] An isocratic method with a mobile phase of water, acetonitrile, and a buffer like formic acid has been described for the separation of 2-PGA and 3-PGA.[2]
Caption: General workflow for the quantification of 2-PGA using HPLC.
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the quantification results, the analytical method must be validated. The principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 provide a framework for this validation process.[11][12][13][14][15]
Key validation parameters to consider include:
-
Specificity: The ability of the assay to differentiate and quantify 2-PGA in the presence of other components in the sample matrix. For the enzymatic assay, this is largely determined by the specificity of the enzymes. It's important to run appropriate controls, such as samples without the primary enzyme (enolase), to account for any background signal.[8]
-
Linearity: The assay should demonstrate a linear relationship between the signal and the concentration of 2-PGA over a defined range. This is confirmed by the R² value of the standard curve, which should ideally be ≥ 0.99.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spike-and-recovery experiments, where a known amount of 2-PGA standard is added to a sample, and the percentage of the recovered standard is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of 2-PGA that can be reliably detected and quantified, respectively. These are particularly important when analyzing samples with low levels of the metabolite.
By systematically evaluating these parameters, researchers can establish a self-validating system that ensures the trustworthiness of the generated data.
References
-
2-Phosphoglycerate Assay Kit - Cell Biolabs, Inc. [Link]
-
Senescence-inducing stress promotes proteolysis of phosphoglycerate mutase via ubiquitin ligase Mdm2 - PubMed Central. [Link]
-
ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). [Link]
-
ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]
-
2-Phospho-D-Glyceric Acid | C3H7O7P | CID 439278 - PubChem - NIH. [Link]
-
Showing metabocard for 2-Phosphoglyceric acid (HMDB0000362). [Link]
-
D(+)-2-Phosphoglyceric acid sodium salt hydrate | Krackeler Scientific, Inc. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. [Link]
-
HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars - PMC - NIH. [Link]
-
Enzyme Description and Background. [Link]
-
What is the role of 2-phosphoglycerate in glycolysis, and how is it converted in the pathway? [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
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- 3. D(+)-2-Phosphoglyceric acid sodium salt hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 4. Enzyme Description and Background [chem.uwec.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Senescence-inducing stress promotes proteolysis of phosphoglycerate mutase via ubiquitin ligase Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for D-(+)-2-Phosphoglyceric Acid in Enzyme Kinetics
Introduction: The Central Role of D-(+)-2-Phosphoglyceric Acid in Glycolysis
D-(+)-2-Phosphoglyceric Acid (2-PGA) is a critical metabolic intermediate in the glycolysis pathway, the universal process for cellular energy production.[1][2] As a three-carbon sugar acid, 2-PGA occupies a pivotal position, acting as the substrate for the enzyme enolase and the product of phosphoglycerate mutase.[2][3] Its concentration and flux are intimately tied to the overall state of cellular metabolism.[4] This central role makes 2-PGA an indispensable substrate for in vitro enzyme kinetic studies, enabling detailed investigation of enzyme function, inhibitor screening, and drug development.[5]
This guide provides an in-depth exploration of the use of 2-PGA as a substrate, focusing on the kinetic analysis of enolase. It offers detailed, field-proven protocols and explains the rationale behind experimental choices to ensure data integrity and reproducibility.
Physicochemical Properties and Substrate Handling
Proper handling and storage of 2-PGA are paramount for reliable and reproducible kinetic assays. The stability of the substrate directly impacts the accuracy of measured enzyme velocities.
| Property | Value | Source |
| Chemical Formula | C₃H₇O₇P | [3] |
| Molecular Weight | 186.06 g/mol | [3] |
| CAS Number | 3443-57-0 | [2] |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Soluble in water (20.3 mg/mL) | [3] |
| Storage | Store desiccated at -20°C | [6] |
Expert Insights on Handling:
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 100 mM) in high-purity water.[6] Aliquot into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[6]
-
pH Considerations: 2-PGA is an acidic molecule. When preparing solutions, ensure the final pH of the stock is adjusted to neutral or the desired assay buffer pH to avoid altering the reaction conditions.
-
Purity Verification: For sensitive kinetic studies, the purity of 2-PGA is crucial. Contamination with its isomer, 3-phosphoglyceric acid (3-PGA), can interfere with assays involving phosphoglycerate mutase or coupled enzyme systems.
Application 1: Kinetic Analysis of Enolase (EC 4.2.1.11)
Enolase (phosphopyruvate hydratase) is a metalloenzyme that catalyzes the reversible dehydration of 2-PGA to phosphoenolpyruvate (PEP), a high-energy intermediate.[4][7] This reaction is the ninth step of glycolysis.[7] Due to its critical role and its overexpression in certain cancers and pathogens, enolase is a significant target for therapeutic development.
Reaction Mechanism & Assay Principle
The enolase reaction is a metal-dependent dehydration.[7] Two divalent cations, typically Mg²⁺, are required in the active site for catalytic activity.[7]
Caption: Reversible dehydration of 2-PGA to PEP by Enolase.
Directly monitoring this reaction is difficult as neither 2-PGA nor PEP has a distinct absorbance signature. Therefore, a coupled enzyme assay is the standard method.[8] The production of PEP is coupled to the reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH).
The Logic of the Coupled System:
-
Enolase converts 2-PGA to PEP.
-
Pyruvate Kinase (PK) transfers the phosphate group from PEP to ADP, producing pyruvate and ATP. This step is irreversible and drives the reaction forward.
-
Lactate Dehydrogenase (LDH) reduces pyruvate to lactate, consuming NADH in the process.
The rate of enolase activity is directly proportional to the rate of NADH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.
Caption: Workflow for the coupled spectrophotometric assay of Enolase.
Protocol: Spectrophotometric Assay for Enolase Kinetics
This protocol is designed to determine the Michaelis-Menten kinetics of enolase using 2-PGA as the substrate.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Triethanolamine, pH 7.4, 2 M KCl, 500 mM MgSO₄. (Causality: Triethanolamine provides stable buffering capacity at physiological pH. High concentrations of KCl and MgSO₄ are optimal for enolase activity, with Mg²⁺ being an essential cofactor).[7]
-
Substrate (2-PGA) Stock: 56 mM solution in deionized water. Prepare fresh or thaw a single-use aliquot.
-
ADP Solution: 20 mM in deionized water. Prepare fresh.
-
NADH Solution: 7 mM in Assay Buffer. Prepare fresh and protect from light.
-
Coupling Enzymes: A commercially available, stabilized mixture of Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) is recommended for consistency (e.g., Sigma-Aldrich P-0294).
-
Enolase Solution: Prepare a working solution of enolase (e.g., 0.25 - 0.5 units/mL) in a cold buffer containing a stabilizing agent like BSA (e.g., 15 mM Tris-HCl, 0.02% BSA, pH 7.4).
2. Assay Procedure (for a 3 mL final volume):
-
Prepare Master Mix: In a 15 mL tube, prepare a master mix for the desired number of reactions (plus extra). For each reaction, combine:
-
2.43 mL Assay Buffer
-
0.20 mL ADP Solution
-
0.05 mL NADH Solution
-
0.10 mL PK/LDH Enzyme Mix
-
-
Equilibration: Pipette 2.78 mL of the Master Mix into a quartz cuvette. Add 0.1 mL of the Enolase Enzyme Solution. Mix gently by inversion and incubate in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate or PEP.
-
Initiate Reaction: Start the reaction by adding 0.1 mL of the 56 mM 2-PGA solution. Immediately mix by inversion.
-
Data Acquisition: Record the absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate should be linear for at least the first few minutes.
-
Blank Reaction: Perform a control reaction by replacing the Enolase Enzyme Solution with the enzyme diluent to measure any substrate-independent NADH degradation.
3. Data Analysis:
-
Calculate the Rate of Reaction: Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the curve. Subtract the rate of the blank reaction.
-
Convert to Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (μmol/min/mL) = (ΔA₃₄₀/min) / (ε × path length) × 1000
-
Where path length is typically 1 cm.
-
-
Determine Kinetic Parameters: Repeat the assay with varying concentrations of 2-PGA (e.g., from 0.1x Km to 10x Km). Plot the initial velocity (V₀) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. A Kₘ value of 1.52 mM has been reported for enolase from S. thermophilus.[9]
| Parameter | Description | Typical Value |
| Kₘ for 2-PGA | Michaelis constant; substrate concentration at ½ Vₘₐₓ. | ~0.1 - 2 mM (Varies by species)[9] |
| Vₘₐₓ | Maximum reaction velocity at saturating substrate concentration. | Enzyme and concentration dependent |
| pH Optimum | The pH at which the enzyme exhibits maximum activity. | ~7.2 - 7.6[8] |
| Temperature | Standard assay temperature. | 25°C |
Application in Drug Discovery and High-Throughput Screening (HTS)
The enolase kinetic assay described is highly adaptable for HTS of potential inhibitors.[5] The robust, continuous nature of the spectrophotometric readout allows for rapid screening of large compound libraries.
Modifications for HTS:
-
Miniaturization: The assay can be scaled down to a 96- or 384-well plate format.[1][8]
-
Detection Method: While UV-absorbance at 340 nm is standard, fluorometric coupled assays are also available, offering higher sensitivity.[6][8] These assays often couple the reaction to the production of hydrogen peroxide, which is then detected with a fluorometric probe.[1][8]
-
Self-Validation: When screening for inhibitors, it is crucial to run counter-screens against the coupling enzymes (PK/LDH) to eliminate false positives that inhibit these enzymes instead of the primary target, enolase.
By providing a reliable method to quantify enolase activity, the use of 2-PGA as a substrate is fundamental to discovering novel therapeutics targeting metabolic pathways.[5]
References
- 2-Phosphoglycer
- Compound 2-Phosphoglycer
- DL-2-phosphoglyceric acid. MedchemExpress.com.
- Enolase Activity Assay Kit (MAK178) - Technical Bulletin. Sigma-Aldrich.
- Enzymatic Assay of ENOLASE (EC 4.2.1.11). Sigma-Aldrich.
- Enolase. Proteopedia, life in 3D.
- 2-Phosphoglyceric acid (PAMDB001814). P.
- α-enolase activity and enzyme kinetics analysis.
- 2-Phosphoglycerate Assay Kit (Colorimetric/Fluorometric) (ab174097). Abcam.
- 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit (MAK198) - Technical Bulletin. Sigma-Aldrich.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
Sources
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- 2. Showing Compound 2-Phosphoglycerate (FDB001407) - FooDB [foodb.ca]
- 3. P. aeruginosa Metabolome Database: 2-Phosphoglyceric acid (PAMDB001814) [pseudomonas.umaryland.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
The Strategic Application of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate in Asymmetric Organic Synthesis
Introduction: Unveiling the Potential of a Chiral Metabolite in Synthetic Chemistry
D-(+)-2-Phosphoglyceric Acid, a key intermediate in the glycolysis pathway, is emerging from the realm of biochemistry to offer significant potential as a versatile chiral building block in modern organic synthesis.[1][2] Sourced from the chiral pool, this enantiomerically pure molecule presents a unique scaffold containing multiple functional groups—a carboxylic acid, a secondary alcohol, and a phosphate ester—offering a rich platform for stereoselective transformations.[3] Its inherent chirality, derived from a stereocenter at the C2 position, provides a distinct advantage for the synthesis of complex chiral molecules, particularly in the pharmaceutical and life sciences sectors. This guide elucidates the strategic applications of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate, providing detailed protocols and insights into its derivatization and utilization as a chiral synthon.
Core Physicochemical Properties and Synthetic Considerations
To effectively harness D-(+)-2-Phosphoglyceric Acid in organic synthesis, a fundamental understanding of its properties is crucial. The molecule's high polarity, conferred by the carboxylic acid and phosphate groups, necessitates strategic protection to enable solubility and reactivity in common organic solvents.
| Property | Value | Source |
| Chemical Formula | C₃H₇O₇P | [3] |
| Average Molecular Weight | 186.057 g/mol | [3] |
| Chirality | D-configuration (R) at C2 | [1] |
| Key Functional Groups | Carboxylic Acid, Secondary Alcohol, Phosphate Ester | [3] |
| Solubility | Soluble in water; generally insoluble in organic solvents without derivatization. | [4] |
A critical initial step in leveraging this molecule is the protection of its reactive functional groups. The choice of protecting groups is dictated by the desired subsequent transformations and their orthogonality, ensuring selective deprotection at later synthetic stages.
Application I: Synthesis of Chiral Phosphopeptide Building Blocks
A significant application of D-(+)-2-Phosphoglyceric Acid lies in its use as a precursor for the synthesis of chiral phosphonopeptides and phosphopeptides, which are crucial for studying protein phosphorylation and developing enzyme inhibitors. The inherent stereochemistry of the starting material allows for the creation of phosphonate analogues of amino acids with defined stereochemistry.
Conceptual Workflow: From Protected Phosphoglycerate to Chiral Phosphonate
The following workflow outlines a general strategy for converting D-(+)-2-Phosphoglyceric Acid into a versatile chiral intermediate suitable for peptide synthesis.
Sources
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- 2. 2-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 3. P. aeruginosa Metabolome Database: 2-Phosphoglyceric acid (PAMDB001814) [pseudomonas.umaryland.edu]
- 4. Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Fluorometric Assay for the Quantification of 2-Phosphoglycerate in Cell Lysates
Abstract
This application note provides a detailed protocol and scientific rationale for the sensitive detection of 2-phosphoglycerate (2-PG), a key intermediate of the glycolytic pathway, in cellular lysates using a coupled-enzyme fluorometric assay. We present a comprehensive workflow, from robust sample preparation using perchloric acid deproteinization to a self-validating assay design and in-depth data analysis. The described method offers high sensitivity and specificity, making it an invaluable tool for researchers in metabolic studies, cancer biology, and drug development who seek to understand the dynamics of glycolysis and cellular bioenergetics.
Introduction: The Significance of 2-Phosphoglycerate
2-Phosphoglycerate (2-PG) is a pivotal metabolite in the energy-releasing "payoff phase" of glycolysis, the universal pathway for glucose catabolism.[1] It is formed from 3-phosphoglycerate by the enzyme phosphoglycerate mutase and is subsequently dehydrated by enolase to form the high-energy molecule phosphoenolpyruvate (PEP).[2] The intracellular concentration of 2-PG is a direct indicator of glycolytic flux. Aberrations in glycolysis, often termed the "Warburg effect," are a hallmark of many cancer cells, which exhibit increased glucose uptake and lactate production even in the presence of oxygen. Therefore, the precise measurement of glycolytic intermediates like 2-PG is critical for dissecting metabolic pathways in both normal and pathological states.
While advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) offer comprehensive metabolic profiling, enzyme-coupled fluorometric assays provide a sensitive, specific, and high-throughput-compatible alternative for quantifying a single target metabolite.[3] This application note details such a method, optimized for reliability and accuracy in complex biological matrices like cell lysates.
Assay Principle: A Multi-Enzyme Cascade for Signal Amplification
The quantification of 2-PG is achieved through a four-step enzymatic cascade that culminates in the production of a highly fluorescent reporter molecule, resorufin. This multi-step approach provides a significant amplification of the initial signal.
The reaction sequence is as follows:
-
Enolase specifically converts 2-PG to phosphoenolpyruvate (PEP).
-
In the presence of adenosine diphosphate (ADP), Pyruvate Kinase (PK) catalyzes the transfer of the phosphate group from PEP to ADP, yielding pyruvate and ATP.
-
Pyruvate Oxidase then acts on the newly formed pyruvate, in the presence of phosphate and oxygen, to produce acetyl phosphate, carbon dioxide (CO₂), and hydrogen peroxide (H₂O₂).[4]
-
Finally, the generated H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red) in a 1:1 stoichiometry, a reaction catalyzed by Horseradish Peroxidase (HRP) , to produce the highly fluorescent product resorufin.
The resulting fluorescence intensity, measured at an excitation/emission maximum of ~535/587 nm, is directly proportional to the amount of 2-PG present in the original sample.[3]
Sample Preparation: Metabolite Extraction and Deproteinization
The accuracy of any metabolic assay begins with proper sample preparation. The primary goals are to instantaneously quench metabolic activity, efficiently lyse cells to release metabolites, and remove proteins that can interfere with the enzymatic assay. Perchloric acid (PCA) precipitation is a highly effective and widely used method for deproteinization that also stabilizes many small molecule analytes.[5]
Protocol 1: Cell Lysate Preparation
-
Cell Culture: Culture cells to the desired density (typically 1-10 million cells per sample is recommended).
-
Quenching Metabolism:
-
For adherent cells, aspirate the culture medium and immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the medium, and wash the pellet twice with ice-cold PBS.
-
Expert Insight: It is critical to perform these washing steps quickly on ice to arrest enzymatic activity and prevent changes in metabolite levels.
-
-
Deproteinization with PCA:
-
After the final wash and removal of all PBS, add 200 µL of ice-cold 1 M PCA to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to detach the cells into the PCA.
-
Vortex the resulting suspension vigorously for 30 seconds.
-
Incubate on ice for 5-10 minutes to allow for complete protein precipitation.[5]
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Carefully transfer the acidic supernatant, which contains the small molecule metabolites, to a fresh, pre-chilled microcentrifuge tube. The protein pellet can be discarded or used for protein quantification.
-
-
Neutralization:
-
The low pH of the PCA extract will inhibit the downstream enzymatic reactions. Neutralization is mandatory.
-
Add ice-cold 2 M potassium hydroxide (KOH) to the acidic supernatant. A common starting point is to add a volume of 2 M KOH that is 34% of the supernatant volume (e.g., add 34 µL of 2 M KOH to 100 µL of supernatant).[5]
-
Mix well. This will form an insoluble precipitate of potassium perchlorate (KClO₄).
-
Verify the pH of a 1 µL aliquot using pH paper. The target pH is between 6.5 and 8.0.[5] If necessary, adjust dropwise with 0.1 M KOH or 0.1 M PCA.
-
Incubate on ice for 10 minutes to ensure complete precipitation of KClO₄.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the KClO₄ salt.[5]
-
-
Sample Collection:
-
Carefully collect the final deproteinized and neutralized supernatant. This sample is now ready for the fluorometric assay.
-
Samples can be stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Fluorometric Assay Protocol
This protocol is designed for a 96-well microplate format. It is essential to include a 2-PG standard curve, a no-enzyme control for each sample, and a reagent blank. The optimal pH for human enolase is 6.5, which aligns well with the neutralized sample and the optimal pH range for HRP (6.0-6.5).[2]
Reagent Preparation
| Reagent | Description | Storage |
| Assay Buffer | 100 mM Potassium Phosphate, 2 mM MgCl₂, pH 6.5-7.0 | 4°C |
| 2-PG Standard | 10 mM stock solution of 2-Phosphoglycerate in dH₂O | -20°C |
| Enzyme Mix | Contains Enolase, Pyruvate Kinase, Pyruvate Oxidase, and HRP | -80°C |
| Substrate Mix | Contains ADP and the fluorometric probe (e.g., Amplex Red) | -20°C (Protect from light) |
Note: The precise concentrations of enzymes and substrates are often optimized by commercial kit manufacturers. If preparing from individual components, titration experiments are recommended to ensure the coupling enzymes are not rate-limiting.
Experimental Workflow
Step-by-Step Procedure
-
Prepare 2-PG Standard Curve: Perform serial dilutions of the 10 mM 2-PG stock in Assay Buffer to create standards ranging from 0 µM to 50 µM. An example dilution series is provided in Table 1.
-
Plate Setup:
-
Add 50 µL of each 2-PG standard to separate wells of a black, clear-bottom 96-well plate.
-
For each cell lysate sample, prepare two wells:
-
Sample Well (+E): Add 50 µL of the deproteinized sample.
-
Background Control Well (-E): Add 50 µL of the deproteinized sample.
-
-
Add 50 µL of Assay Buffer to a well to serve as a reagent blank.
-
-
Prepare Reaction Mixes: Prepare two master mixes immediately before use.
-
Reaction Mix (+E): Contains Enzyme Mix and Substrate Mix in Assay Buffer.
-
Background Mix (-E): Contains all components except Enolase.
-
-
Initiate Reaction:
-
Add 50 µL of the Reaction Mix (+E) to the Standard wells and the Sample (+E) wells.
-
Add 50 µL of the Background Mix (-E) to the Background Control (-E) wells.
-
-
Incubation: Mix the plate gently. Incubate for 30-60 minutes at 37°C, protected from light. The assay is continuous and can be read kinetically to ensure the reaction is within the linear phase.
-
Measurement: Read the fluorescence using a microplate reader with excitation set to ~535 nm and emission to ~587 nm.
Data Analysis and Validation
Calculation of 2-PG Concentration
-
Correct for Blank: Subtract the average fluorescence value of the reagent blank from all standard and sample readings.
-
Generate Standard Curve: Plot the blank-corrected fluorescence values for the 2-PG standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value >0.99 is indicative of good linearity.
-
Determine Sample-Specific Signal: For each sample, calculate the net fluorescence (ΔRFU) by subtracting the background reading (-E) from the sample reading (+E).
-
ΔRFU = RFU(+E) - RFU(-E)
-
Expert Insight: This subtraction is the most critical step for ensuring specificity. Any signal in the "-E" well is due to endogenous pyruvate or other interfering substances. The ΔRFU represents the signal generated solely from the conversion of 2-PG.[4]
-
-
Calculate 2-PG Concentration: Use the linear regression equation from the standard curve to calculate the concentration of 2-PG in the sample well.
-
[2-PG] (µM) = (ΔRFU - c) / m
-
-
Account for Dilution: Remember to multiply the final concentration by any dilution factors introduced during sample preparation.
Data Presentation
Table 1: Example 2-PG Standard Curve Data
| [2-PG] (µM) | Avg. RFU | Blank-Corrected RFU |
|---|---|---|
| 0 | 512 | 0 |
| 5 | 2,845 | 2,333 |
| 10 | 5,210 | 4,698 |
| 20 | 10,150 | 9,638 |
| 30 | 14,890 | 14,378 |
| 50 | 24,550 | 24,038 |
Linear Regression: y = 480.5x + 15. R² = 0.9995
Assay Validation
To ensure the trustworthiness of the results, the assay should be validated for the specific cell type being studied.
-
Linearity of Dilution: Dilute a high-concentration cell lysate sample and confirm that the measured 2-PG concentration scales linearly. This helps to rule out matrix effects.
-
Spike and Recovery: Add a known amount of 2-PG standard to a cell lysate sample and measure the total concentration. The recovery should ideally be within 80-120%, which demonstrates that the sample matrix is not suppressing or enhancing the signal.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be distinguished from the blank, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined by serially diluting a low-concentration standard and are typically defined as 3x and 10x the standard deviation of the blank, respectively. For this type of assay, a detection limit in the low micromolar or high nanomolar range is expected.[4]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence in "-E" Wells | 1. High endogenous pyruvate in samples. 2. Contamination of reagents. | 1. The background subtraction step is designed to correct for this. If signal is too high, sample dilution may be necessary. 2. Use fresh, high-purity reagents. |
| Low Signal or No Activity | 1. Improper sample preparation (residual PCA). 2. Inactive enzymes. 3. Presence of HRP inhibitors (e.g., sodium azide, high concentrations of EDTA).[4] | 1. Ensure complete neutralization of PCA extract to pH 6.5-8.0. 2. Store enzymes correctly at -80°C and avoid multiple freeze-thaw cycles. 3. Avoid using buffers containing HRP inhibitors. Sodium azide is a common preservative in buffers and must be avoided. |
| Poor Standard Curve Linearity (R² < 0.99) | 1. Inaccurate pipetting or standard dilution. 2. Signal saturation at high concentrations. | 1. Use calibrated pipettes and perform dilutions carefully. 2. Reduce the highest standard concentration or shorten the incubation time. |
| Poor Reproducibility | 1. Inconsistent incubation times or temperatures. 2. Sample heterogeneity. | 1. Use a temperature-controlled plate reader or incubator. Ensure all wells are processed consistently. 2. Ensure complete cell lysis and sample mixing. |
Conclusion
The coupled fluorometric assay described provides a robust, sensitive, and specific method for the quantification of 2-phosphoglycerate in cell lysates. By incorporating a rigorous deproteinization protocol and a self-validating assay design that corrects for background interference, this workflow generates trustworthy data essential for advancing our understanding of cellular metabolism. This application note serves as a comprehensive guide for researchers, enabling them to confidently apply this technique to their studies in cancer biology, metabolic disorders, and drug discovery.
References
-
Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. Retrieved from [Link]
-
Khan Academy. (n.d.). Glycolysis. Retrieved from [Link]
-
Assay Genie. (n.d.). 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit. Retrieved from [Link]
-
Varghese, S. S., et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Scientific Reports, 8(1), 14062. Available at: [Link]
-
Wikipedia. (2023). Enolase. Retrieved from [Link]
-
Ray, S., & Paliyath, G. (1995). Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA. International Journal of Biochemistry and Cell Biology, 27(9), 909-916. Available at: [Link]
-
Ahmad, S. S., et al. (2019). Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2C11 Enzymes in. Molecules, 24(23), 4299. Available at: [Link]
-
Deng, H., et al. (2014). Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. Journal of Bacteriology, 196(17), 3170-3179. Available at: [Link]
Sources
- 1. Enolase - Wikipedia [en.wikipedia.org]
- 2. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8735083B2 - Inhibition of peroxidase enzymatic activity - Google Patents [patents.google.com]
Mastering the Standard: A Detailed Guide to Preparing D-(+)-2-Phosphoglyceric Acid Standards for Biochemical Assays
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and foundational principles for the accurate preparation of D-(+)-2-Phosphoglyceric Acid (2-PG) standards. As a critical intermediate in glycolysis, precise quantification of 2-PG is essential for metabolic research, enzyme kinetics, and drug discovery programs targeting this pathway.[1][2] This document moves beyond a simple set of instructions to explain the rationale behind each step, ensuring the integrity and reproducibility of your experimental results.
Foundational Principles: Selecting Your Starting Material
The accuracy of any assay begins with the quality of its standards. The choice of the starting material for your D-(+)-2-Phosphoglyceric Acid standards is the first critical decision point.
Understanding Salt Forms and Hydration
D-(+)-2-Phosphoglyceric Acid is commercially available in various forms, most commonly as a salt, such as the sodium salt hydrate.[3]
-
Why Salt Forms? The free acid form of 2-PG can be less stable and more challenging to handle as a solid. Salt forms, like the disodium or trisodium salt, are generally more stable, crystalline, and readily soluble in aqueous solutions, making them ideal for standard preparation.[4][5]
-
The Importance of Hydration: Many chemical suppliers provide 2-PG as a hydrate, meaning water molecules are incorporated into its crystal structure (e.g., C₃H₇O₇P · xNa⁺ · yH₂O). It is critically important to use the formula weight (FW) provided by the manufacturer, which accounts for the mass of both the salt ions and the water of hydration, when calculating the mass required for your stock solution.[6] Failure to do so will result in a stock solution of an incorrect, lower-than-intended concentration.
Purity and Certificate of Analysis
Always procure the highest purity grade of D-(+)-2-Phosphoglyceric Acid salt available. Upon receipt, review the Certificate of Analysis (CofA) for the specific lot number. The CofA provides essential information, including:
-
Purity: Often determined by enzymatic assay or other analytical techniques.[3]
-
Formula Weight (FW): The precise molecular weight to use in your calculations.
-
Water Content: May be specified, which is crucial for accurate mass calculations.
-
Storage Conditions: Recommended temperature for long-term stability of the solid material, typically -20°C.[3]
The Aqueous Environment: Buffer Selection and Preparation
The solvent used to dissolve and dilute the 2-PG standard is not merely a vehicle but an active component that ensures the analyte's stability and compatibility with the downstream assay.
Why a Buffer is Essential
While ultrapure water can be used to reconstitute the initial high-concentration stock, all subsequent dilutions and the final standard preparations should be made in a suitable buffer. A buffer resists changes in pH that can occur upon the addition of acids or bases, providing a stable chemical environment. For a phosphorylated sugar acid like 2-PG, pH stability is paramount to prevent hydrolysis of the phosphate group.
Choosing the Right Buffer
The ideal buffer should meet several criteria:[7][8][9]
-
pKa near the Assay pH: The buffer's pKa should be within ±1 pH unit of the final assay's working pH. Since glycolysis is a central metabolic pathway, most associated enzymatic assays are performed at a physiological pH, typically between 7.0 and 8.0.
-
Inertness: The buffer components should not interfere with the assay chemistry. For example, phosphate buffers should be avoided in assays where inorganic phosphate is a product or substrate, or if metal ion chelation is a concern.
-
Solubility and Temperature Stability: The buffer must be fully soluble at the desired concentration and its pKa should not shift dramatically with temperature changes planned during the experiment.[8]
Based on these principles, Tris-HCl or HEPES are excellent choices for preparing 2-PG standards for most applications, with typical working concentrations between 25 mM and 100 mM.
| Buffer | pKa at 25°C | Useful pH Range | Key Considerations |
| HEPES | 7.48 | 6.8 - 8.2 | Zwitterionic; low metal binding; often preferred in enzyme kinetics. |
| Tris-HCl | 8.06 | 7.0 - 9.0 | Commonly used; pH is temperature-dependent; cost-effective. |
| Phosphate | 7.20 (pKa2) | 5.8 - 8.0 | Can interfere with phosphate-dependent enzymatic reactions. |
Protocol: Preparation of a 10 mM D-(+)-2-PG Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which will serve as the foundation for all subsequent working standards.
Materials
-
D-(+)-2-Phosphoglyceric Acid Sodium Salt Hydrate (High Purity)
-
Selected Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Ultrapure Water (e.g., Milli-Q® or equivalent)
-
Calibrated Analytical Balance
-
Volumetric Flasks (Class A)
-
Pipettes (Calibrated)
-
Conical Tubes (Sterile)
Calculation of Mass
The fundamental calculation to determine the mass of the hydrated salt needed is:
Mass (g) = Desired Concentration (mol/L) x Formula Weight ( g/mol ) x Volume (L)
Example Calculation: To prepare 10 mL of a 10 mM (0.010 mol/L) stock solution using a D-(+)-2-PG sodium salt hydrate with a manufacturer-provided Formula Weight (FW) of 252.0 g/mol :
-
Mass (g) = 0.010 mol/L * 252.0 g/mol * 0.010 L
-
Mass (g) = 0.0252 g or 25.2 mg
Step-by-Step Procedure
-
Equilibration: Allow the container of solid D-(+)-2-PG to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation onto the hygroscopic powder.
-
Weighing: Accurately weigh the calculated mass (e.g., 25.2 mg) of the 2-PG salt using an analytical balance. Use a weigh boat or appropriate weighing paper.
-
Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Initial Solubilization: Add a small volume (e.g., 5-7 mL) of ultrapure water to the flask. Gently swirl the flask to dissolve the solid completely. Avoid vigorous shaking to prevent foaming.
-
Bringing to Volume: Once the solid is fully dissolved, carefully add ultrapure water to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into clearly labeled, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store these aliquots immediately at -20°C or below . This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles. The stock solution is generally stable for at least 2 months under these conditions.
Protocol: Preparation of a Standard Curve
A standard curve is generated by creating a series of dilutions from the stock solution. This allows for the quantification of 2-PG in unknown samples. The following protocol is for a typical 96-well plate-based assay.
Serial Dilution Scheme
This example creates standards for a colorimetric assay with a range of 0 to 10 nmol/well.
-
Thaw Stock: Thaw one aliquot of the 10 mM 2-PG stock solution on ice.
-
Prepare Intermediate Stock: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. For example, add 10 µL of the 10 mM stock to 90 µL of the chosen assay buffer (e.g., 50 mM HEPES, pH 7.4). Mix thoroughly.
-
Generate Standard Curve Points: In a series of labeled tubes or directly in the wells of a 96-well plate, prepare the final standards by diluting the 1 mM intermediate stock into the assay buffer as described in the table below.
| Standard Label | Volume of 1 mM 2-PG (µL) | Volume of Assay Buffer (µL) | Final Volume per Well (µL) | Amount of 2-PG (nmol/well) |
| S0 (Blank) | 0 | 50 | 50 | 0 |
| S1 | 2 | 48 | 50 | 2 |
| S2 | 4 | 46 | 50 | 4 |
| S3 | 6 | 44 | 50 | 6 |
| S4 | 8 | 42 | 50 | 8 |
| S5 | 10 | 40 | 50 | 10 |
Note: The volumes and concentrations should be adapted based on the specific requirements and detection range of your assay (e.g., fluorometric assays require much lower concentrations).[10]
Quality Control and Best Practices
To ensure the trustworthiness of your results, a self-validating system of best practices is essential.
-
Use Calibrated Equipment: Always use recently calibrated balances and pipettes.
-
High-Quality Reagents: Use high-purity 2-PG and analytical grade buffer components dissolved in ultrapure water.
-
Single-Use Aliquots: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation.
-
Prepare Fresh: Prepare working standards (the serial dilution curve) fresh for each experiment from a frozen stock aliquot.
-
Run in Replicates: Prepare and run each standard point in duplicate or triplicate to assess precision.
-
Visual Inspection: Before use, visually inspect thawed solutions for any signs of precipitation or microbial growth. Discard if any particulates are observed.
By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently prepare accurate and reliable D-(+)-2-Phosphoglyceric Acid standards, forming a solid foundation for robust and reproducible biochemical and metabolic analyses.
References
-
Calbiochem. The SOLUTION for All of Your Buffer Needs. Calbiochem/EMD Biosciences. Available at: [Link].
-
FooDB. Showing Compound 2-Phosphoglyceric acid (FDB023161). FooDB. Available at: [Link].
-
Pseudomonas Aeruginosa Metabolome Database. 2-Phosphoglyceric acid (PAMDB001814). P. aeruginosa Metabolome Database. Available at: [Link].
-
Wikipedia. 2-Phosphoglyceric acid. Wikipedia. Available at: [Link].
-
Reddit. Creating a solution of a given molarity of an hydrated compound. Reddit. Available at: [Link].
-
ResearchGate. Prolonged maintenance of 2,3-diphosphoglycerate acid and adenosine triphosphate in red blood cells during storage. ResearchGate. Available at: [Link].
-
Chemistry Stack Exchange. Molality of the solution prepared from a hydrated salt. Chemistry Stack Exchange. Available at: [Link].
-
Cell Biolabs, Inc. 2-Phosphoglycerate Assay Kit. Cell Biolabs, Inc.. Available at: [Link].
-
ResearchGate. What should be considered to choose the proper buffer (type, pH and concentration) for protein attachment? ResearchGate. Available at: [Link].
-
Winter, T., et al. (2018). Long-term stability of glucose: glycolysis inhibitor vs. gel barrier tubes. Clinical Chemistry and Laboratory Medicine (CCLM), 56(8), 1251-1258. Available at: [Link].
-
Tebubio. How to choose the perfect buffer to get a pure, stabilised, functional protein. Tebubio. Available at: [Link].
-
LeanThink. (2021). Molarity of a Hydrate. YouTube. Available at: [Link].
-
Professor Dave Explains. (2018). Calculating the Formulas of Hydrated Salts. YouTube. Available at: [Link].
-
PubMed. Long-term stability of enzymes, total protein, and inorganic analytes in lyophilized quality control serum. PubMed. Available at: [Link].
-
MDPI. Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. MDPI. Available at: [Link].
-
Hengyuan Fine Chemical. Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical. Available at: [Link].
-
Adams, D. S. (2008). Making solutions from hydrated compounds. CSH protocols, 2008(5), pdb-ip54. Available at: [Link].
Sources
- 1. 2-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making solutions from hydrated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. tebubio.com [tebubio.com]
- 9. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 10. researchgate.net [researchgate.net]
Commercial assay kits for measuring 2-phosphoglycerate concentration.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of commercial assay kits for the quantification of 2-phosphoglycerate (2-PG), a key intermediate in the glycolytic pathway. This guide goes beyond standard kit protocols to offer deeper insights into the assay's principles, critical steps, and data interpretation, ensuring robust and reliable results.
The Scientific Imperative: Why Measure 2-Phosphoglycerate?
2-phosphoglycerate (2-PG) is a pivotal metabolite in the central carbon metabolism pathway of glycolysis. The enzyme phosphoglycerate mutase catalyzes the conversion of 3-phosphoglycerate to 2-PG, which is subsequently converted to phosphoenolpyruvate (PEP) by enolase.[1] The intracellular concentration of 2-PG is a critical indicator of glycolytic flux.
A key area of interest for measuring 2-PG is in cancer research. Many cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of ample oxygen.[2][3] This metabolic reprogramming is a hallmark of many tumors, and understanding the dynamics of glycolytic intermediates like 2-PG can provide valuable insights into cancer cell metabolism, identify potential therapeutic targets, and monitor drug efficacy.[3][4][5] Therefore, accurate measurement of 2-PG levels is a vital tool for researchers in this field.[2][3][5]
The Assay Principle: A Multi-Enzyme Cascade
Commercial 2-phosphoglycerate assay kits typically employ a coupled enzymatic reaction that results in the generation of a detectable signal, either colorimetric or fluorometric.[2][3][4][5] The fluorometric assays are generally 10 to 100 times more sensitive than the colorimetric ones.[2][6]
The general principle of these assays involves a series of enzymatic steps:[1][2][3][4][5]
-
Conversion to PEP: The assay begins with the specific conversion of 2-PG to phosphoenolpyruvate (PEP) by the enzyme enolase.[1]
-
Conversion to Pyruvate: PEP is then converted to pyruvate.[1][2][3][4][5]
-
Signal Generation: The pyruvate produced is then utilized in a reaction that generates a quantifiable signal. In many kits, pyruvate is oxidized by pyruvate oxidase to produce hydrogen peroxide (H₂O₂).[1] This H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product.[1]
The intensity of the color (measured at ~570 nm) or fluorescence (at Ex/Em = 535/587 nm) is directly proportional to the amount of 2-PG in the sample.[2][3][4][5]
Below is a diagram illustrating the enzymatic cascade.
Caption: Enzymatic cascade for 2-PG detection.
Assay Kit Performance Characteristics
The table below summarizes the typical performance characteristics of commercially available 2-phosphoglycerate assay kits. These values are provided for guidance; always refer to the specific kit's manual for precise details.
| Parameter | Colorimetric Assay | Fluorometric Assay | Source(s) |
| Detection Range | 2–10 nmole/well | 50–250 pmole/well | [2][6] |
| Sensitivity | ~20 pmol | < 20 pmol | [3][4][5] |
| Wavelength (Absorbance) | 570 nm | N/A | [2][3][4][5] |
| Wavelength (Excitation/Emission) | N/A | 535 nm / 587 nm | [2][3][4][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of 2-PG in biological samples using a generic commercial assay kit.
Sample Preparation: The Foundation of Accurate Measurement
Proper sample preparation is crucial for obtaining reliable results. The goal is to efficiently extract 2-PG while minimizing its degradation.
For Adherent Cells (e.g., ~1 x 10⁶ cells):
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual media.
-
Lysis: Add 200 µL of ice-cold 2-PG Assay Buffer to the cells.
-
Homogenization: Scrape the cells and collect the lysate. Homogenize the lysate on ice.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet insoluble material.[2][4]
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube. This supernatant contains the 2-PG and is ready for the assay.
For Suspension Cells (e.g., ~1 x 10⁶ cells):
-
Cell Pellet: Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Lysis and Homogenization: Resuspend the cell pellet in 200 µL of ice-cold 2-PG Assay Buffer and homogenize on ice.[2][4]
-
Centrifugation and Collection: Proceed with steps 5 and 6 as described for adherent cells.
For Tissue Samples (e.g., ~10 mg):
-
Tissue Preparation: Rapidly homogenize the tissue sample in 200 µL of ice-cold 2-PG Assay Buffer on ice.[2][4]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C.[2][4]
-
Supernatant Collection: Collect the supernatant for the assay.
Important Consideration: For some sample types, deproteinization may be necessary. A 10 kDa spin filter can be used for this purpose.[1]
Assay Workflow
The following diagram outlines the general workflow for the 2-PG assay.
Caption: General workflow for a 2-PG assay.
Detailed Assay Protocol
-
Reagent Preparation:
-
Thaw all kit components and keep them on ice.
-
Allow the 2-PG Assay Buffer to warm to room temperature before use.[4]
-
Reconstitute enzyme mixes, converters, and developers as per the kit instructions, typically with the 2-PG Assay Buffer.[4]
-
If the probe is in DMSO, warm it briefly at 37°C to melt.[4]
-
-
Standard Curve Preparation:
-
Assay Plate Setup:
-
Add 1-50 µL of your prepared samples and standards into duplicate wells of a 96-well plate.
-
Bring the final volume in each well to 50 µL with 2-PG Assay Buffer.[2][4]
-
Self-Validating Control: For each unknown sample, prepare a paired well that will receive a "Negative Control Mix" (without the enolase enzyme).[1] This is crucial to measure and subtract any endogenous background signal from your sample.[1]
-
-
Reaction Initiation and Incubation:
-
Prepare a "Reaction Mix" containing the necessary enzymes and probe according to the kit's protocol.
-
Add 50 µL of the Reaction Mix to the standard wells and one of the paired sample wells.[1]
-
Add 50 µL of the Negative Control Mix to the other paired sample well.[1]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for 60 minutes at 37°C, protected from light.[1]
-
-
Data Acquisition:
Data Analysis
-
Background Subtraction: For each sample, subtract the reading from the well with the Negative Control Mix from the reading of the well with the complete Reaction Mix.[1] This corrected value represents the signal generated specifically from 2-PG.
-
Standard Curve: Plot the corrected readings for the standards against their known concentrations to generate a standard curve.
-
Concentration Calculation: Use the standard curve to determine the concentration of 2-PG in your samples.
Troubleshooting and Best Practices
-
Sample Dilution: If the readings for your samples are outside the linear range of the standard curve, they should be diluted with the 2-PG Assay Buffer and re-assayed.[2]
-
pH Maintenance: For fluorometric assays, it is important to maintain the pH between 7 and 8, as the probe can be unstable at higher pH.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot and store reconstituted reagents at -20°C to maintain their activity.[2][4]
-
Use Appropriate Plates: Use clear plates for colorimetric assays and black plates for fluorometric assays to minimize background and crosstalk.[2]
By following these detailed protocols and understanding the underlying principles, researchers can confidently and accurately measure 2-phosphoglycerate concentrations, advancing our understanding of cellular metabolism in health and disease.
References
-
Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. Retrieved from [Link]
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Application Notes and Protocols for Studying Enolase Activity using D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
Introduction: The Central Role of D-(+)-2-Phosphoglyceric Acid in Glycolysis and Enolase Function
D-(+)-2-Phosphoglyceric Acid (2-PGA), available commercially as its stable sodium salt hydrate, is a critical intermediate in the glycolytic pathway.[1][2][3] It serves as the specific substrate for the metalloenzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.[2][4][5] Enolase catalyzes the reversible dehydration of 2-PGA to form the high-energy compound phosphoenolpyruvate (PEP).[6][7][8] This reaction is the ninth and penultimate step of glycolysis, a fundamental metabolic pathway for energy production in virtually all organisms.[4][9] The central role of this conversion makes the study of enolase activity essential for understanding cellular metabolism, and D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is the indispensable reagent for such investigations.
Enolase is a highly conserved enzyme and its activity is implicated in various physiological and pathophysiological processes, including cancer progression, tumor invasion, and metastasis.[2][10] Consequently, the precise measurement of enolase activity is of significant interest in diverse research fields, from basic biochemistry to drug development and clinical diagnostics.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to accurately measure enolase activity.
Biochemical Principle of the Enolase-Catalyzed Reaction
Enolase facilitates a dehydration reaction, removing a water molecule from 2-PGA to create a double bond, thus forming PEP.[6][7][8] This reaction is critically dependent on the presence of divalent metal cations, with magnesium ions (Mg²⁺) being the most effective cofactor.[5][9][11] The Mg²⁺ ions play a crucial role in stabilizing the negative charges of the substrate within the active site of the enzyme, thereby facilitating catalysis.[4][9] The reaction is reversible, with the direction being dependent on the cellular concentrations of the substrate and product.[4]
The formation of PEP can be monitored directly by spectrophotometry due to the presence of the enol phosphate bond, which results in a significant increase in absorbance at 240 nm. However, a more sensitive and commonly employed method is a coupled enzyme assay. In this system, the PEP produced is immediately utilized by pyruvate kinase (PK) to phosphorylate ADP to ATP, generating pyruvate. The pyruvate can then be used in a subsequent reaction, for instance, its reduction to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, as described in several commercially available kits, the generated ATP can be measured using a luciferase-based system, or an intermediate product from the PK reaction can react with a probe to generate a colorimetric or fluorometric signal.[10][12][13]
The Enolase Reaction Pathway
The enolase-catalyzed conversion of 2-PGA to PEP is a key step in glycolysis. The following diagram illustrates this biochemical transformation.
Caption: Enolase catalyzes the dehydration of 2-PGA to PEP.
Protocols for Measuring Enolase Activity
The following protocols are designed to be adaptable for purified enolase preparations as well as for enolase activity measurements in cell and tissue lysates.
Direct Spectrophotometric Assay
This method directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm. It is a continuous assay that is simple to perform but may be less sensitive than coupled assays.
Materials:
-
This compound
-
Purified Enolase or sample containing enolase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Magnesium Chloride (MgCl₂) solution
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare the reaction mixture in a cuvette or microplate well by combining the Assay Buffer, MgCl₂ solution, and the enolase-containing sample.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the D-(+)-2-Phosphoglyceric Acid solution.
-
Immediately start monitoring the increase in absorbance at 240 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance over time (ΔA₂₄₀/min).
-
Enolase activity can be calculated using the molar extinction coefficient of PEP at 240 nm.
Coupled Fluorometric/Colorimetric Assay
This is a more sensitive method that couples the enolase reaction to subsequent enzymatic reactions that produce a fluorescent or colored product.[10][13]
Materials:
-
This compound
-
Enolase-containing sample
-
Enolase Assay Buffer (e.g., pH 7.2-7.5)[13]
-
Pyruvate Kinase (PK)
-
Adenosine Diphosphate (ADP)
-
A detection system (e.g., a peroxidase substrate for colorimetric detection or a specific probe for fluorometric detection as found in commercial kits)[10][13]
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Prepare a master mix containing the Enolase Assay Buffer, PK, ADP, and the detection system components.
-
Add the enolase-containing sample to the wells of a microplate.
-
Add the master mix to each well.
-
Incubate for a short period to allow for the consumption of any contaminating PEP in the sample.
-
Initiate the reaction by adding a solution of D-(+)-2-Phosphoglyceric Acid.
-
Immediately begin measuring the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) over time.[10][13]
-
The rate of change in signal is proportional to the enolase activity in the sample.
| Reagent | Typical Stock Concentration | Typical Final Concentration |
| D-(+)-2-Phosphoglyceric Acid | 100 mM | 1-10 mM |
| Tris-HCl Buffer (pH 7.5) | 1 M | 50 mM |
| MgCl₂ | 1 M | 1-5 mM |
| ADP | 100 mM | 0.5-2 mM |
| Pyruvate Kinase | 1000 U/mL | 1-5 U/mL |
Experimental Workflow for Enolase Activity Assay
The following diagram outlines the general workflow for conducting an enolase activity assay.
Caption: A generalized workflow for an enolase activity assay.
Expert Insights and Experimental Considerations
-
Causality of Cofactor Requirement: The absolute requirement for divalent cations, particularly Mg²⁺, is a hallmark of the enolase reaction.[5][9] These cations coordinate with the carboxyl group of 2-PGA, increasing the acidity of the proton at the C-2 position and stabilizing the enolate intermediate, thus facilitating the dehydration reaction.[4] The absence of sufficient Mg²⁺ will result in negligible enolase activity.
-
Optimal pH: The optimal pH for most enolases is in the range of 6.5 to 8.0.[4] It is crucial to maintain a stable pH throughout the assay, as fluctuations can significantly impact enzyme activity. The choice of buffer should reflect this optimal pH range.
-
Substrate Purity: The purity of the this compound is critical for accurate results. Impurities could potentially inhibit the enzyme or interfere with the detection method.
-
Enzyme Concentration: The concentration of enolase in the assay should be in the linear range of the assay. If the activity is too high, the substrate will be rapidly depleted, leading to a non-linear reaction rate. A preliminary enzyme titration experiment is recommended to determine the optimal enzyme concentration.
-
Inhibitor Studies: The described assay protocols can be readily adapted for studying enolase inhibitors. Potential inhibitors can be pre-incubated with the enzyme before the addition of the substrate. Known inhibitors of enolase include fluoride, which acts as a competitive inhibitor, and phosphonoacetohydroxamate.[4][9][14]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No or low activity | Insufficient Mg²⁺ cofactor | Ensure the final Mg²⁺ concentration is optimal (1-5 mM). |
| Inactive enzyme | Use a fresh enzyme preparation or a positive control. | |
| Incorrect pH | Verify the pH of the assay buffer. | |
| Non-linear reaction rate | Substrate depletion | Reduce the enzyme concentration or increase the substrate concentration. |
| Enzyme instability | Perform the assay on ice or add stabilizing agents if necessary. | |
| High background signal | Contaminating enzymes in sample | Run a control reaction without the 2-PGA substrate. |
| Contaminating PEP in substrate | For coupled assays, pre-incubate the sample with the reaction mix before adding 2-PGA. |
Conclusion
This compound is the definitive substrate for the robust and reliable measurement of enolase activity. The protocols and insights provided in these application notes offer a solid foundation for researchers to investigate the kinetics and regulation of this pivotal glycolytic enzyme. A thorough understanding of the assay principles and careful experimental design are paramount to obtaining accurate and reproducible data, which will ultimately contribute to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies targeting enolase.
References
-
Wikipedia. Enolase. [Link]
-
Proteopedia. Enolase. [Link]
-
Biomedical Research Service Center. BMR Enolase Assay Kit. [Link]
-
Assay Genie. Enolase Activity Colorimetric/Fluorometric Assay Kit (#BN00915). [Link]
-
Biochemistry with Dr. Mauser. CHEM 407 - Glycolysis - 9 - Enolase. YouTube. [Link]
-
Kimura, K., & Kambe, T. (2014). Measurement of enolase activity in cell lysates. Methods in enzymology, 539, 65–73. [Link]
-
Hanson, C. T., & Cota-Gomez, A. (2012). Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. Frontiers in microbiology, 3, 303. [Link]
-
RCSB PDB. 7ENL: MECHANISM OF ENOLASE: THE CRYSTAL STRUCTURE OF ENOLASE-MG2+-PHOSPHOGLYCERATE(SLASH) PHOSPHOENOLPYRUVATE COMPLEX AT 2.2-ANGSTROMS RESOLUTION. [Link]
-
Britannica. Enolase | enzyme. [Link]
-
Hüther, F. J., Psarros, N., & Duschner, H. (1990). Isolation, characterization, and inhibition kinetics of enolase from Streptococcus rattus FA-1. Infection and immunity, 58(4), 1043–1047. [Link]
-
ResearchGate. shows conversion of 2-phosphoglycerate into Phosphoenolpyruvate. [Link]
-
Doubtnut. Formation of phosphoenol pyruvate from 2-phosphoglycerate is. YouTube. [Link]
-
FooDB. Showing Compound 2-Phosphoglycerate (FDB001407). [Link]
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ResearchGate. shows conversion of 2-phosphoglycerate into Phosphoenolpyruvate. [Link]
-
Filo. Conversion of 2-phosphoglycerate to phosphoenolpyruvate leads of formatio.. [Link]
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P. aeruginosa Metabolome Database. 2-Phosphoglyceric acid (PAMDB001814). [Link]
-
Vedantu. Formation of phosphoenolpyruvate from 2-pliosphoglycerate is A. Dehydration B. Dehydrogenation C. Oxidation D. Hydration. [Link]
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Application Note: Quantifying 2-Phosphoglyceric Acid for High-Resolution Metabolic Flux Analysis
Introduction: Probing Glycolytic Dynamics Through 2-Phosphoglyceric Acid
Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system.[1] By tracking the flow of atoms from isotopic tracers through metabolic networks, researchers can construct a detailed map of cellular activity. Central to many of these networks is glycolysis, a fundamental pathway for energy production and the generation of biosynthetic precursors.[2][3]
Within the intricate steps of glycolysis, 2-phosphoglyceric acid (2-PGA) emerges as a critical intermediate. Positioned at the nexus of upper and lower glycolysis, 2-PGA is the substrate for the enzyme enolase, which catalyzes its conversion to phosphoenolpyruvate (PEP).[4] The concentration and isotopic enrichment of the 2-PGA pool are highly sensitive indicators of the upstream supply of glycolytic intermediates and the downstream enzymatic capacity. Its measurement, therefore, offers a high-resolution window into the state of cellular metabolism.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-PGA in MFA. We will detail the scientific rationale, present a robust protocol for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the interpretation of the resulting data in the context of cellular flux dynamics.
The Scientific Principle: Why 2-PGA is a Key Reporter of Glycolytic Flux
The strategic position of 2-PGA makes it an ideal analyte for interrogating glycolytic flux. It is the product of phosphoglycerate mutase acting on 3-phosphoglycerate (3-PGA) and the direct substrate for enolase.[5]
Causality in Measurement:
-
Indicator of Enzymatic Bottlenecks: The intracellular concentration of 2-PGA is inversely proportional to the activity of its consuming enzyme, enolase. Inhibition of enolase, whether by pharmacological agents or genetic perturbation, leads to a rapid and measurable accumulation of 2-PGA.[6] This makes 2-PGA a direct biomarker for the efficacy of enolase inhibitors, a class of drugs being explored in cancer therapy.[7]
-
Reflection of Upstream Flux: The rate of 2-PGA synthesis is dependent on the flux through the upper stages of glycolysis. Changes in glucose uptake or the activity of enzymes like phosphofructokinase will propagate down the pathway and be reflected in the labeling kinetics of the 2-PGA pool.
-
Link to Anabolic Pathways: The precursor to 2-PGA, 3-phosphoglycerate, is a major branch point for anabolic pathways, including the synthesis of the amino acid serine.[8] Therefore, the flux through 2-PGA, relative to its precursor, can provide insights into the partitioning of carbon between catabolic energy production and anabolic biosynthesis.
Figure 1: Position of 2-PGA in lower glycolysis and its relation to the serine biosynthesis pathway.
Methodology Overview: A Workflow for Isotope-Based Flux Analysis
The robust measurement of 2-PGA for MFA requires a meticulously planned workflow that preserves the in vivo metabolic state of the cells while enabling sensitive and accurate detection. The process involves culturing cells with a stable isotope-labeled nutrient, typically [U-¹³C]-glucose, followed by a sequence of rapid quenching, extraction, and analysis.
Figure 2: High-level experimental workflow for quantifying 2-PGA in metabolic flux analysis.
Detailed Experimental Protocol: ¹³C-MFA of 2-PGA
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other biological matrices.
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), antibiotics, flasks/plates, incubator.
-
Isotopic Tracer: [U-¹³C]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Labeling Medium: Glucose-free version of the standard culture medium.
-
Quenching/Extraction Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
LC-MS grade Methanol (MeOH), pre-chilled to -80°C.
-
LC-MS grade Acetonitrile (ACN).
-
LC-MS grade Water.
-
Extraction Solvent: 80:20 MeOH:Water, pre-chilled to -80°C.
-
-
Standards: 2-Phosphoglyceric acid analytical standard (Sigma-Aldrich or equivalent).
-
Equipment: Cell scraper, refrigerated centrifuge, vacuum concentrator (e.g., SpeedVac), vortex mixer, liquid handler or precision pipettes, LC-MS/MS system.
Step-by-Step Methodology
Step 1: Cell Seeding and Growth
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of extraction.
-
Culture under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
Step 2: Isotopic Labeling
-
Prepare labeling medium by supplementing glucose-free medium with [U-¹³C]-glucose to the same concentration as the standard medium (e.g., 10 mM).
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed [U-¹³C]-glucose labeling medium.
-
Return cells to the incubator. The labeling duration depends on the pathway of interest; for glycolysis, steady-state labeling is typically achieved within hours. A time-course experiment is recommended for new systems.
Step 3: Rapid Quenching and Metabolite Extraction (Critical Step) Causality: The goal is to instantaneously halt all enzymatic activity to preserve the metabolic snapshot at the time of harvesting. Cold methanol is an effective quenching agent that simultaneously permeabilizes the cell membrane.[9]
-
Remove the culture plate from the incubator and place it on a bed of dry ice to cool the bottom of the plate rapidly.
-
Immediately aspirate the labeling medium.
-
Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites. This wash step must be fast (<10 seconds) to prevent metabolite leakage.[10]
-
Immediately add 1 mL of -80°C Extraction Solvent (80% MeOH) to the well.
-
Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the frozen cell lysate from the bottom of the well using a pre-chilled cell scraper.
-
Collect the lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. Avoid disturbing the pellet.
Step 4: Sample Preparation for LC-MS/MS
-
Dry the metabolite extract completely in a vacuum concentrator. Avoid excessive heat, which can degrade metabolites.
-
Reconstitute the dried pellet in a small, precise volume (e.g., 50 µL) of a suitable solvent for the chromatography method (e.g., 50:50 ACN:Water). The reconstitution step concentrates the sample for improved detection.
-
Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis Parameters
The following are example parameters. Optimization is required for specific instrumentation.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating polar metabolites like 2-PGA.
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0
-
Gradient: Start at 85% B, hold for 1 min, decrease to 30% B over 8 min, hold for 2 min, return to 85% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry: Triple Quadrupole MS in Negative Ion Mode using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Unlabeled 2-PGA (M+0): Precursor m/z 185 -> Product m/z 79 (PO₃⁻ fragment)
-
¹³C₃-labeled 2-PGA (M+3): Precursor m/z 188 -> Product m/z 82 (¹³C₃PO₃⁻ fragment, requires empirical validation) or m/z 79.
-
-
Data Analysis and Interpretation
Quantitative Analysis
The absolute or relative abundance of 2-PGA is determined by integrating the peak area from the chromatogram for its specific MRM transition. For absolute quantification, a standard curve must be generated using the analytical standard, run under the same conditions as the samples.
Isotopic Enrichment and Flux Interpretation
The core of MFA is analyzing the Mass Isotopologue Distribution (MID)—the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). For 2-PGA derived from [U-¹³C₆]-glucose, the primary labeled form will be M+3, as it is a three-carbon molecule.
Corrected Fractional Contribution (FC): The raw MID must be corrected for the natural abundance of ¹³C and other isotopes. After correction, the fractional contribution of glucose to the 2-PGA pool can be calculated.
Interpreting Shifts:
-
Increased Total 2-PGA Pool: Suggests inhibition of a downstream enzyme like enolase or pyruvate kinase.
-
Decreased M+3 Fraction: Indicates that a smaller proportion of the 2-PGA pool is being derived from the labeled glucose. This could mean increased contribution from other carbon sources (e.g., glycogenolysis, serine catabolism) or a slower overall glycolytic rate.
-
Increased M+3 Fraction: Suggests a higher reliance on extracellular glucose for glycolysis.
Hypothetical Data Example: The table below illustrates hypothetical results from an experiment testing an enolase inhibitor.
| Condition | Total 2-PGA (Relative Abundance) | M+0 Fraction (Corrected) | M+3 Fraction (Corrected) | Interpretation |
| Vehicle Control | 1.0 ± 0.1 | 0.05 | 0.95 | High glycolytic flux from glucose. |
| Enolase Inhibitor | 8.5 ± 0.9 | 0.04 | 0.96 | Strong inhibition of enolase leading to 2-PGA accumulation. |
| Pathway X Inhibitor | 0.4 ± 0.05 | 0.45 | 0.55 | Inhibition of an upstream glycolytic enzyme, reducing flux into 2-PGA and increasing reliance on other carbon sources. |
Conclusion and Best Practices
The quantification of 2-phosphoglyceric acid and its isotopologues is a robust method for investigating the dynamics of glycolysis. As a key metabolic node, 2-PGA provides invaluable data for understanding cellular energy metabolism, identifying drug targets, and assessing the mechanism of action of metabolic modulators.
For trustworthy and reproducible results, adhere to these best practices:
-
Internal Standards: The use of a ¹³C-labeled internal standard for the entire cell metabolome is highly recommended to control for variations in extraction efficiency and matrix effects.[11]
-
Biological Replicates: Always include a sufficient number of biological replicates (n ≥ 3) to ensure statistical significance.
-
Rapid Processing: Minimize the time between removing cells from the incubator and quenching them in cold solvent. All steps prior to the -80°C incubation should be performed as quickly as possible.
-
Temperature Control: Maintain samples at low temperatures throughout the extraction and preparation process to prevent enzymatic or chemical degradation of metabolites.
By following the principles and protocols outlined in this guide, researchers can confidently integrate the analysis of 2-phosphoglyceric acid into their metabolic flux studies to gain deeper insights into cellular function.
References
-
Human Metabolome Database. (2005). Showing metabocard for 2-Phosphoglyceric acid (HMDB0000362). HMDB. [Link]
-
Antignac, J. P., Courant, F., Pinel, G., Monteau, F., & Le Bizec, B. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. PMC. [Link]
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Lebioda, L., & Stec, B. (1991). The crystal structures of enolase-Ca2(+)- 2-phosphoglycerate and enolase-Zn2(+)-phosphoglycolate complexes at 2.2-A resolution. PubMed. [Link]
-
Ravi, A., & Ramalingam, S. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PubMed Central. [Link]
-
Szecowka, M., et al. (2013). Metabolic Fluxes in an Illuminated Arabidopsis Rosette. PMC. [Link]
-
Wang, Y., et al. (2024). Metabolomics analysis revealed the neuroprotective role of 2-phosphoglyceric acid in hypoxic-ischemic brain damage through GPX4/ACSL4 axis regulation. PubMed. [Link]
-
Wikipedia. 2-Phosphoglyceric acid. [Link]
-
Cell Biolabs, Inc. 2-Phosphoglycerate Assay Kit. [Link]
-
Bio-protocol. Intracellular metabolite sample preparation for HPLC-MS. [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Glycolysis. StatPearls. [Link]
-
Allen, D. K., & Young, J. D. (2012). Metabolic cartography: experimental quantification of metabolic fluxes from isotopic labelling studies. Oxford Academic. [Link]
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. Section 16.1, Glycolysis Is an Energy-Conversion Pathway in Many Organisms. National Center for Biotechnology Information. [Link]
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Poon, K. W., et al. (2024). Enolase inhibitors as therapeutic leads for Naegleria fowleri infection. PLOS Pathogens. [Link]
-
LibreTexts Biology. (2026). 15.4: Regulation of Glycolysis. [Link]
-
ResearchGate. (2025). A Unique Small Molecule Inhibitor of Enolase Clarifies Its Role in Fundamental Biological Processes | Request PDF. [Link]
-
Zhang, T., et al. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology Spectrum. [Link]
-
Khan Academy. Glycolysis | Cellular respiration | Biology (article). [Link]
-
van den Berg, M., et al. (2024). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. MDPI. [Link]
-
Wang, W., et al. (2018). 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis. PubMed Central. [Link]
-
Pluskal, T. (2016). Preparation of Intracellular Metabolite Extracts from Liquid Schizosaccharomyces pombe Cultures. SciSpace. [Link]
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Application Notes and Protocols for D-(+)-2-Phosphoglyceric Acid in Neuroprotection Research
Introduction: Tapping into Glycolytic Intermediates for Neuronal Rescue
The landscape of neuroprotection research is continually evolving, with a growing interest in the therapeutic potential of endogenous metabolites. Among these, intermediates of the glycolytic pathway are emerging as promising candidates for mitigating neuronal damage in various pathological contexts. D-(+)-2-Phosphoglyceric Acid (2-PG), a key player in the generation of ATP and pyruvate, has recently been identified as a significant neuroprotective agent. This guide provides an in-depth exploration of the applications and protocols for utilizing D-(+)-2-Phosphoglyceric Acid in neuroprotection studies, with a focus on its role in counteracting ferroptosis, a form of iron-dependent regulated cell death implicated in several neurodegenerative diseases.
Recent groundbreaking research has elucidated a novel mechanism whereby 2-PG confers neuroprotection in the context of hypoxic-ischemic brain damage. This protection is achieved through the inhibition of ferroptosis via the regulation of the GPX4/ACSL4 axis.[1][2][3] These findings open up new avenues for the development of therapeutic strategies for conditions such as stroke, traumatic brain injury, and neurodegenerative disorders where ferroptosis is a key contributor to neuronal loss.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the underlying science, detailed experimental protocols for both in vitro and in vivo models, and guidance on data interpretation, empowering researchers to effectively investigate the neuroprotective potential of D-(+)-2-Phosphoglyceric Acid.
Mechanism of Action: The Anti-Ferroptotic Role of D-(+)-2-Phosphoglyceric Acid
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. A critical regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Conversely, Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) promotes ferroptosis by enriching cellular membranes with long polyunsaturated fatty acids, which are susceptible to peroxidation.
Recent studies have demonstrated that under conditions of hypoxic-ischemic stress, the levels of D-(+)-2-Phosphoglyceric Acid are diminished.[4] Supplementation with 2-PG has been shown to exert a neuroprotective effect by modulating the GPX4 and ACSL4 signaling pathways. Specifically, 2-PG treatment leads to an upregulation of GPX4 and a downregulation of ACSL4 expression. This dual action effectively suppresses lipid peroxidation and inhibits ferroptotic cell death in neurons.[4]
In Vitro Neuroprotection Protocols
The following protocols are designed to assess the neuroprotective effects of D-(+)-2-Phosphoglyceric Acid against ferroptosis in neuronal cell cultures. The murine hippocampal cell line, HT-22, is a suitable model for these studies.[5]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This model simulates the conditions of ischemia-reperfusion injury in vitro.
Materials:
-
HT-22 neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
DMEM, no glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-(+)-2-Phosphoglyceric Acid sodium salt (CAS: 83418-48-8)
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT-22 cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency in complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin).
-
2-PG Pre-treatment: Prepare stock solutions of D-(+)-2-Phosphoglyceric Acid in sterile water. The day before OGD, replace the culture medium with fresh complete DMEM containing the desired concentrations of 2-PG (e.g., 50 µM, 100 µM, 200 µM) or vehicle control. Incubate for 24 hours.
-
OGD Induction:
-
Wash the cells twice with pre-warmed, glucose-free DMEM.
-
Replace the medium with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber for 4-6 hours at 37°C.
-
-
Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free DMEM with complete DMEM (containing glucose and serum) with or without the respective concentrations of 2-PG.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Neuroprotection: Proceed with cell viability assays, lipid peroxidation assays, and immunoblotting as described below.
RSL-3 Induced Ferroptosis Model
RAS-selective lethal 3 (RSL-3) is a potent and specific inducer of ferroptosis by inhibiting GPX4.[6]
Materials:
-
HT-22 neuronal cells
-
Complete DMEM
-
D-(+)-2-Phosphoglyceric Acid sodium salt
-
RSL-3 (ferroptosis inducer)
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT-22 cells as described for the OGD/R model.
-
2-PG and RSL-3 Co-treatment:
-
Replace the culture medium with fresh complete DMEM.
-
Add the desired concentrations of D-(+)-2-Phosphoglyceric Acid (e.g., 50 µM, 100 µM, 200 µM) or vehicle control.
-
Simultaneously, add RSL-3 to induce ferroptosis. The optimal concentration of RSL-3 should be determined empirically for HT-22 cells but is typically in the low micromolar range (e.g., 1-10 µM).[6]
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection: Analyze the cells using the assays described below.
Assessment of Neuroprotective Efficacy
a) Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which correlates with cell viability.
Protocol (using CCK-8):
-
After the OGD/R or RSL-3 treatment, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
b) Lipid Peroxidation Assay (MDA Assay)
Malondialdehyde (MDA) is a major product of lipid peroxidation and a key biomarker of oxidative stress.
Protocol:
-
Harvest cells and prepare cell lysates.
-
Use a commercial MDA assay kit according to the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the specified wavelength (usually around 532 nm).
-
Quantify MDA levels relative to the total protein concentration of the lysate.
c) Immunoblotting for GPX4 and ACSL4
This technique is used to measure the protein expression levels of the key regulators of ferroptosis.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against GPX4 and ACSL4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities and normalize to the loading control.
| Parameter | Assay | Principle | Expected Outcome with 2-PG Treatment |
| Cell Viability | MTT / CCK-8 | Measures metabolic activity | Increased viability in OGD/R or RSL-3 treated cells |
| Lipid Peroxidation | MDA Assay | Quantifies a key byproduct of lipid peroxidation | Decreased MDA levels |
| Protein Expression | Immunoblotting | Detects specific protein levels | Upregulation of GPX4, Downregulation of ACSL4 |
In Vivo Neuroprotection Protocols
The following protocol describes a model of hypoxic-ischemic brain damage (HIBD) in neonatal rats to evaluate the neuroprotective effects of D-(+)-2-Phosphoglyceric Acid in vivo.
Neonatal Rat Hypoxic-Ischemic Brain Damage (HIBD) Model
This model is a well-established method for studying perinatal brain injury.[7][8][9]
Materials:
-
Sprague-Dawley rat pups (postnatal day 7)
-
Isoflurane anesthesia
-
Hypoxia chamber (8% O₂)
-
D-(+)-2-Phosphoglyceric Acid sodium salt
-
Stereotaxic apparatus for neonatal rats
-
Hamilton syringe
Protocol:
-
Anesthesia and Surgery:
-
Anesthetize the rat pups with isoflurane.
-
Make a midline cervical incision and carefully expose the left common carotid artery.
-
Ligate the artery with a 5-0 surgical silk suture.
-
Suture the incision and allow the pups to recover for 1-2 hours with their dam.
-
-
Hypoxic Insult:
-
Place the pups in a hypoxia chamber with humidified 8% oxygen for 2-2.5 hours. The chamber should be maintained at 37°C.
-
Pups in the sham group undergo surgery without ligation and are exposed to normoxic air.
-
-
Intracerebroventricular (ICV) Injection of 2-PG:
-
Immediately after the hypoxic insult, anesthetize the pups.
-
Mount the pup in a stereotaxic frame.
-
Using a Hamilton syringe, perform an intracerebroventricular injection of D-(+)-2-Phosphoglyceric Acid (100-200 µM in sterile saline) or vehicle into the right lateral ventricle.[10] The injection volume should be low (e.g., 1-2 µL) and administered slowly.[11]
-
-
Post-operative Care and Assessment:
-
Return the pups to their dam after recovery from anesthesia.
-
At desired time points (e.g., 24, 48, 72 hours) post-HIBD, assess neurological deficits using appropriate behavioral tests (e.g., geotaxis, grasping reflex).
-
At the end of the experiment, euthanize the pups and collect brain tissue for histological and biochemical analysis.
-
Assessment of Neuroprotective Efficacy In Vivo
a) Measurement of Infarct Volume
This is a primary measure of the extent of brain damage.
Protocol:
-
Harvest the brains and prepare coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
b) Histological Analysis (Nissl Staining)
Nissl staining allows for the visualization of neuronal cell bodies and assessment of neuronal loss.
Protocol:
-
Perfuse the animals and fix the brains in 4% paraformaldehyde.
-
Prepare cryosections or paraffin-embedded sections of the brain.
-
Perform Nissl staining using cresyl violet.
-
Quantify the number of surviving neurons in specific brain regions (e.g., hippocampus, cortex) using microscopy and image analysis.
c) Immunofluorescence for GPX4 and ACSL4
This technique allows for the visualization and localization of protein expression within the brain tissue.
Protocol:
-
Prepare brain sections as for histology.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites and incubate with primary antibodies against GPX4 and ACSL4.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear marker like DAPI.
-
Visualize and capture images using a fluorescence microscope.
Data Interpretation and Troubleshooting
-
Dose-Response: It is crucial to perform dose-response experiments for D-(+)-2-Phosphoglyceric Acid in both in vitro and in vivo models to determine the optimal therapeutic concentration.
-
Time-Course: Investigating the effects of 2-PG at different time points after injury can provide insights into its therapeutic window.
-
Controls: Appropriate controls are essential for valid data interpretation. These include vehicle-treated groups, sham-operated animals, and positive controls (if available).
-
Specificity: To confirm that the observed neuroprotection is indeed due to the inhibition of ferroptosis, consider using specific ferroptosis inhibitors (e.g., ferrostatin-1) or activators (e.g., erastin) as controls in your experiments.
Conclusion
D-(+)-2-Phosphoglyceric Acid represents a promising endogenous metabolite with significant neuroprotective potential, primarily through its ability to inhibit ferroptosis by regulating the GPX4/ACSL4 pathway. The protocols outlined in this guide provide a robust framework for researchers to investigate and validate the therapeutic efficacy of 2-PG in relevant models of neurological injury and disease. Further exploration of this and other glycolytic intermediates may pave the way for novel therapeutic strategies for a range of debilitating neurological conditions.
References
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Chen, H., Wusiman, Y., Zhao, J., Zhang, W., Liu, W., Wang, S., Qian, G., Zhang, G., Le, M., & Dong, X. (2024). Metabolomics analysis revealed the neuroprotective role of 2-phosphoglyceric acid in hypoxic-ischemic brain damage through GPX4/ACSL4 axis regulation. European Journal of Pharmacology, 971, 176539. [Link]
- Yuan, H., Li, X., Zhang, X., Kang, R., & Tang, D. (2016). Identification of ACSL4 as a biomarker and contributor of ferroptosis.
- Yang, W. S., SriRamaratnam, R., Welsch, M. E., Shimada, K., Skouta, R., Viswanathan, V. S., ... & Stockwell, B. R. (2014).
- Passini, M. A., & Wolfe, J. H. (2001). Intracerebroventricular administration of adeno-associated virus. In Current protocols in human genetics (Vol. 28, No. 1, pp. 13-4).
- Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., ... & Stockwell, B. R. (2012).
- Rice, J. E., Vannucci, R. C., & Brierley, J. B. (1981).
- Yang, W. S., & Stockwell, B. R. (2008). Synthetic lethal screening identifies compounds activating iron-dependent, nonapoptotic cell death in oncogenic-RAS-expressing cells. Chemistry & biology, 15(3), 234-245.
- Zhang, Q., Ding, Y., Yao, Y., Yu, Y., Yang, L., & Cui, H. (2013).
- Cammann, D., Ginet, V., & Puyal, J. (2015). Oxygen-glucose deprivation in organotypic hippocampal slice cultures as a model for in vitro ischemic-like conditions. Journal of visualized experiments: JoVE, (97), e52558.
- Allen, G. V., & Káradóttir, R. (2019). Oxygen and glucose deprivation in vitro models: a blueprint for mimicking ischemic injury. Cellular and Molecular Life Sciences, 76(6), 1073-1093.
- Lipton, P. (1999). Ischemic cell death in brain neurons. Physiological reviews, 79(4), 1431-1568.
- Doll, S., Freitas, F. P., Shah, R., Aldrovandi, M., da Silva, M. C., Ingold, I., ... & Conrad, M. (2017). FSP1 is a glutathione-independent ferroptosis suppressor.
- Bersuker, K., Hendricks, J. M., Li, Z., Magtanong, L., Ford, B., Tang, P. H., ... & Dixon, S. J. (2019). The CoQ oxidoreductase FSP1 acts parallel to GPX4 to inhibit ferroptosis.
- Friedmann Angeli, J. P., Schneider, M., Proneth, B., Tyurina, Y. Y., Tyurin, V. A., Hammond, V. J., ... & Conrad, M. (2014). Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice.
- Schubert, D., & Piasecki, D. (2001). Oxidative glutamate toxicity can be a component of the excitotoxicity cascade. Journal of Neuroscience, 21(19), 7455-7462.
- Chen, H., et al. (2024). Metabolomics analysis revealed the neuroprotective role of 2-phosphoglyceric acid in hypoxic-ischemic brain damage through GPX4/ACSL4 axis regulation. European Journal of Pharmacology, 971, 176539.
- Lee, J. Y., Kim, Y. H., & Koh, J. Y. (2000). Protection by pyruvate against transient forebrain ischemia in rats. Journal of Neuroscience, 20(10), RC77.
- Zuo, X., Zhang, J., Zhang, Y., Li, S., & Li, D. (2018). Neuroprotective effects of dexmedetomidine on ischemic brain injury.
- Vannucci, R. C., & Vannucci, S. J. (2005). Perinatal hypoxic-ischemic encephalopathy. Journal of the American College of Nutrition, 24(sup6), 619S-626S.
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Investigating Ferroptosis Inhibition with 2-Phosphoglyceric Acid: Application Notes and Protocols
Introduction: A Metabolic Link to Ferroptosis Regulation
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases.[1][2] The core mechanism of ferroptosis involves the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a process tightly controlled by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[2][3][4] Recent evidence has illuminated the intricate relationship between cellular metabolism and ferroptosis sensitivity, with glycolysis, the central pathway of glucose metabolism, playing a pivotal role. This guide explores the emerging role of the glycolytic intermediate, 2-phosphoglyceric acid (2-PGA), in the inhibition of ferroptosis, providing a mechanistic framework and detailed protocols for its investigation.
The enzyme phosphoglycerate mutase 1 (PGAM1) catalyzes the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate in the glycolytic pathway.[5][6][7][8] Notably, PGAM1 is overexpressed in various cancers and its inhibition has been shown to promote ferroptosis in hepatocellular carcinoma (HCC), suggesting a link between this glycolytic step and the regulation of iron-dependent cell death.[5][6][9] This application note will delve into the hypothesis that the accumulation of 2-PGA, or the modulation of PGAM1 activity, can influence ferroptosis susceptibility. We will provide researchers with the necessary tools to explore this connection, from understanding the underlying signaling pathways to implementing robust experimental protocols.
Mechanistic Overview: Glycolysis and Ferroptosis Crosstalk
The sensitivity of a cell to ferroptosis is determined by a delicate balance between pro-ferroptotic factors, such as iron accumulation and lipid peroxidation, and anti-ferroptotic defense systems, primarily the GPX4-glutathione (GSH) axis.[10][11] Glycolysis can influence this balance through several mechanisms:
-
Reductive Power (NADPH): The pentose phosphate pathway (PPP), which branches from glycolysis, is a major source of NADPH. NADPH is essential for the regeneration of reduced glutathione (GSH), a critical cofactor for GPX4 activity.
-
Metabolic Intermediates: Glycolytic intermediates can serve as building blocks for the synthesis of amino acids, including cysteine, a key component of GSH.
-
Energy Homeostasis: Alterations in cellular energy status, influenced by glycolytic flux, can impact various cellular processes that contribute to ferroptosis, such as iron metabolism and antioxidant responses.[11]
The inhibition of PGAM1 and the potential subsequent accumulation of its substrate, 3-phosphoglycerate, or depletion of its product, 2-PGA, could disrupt this metabolic harmony, leading to increased ferroptosis susceptibility. Conversely, providing exogenous 2-PGA may offer a protective effect.
Signaling Pathway and Experimental Workflow
To investigate the role of 2-phosphoglyceric acid in ferroptosis, a multi-faceted experimental approach is required. The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Proposed mechanism of 2-PGA-mediated ferroptosis inhibition.
Caption: General experimental workflow for investigating 2-PGA.
Experimental Protocols
Protocol 1: Induction and Inhibition of Ferroptosis in Cell Culture
This protocol outlines the induction of ferroptosis using established inducers and its modulation by 2-phosphoglyceric acid.
Materials:
-
Adherent cells susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Erastin (stock solution in DMSO).
-
RSL3 (stock solution in DMSO).
-
2-Phosphoglyceric acid (stock solution in sterile water or PBS, pH adjusted to 7.4).
-
Ferrostatin-1 (Fer-1, positive control inhibitor; stock solution in DMSO).
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 70-80% confluency on the day of treatment. Incubate overnight at 37°C and 5% CO₂.[12]
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of ferroptosis inducers (Erastin or RSL3) and/or inhibitors (2-PGA, Fer-1). A vehicle control (DMSO) should be included.
-
Suggested Concentration Ranges:
-
Erastin: 1-10 µM
-
RSL3: 0.1-1 µM
-
2-Phosphoglyceric acid: 1-10 mM (titration recommended)
-
Ferrostatin-1: 1 µM
-
-
-
Cell Treatment: Carefully remove the existing medium and replace it with the prepared treatment media.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal duration will depend on the cell line and inducer concentration.[12]
-
Cell Viability Assessment: Following incubation, measure cell viability using the chosen assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group.
Expected Outcome: Treatment with Erastin or RSL3 should induce a significant decrease in cell viability. Co-treatment with 2-phosphoglyceric acid is expected to rescue this effect, similar to the positive control, Ferrostatin-1.
Protocol 2: Measurement of Lipid Peroxidation
This protocol describes the detection of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using a fluorescent probe.[1]
Materials:
-
Cells treated as described in Protocol 1.
-
BODIPY™ 581/591 C11 (stock solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Probe Loading: After the treatment period, remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing BODIPY™ 581/591 C11 (final concentration 1-5 µM) to each well.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh PBS or culture medium to the wells and immediately image the cells. The probe will emit green fluorescence upon oxidation.
-
Flow Cytometry: Detach the cells using a gentle enzyme-free dissociation solution, resuspend in PBS, and analyze immediately.
-
-
Data Quantification: Quantify the fluorescence intensity per cell or the percentage of fluorescently positive cells.
Expected Outcome: Cells undergoing ferroptosis will exhibit a significant increase in green fluorescence, indicating lipid peroxidation. Co-treatment with 2-phosphoglyceric acid should attenuate this increase.
Protocol 3: Glutathione Peroxidase 4 (GPX4) Activity Assay
This protocol provides a method to measure the enzymatic activity of GPX4, the central regulator of ferroptosis.[2] Commercial kits are available and recommended for this assay.[13][14]
Materials:
-
Cell lysates from treated cells.
-
GPX4 Activity Assay Kit (e.g., from Abcam, Cayman Chemical, or similar).
-
Microplate reader capable of measuring absorbance at 340 nm.[13][14]
Procedure:
-
Cell Lysate Preparation: Following treatment, harvest the cells and prepare cell lysates according to the assay kit's instructions. This typically involves sonication or homogenization in a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Performance: Follow the manufacturer's protocol for the GPX4 activity assay. These assays are often based on a coupled enzyme reaction where the oxidation of NADPH is monitored as a decrease in absorbance at 340 nm. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Data Analysis: Calculate the GPX4 activity for each sample, typically expressed as U/mg of protein.
Expected Outcome: Treatment with direct GPX4 inhibitors like RSL3 will significantly decrease GPX4 activity. The effect of 2-phosphoglyceric acid on GPX4 activity is a key investigative point. An increase in GPX4 activity upon 2-PGA treatment would suggest a direct or indirect activation mechanism.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a structured table.
| Treatment Group | Cell Viability (% of Control) | Lipid Peroxidation (Fold Change) | GPX4 Activity (U/mg protein) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 50 ± 3 |
| Erastin (5 µM) | 45 ± 4 | 3.5 ± 0.3 | 48 ± 4 |
| Erastin + 2-PGA (5 mM) | 85 ± 6 | 1.5 ± 0.2 | 52 ± 3 |
| RSL3 (0.5 µM) | 30 ± 3 | 4.2 ± 0.4 | 15 ± 2 |
| RSL3 + 2-PGA (5 mM) | 60 ± 5 | 2.1 ± 0.3 | 18 ± 2 |
| Ferrostatin-1 (1 µM) | 95 ± 4 | 1.1 ± 0.1 | 49 ± 3 |
Interpretation:
-
A significant increase in cell viability and a decrease in lipid peroxidation in the "Erastin + 2-PGA" group compared to the "Erastin" group would indicate that 2-PGA inhibits ferroptosis induced by system Xc- inhibition.
-
A similar protective effect in the "RSL3 + 2-PGA" group would suggest that 2-PGA acts downstream of or parallel to GPX4.
-
The GPX4 activity data will be crucial in elucidating the mechanism. If 2-PGA increases GPX4 activity, it may be acting as a direct or indirect activator. If GPX4 activity remains unchanged, 2-PGA likely acts through a GPX4-independent antioxidant mechanism.
Troubleshooting and Considerations
-
Cell Line Specificity: The sensitivity to ferroptosis inducers and the efficacy of inhibitors can vary significantly between cell lines. It is essential to optimize concentrations and incubation times for your specific cell model.
-
Reagent Stability: Prepare fresh stock solutions of ferroptosis inducers and inhibitors. 2-phosphoglyceric acid solutions should be pH-adjusted and filter-sterilized.
-
PGAM1 Expression: When investigating the effects of PGAM1 inhibition, it is important to confirm the expression levels of PGAM1 in the chosen cell line.
Conclusion
The investigation of 2-phosphoglyceric acid as a potential inhibitor of ferroptosis represents an exciting frontier in the study of metabolic regulation of cell death. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively explore the therapeutic potential of modulating glycolysis to combat diseases driven by ferroptotic cell death. The self-validating nature of the described experimental workflows, incorporating both inducers and inhibitors, will ensure the generation of reliable and interpretable data.
References
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ResearchGate. (n.d.). Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance. Retrieved from [Link]
-
PubMed. (2020). Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of Ferroptosis Iron Metabolism and Ferroptosis. Retrieved from [Link]
-
MDPI. (n.d.). Lipid Peroxidation and Iron Metabolism: Two Corner Stones in the Homeostasis Control of Ferroptosis. Retrieved from [Link]
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MDPI. (n.d.). Tumor Metabolic Reprogramming and Ferroptosis: The Impact of Glucose, Protein, and Lipid Metabolism. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the mechanism of ferroptosis. Retrieved from [Link]
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PubMed Central. (n.d.). Iron metabolism and ferroptosis in human health and disease. Retrieved from [Link]
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PubMed Central. (n.d.). Brief guide to detecting ferroptosis. Retrieved from [Link]
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MDPI. (n.d.). Identification of Ferroptosis-Related Hub Genes Linked to Suppressed Sulfur Metabolism and Immune Remodeling in Schistosoma japonicum-Induced Liver Fibrosis. Retrieved from [Link]
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YouTube. (2023). Ferroptosis: A Hidden Cell Death Pathway I Basic Science Series. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of ferroptosis. Retrieved from [Link]
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PubMed Central. (n.d.). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. Retrieved from [Link]
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Elabscience. (n.d.). Glutathione Peroxidase 4 (GPX4) Activity Assay Kit. Retrieved from [Link]
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PubMed Central. (n.d.). PHLDA2-mediated phosphatidic acid peroxidation triggers a distinct ferroptotic response during tumor suppression. Retrieved from [Link]
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National Institutes of Health. (n.d.). Elevated phospholipid hydroperoxide glutathione peroxidase (GPX4) expression modulates oxylipin formation and inhibits age-related skeletal muscle atrophy and weakness. Retrieved from [Link]
-
PubMed. (2023). PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti-PD-1 Immunotherapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PGAM1 phosphoglycerate mutase 1 [ (human)]. Retrieved from [Link]
-
MDPI. (n.d.). Mechanisms of Vitamins Inhibiting Ferroptosis. Retrieved from [Link]
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PubMed. (2022). Insights Into Ferroptosis: Targeting Glycolysis to Treat Graves' Orbitopathy. Retrieved from [Link]
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Frontiers. (2020). Iron Metabolism in Ferroptosis. Retrieved from [Link]
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Dove Press. (n.d.). Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy. Retrieved from [Link]
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Biocompare. (n.d.). Ferroptosis Markers and Detection. Retrieved from [Link]
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PubMed Central. (n.d.). Protein phosphatase 2A-B55β mediated mitochondrial p-GPX4 dephosphorylation promoted sorafenib-induced ferroptosis in hepatocellular carcinoma via regulating p53 retrograde signaling. Retrieved from [Link]
-
OncoTargets and Therapy. (2020). Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in.... Retrieved from [Link]
-
MDPI. (n.d.). Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators. Retrieved from [Link]
-
Assay Genie. (n.d.). Glutathione Peroxidase 4 (GPX4) Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) GPX4, ferroptosis, and diseases. Retrieved from [Link]
-
PubMed. (2020). Iron Metabolism in Ferroptosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). GPX4 at the Crossroads of Lipid Homeostasis and Ferroptosis. Retrieved from [Link]
-
PubMed. (2023). The application of approaches in detecting ferroptosis. Retrieved from [Link]
-
PubMed Central. (n.d.). Contribution of ferroptosis and GPX4's dual functions to osteoarthritis progression. Retrieved from [Link]
-
PubMed Central. (n.d.). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Retrieved from [Link]
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- 4. Contribution of ferroptosis and GPX4’s dual functions to osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate stability and storage conditions.
Welcome to the technical support center for D-(+)-2-Phosphoglyceric Acid Sodium Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this critical biochemical. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Understanding the Stability of this compound
D-(+)-2-Phosphoglyceric Acid (2-PGA) is a key intermediate in the glycolytic pathway.[1] Its stability is paramount for accurate and reproducible experimental outcomes. The primary route of degradation for 2-PGA in aqueous solutions is the hydrolysis of its phosphate ester bond. This process can be influenced by several factors, including pH, temperature, and the presence of catalysts such as metal ions.
II. Storage and Handling of Solid Compound
Proper storage of the solid this compound is the first step in maintaining its integrity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize potential degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis. |
| Container | Tightly sealed, opaque container. | To protect from moisture and light. |
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or Lower-Than-Expected Enzyme Kinetics Results
Symptoms:
-
Variable initial reaction velocities in enzymatic assays using 2-PGA as a substrate.
-
Lower than expected product formation.
-
Complete loss of enzyme activity.
Potential Cause: Degradation of 2-PGA in your stock or working solutions. The hydrolysis of the phosphate group renders the molecule inactive as a substrate for enzymes like enolase.
Troubleshooting Workflow:
Troubleshooting Inconsistent Results
Step-by-Step Investigation and Solutions:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from the solid material that has been stored correctly at -20°C in a desiccated, inert environment.
-
Rationale: The solid compound is more stable than its aqueous solutions. Preparing a fresh solution eliminates the possibility of using a degraded stock.
-
-
Assess Solution pH:
-
Action: Measure the pH of your 2-PGA stock and working solutions.
-
Rationale: Phosphate esters are susceptible to acid- and base-catalyzed hydrolysis. While specific data for 2-PGA is limited, related phosphorylated compounds like ATP are most stable in aqueous solutions between pH 6.8 and 7.4.[2] Extreme pH values will accelerate the hydrolysis of the phosphate group.
-
-
Evaluate Buffer System:
-
Action: Review the composition of your buffer. If it contains high concentrations of certain divalent metal ions, consider switching to an alternative.
-
Rationale: The hydrolysis of phosphate esters can be catalyzed by metal ions.[3] Buffers like phosphate buffer can precipitate with divalent cations, while others like Tris can chelate them. For metal-sensitive experiments, buffers with low metal-binding constants, such as HEPES, are recommended.[4]
-
-
Control for Temperature During Experiments:
-
Action: Keep 2-PGA solutions on ice whenever possible during experimental setup.
-
Rationale: Higher temperatures will increase the rate of hydrolysis.
-
Issue 2: Precipitate Formation in Stock or Working Solutions
Symptoms:
-
Visible particulate matter or cloudiness in your 2-PGA solution.
Potential Causes:
-
Contamination: Introduction of foreign material.
-
Incompatibility with Buffer: Precipitation of 2-PGA salts with components of the buffer system, especially in the presence of certain divalent cations.
-
Microbial Growth: In non-sterile, nutrient-rich buffers, microbial growth can occur over time.
Solutions:
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove particulate matter. This is a temporary solution, and the underlying cause should be investigated.
-
Buffer Compatibility Check: Prepare the 2-PGA solution in a different, well-characterized buffer system known to be compatible with phosphate compounds.
-
Use Sterile Technique: When preparing and storing solutions for extended periods, use sterile water and containers to prevent microbial contamination.
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: High-purity, nuclease-free water is the recommended solvent. For enzymatic assays, it is best to dissolve it directly in the assay buffer to be used.
Q2: How should I store aqueous solutions of 2-PGA?
A2: For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the solution is sterile and the pH is maintained in the neutral range. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Technical bulletins for some assay kits suggest that reconstituted 2-PGA standards are stable for up to 2 months when stored at -20°C.[5][6] Another kit recommends storage at -80°C for up to 1-2 months.[7] Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: What is the optimal pH range for maintaining the stability of 2-PGA in solution?
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of 2-PGA, it is good laboratory practice to protect all biochemical solutions from prolonged exposure to light, especially UV light. Store solutions in opaque tubes or wrap containers in aluminum foil.
Q5: Can I use phosphate-based buffers with 2-PGA?
A5: Yes, phosphate buffers are commonly used. However, be cautious if your experimental system also includes high concentrations of divalent cations like Ca²⁺ or Mg²⁺, as this can lead to the precipitation of insoluble phosphate salts.[4]
Q6: How can I confirm the concentration and purity of my 2-PGA solution?
A6: The concentration and purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[8] Enzymatic assays using a purified enzyme like enolase and a coupled reaction to monitor product formation can also be used to determine the concentration of active 2-PGA.
V. References
-
Metabolic Landscape and Cell-Type-Specific Transcriptional Signatures Associated with Dopamine Receptor Activation in the Honeybee Brain. MDPI. Available from: [Link]
-
2-Phosphoglycerate Assay Kit. Cell Biolabs, Inc. Available from: [Link]
-
Biosynthesis of Glycine from One-Carbon Resources Using an Engineered Escherichia coli Whole-Cell Catalyst. MDPI. Available from: [Link]
-
Adenosine triphosphate. Wikipedia. Available from: [Link]
-
Glycolysis. Wikipedia. Available from: [Link]
-
The Hydrolysis of Phosphate Esters of α-Hydroxy Acids Catalyzed by Molybdate. Journal of the American Chemical Society. Available from: [Link]
-
The role of metal ions in phosphate ester hydrolysis. RSC Publishing. Available from: [Link]
-
One- and two-dimensional NMR studies of yeast phosphoglycerate kinase. PubMed. Available from: [Link]
-
Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea. PubMed Central. Available from: [Link]
-
HPLC separation and indirect ultraviolet detection of phosphorylated sugars. PubMed. Available from: [Link]
-
Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PubMed. Available from: [Link]
-
Stability of Values for the Activities of Critical Enzymes Assayed in Serum Frozen for Prolonged Time Periods. PubMed. Available from: [Link]
-
2,3-diphosphoglycerate: The Forgotten Metabolic Regulator of Oxygen Affinity. Karger Publishers. Available from: [Link]
-
Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. Frontiers. Available from: [Link]
-
Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. PubMed. Available from: [Link]
-
Thermal decomposition of specifically phosphorylated D-glucoses and their role in the control of the Maillard reaction. PubMed. Available from: [Link]
-
2-Phosphoglycerate(3-). PubChem. Available from: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed Central. Available from: [Link]
-
Labile Metabolite Profiling in Human Blood using Phosphorus NMR Spectroscopy. PubMed Central. Available from: [Link]
-
Dynamic evidence for metal ion catalysis in the reaction mediated by a flap endonuclease. The EMBO Journal. Available from: [Link]
-
Impact of Freezing Delay Time on Tissue Samples for Metabolomic Studies. ResearchGate. Available from: [Link]
-
Photodegradation of carbohydrates. Part IV. Direct photolysis of D-glucose in aqueous solution. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. Available from: [Link]
-
A multinuclear NMR study of 2,3-bisphosphoglycerate metabolism in the human erythrocyte. ScienceDirect. Available from: [Link]
-
Showing Compound 2-Phosphoglycerate (FDB001407). FooDB. Available from: [Link]
-
NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. MDPI. Available from: [Link]
-
Storage temperature and stabilizers in relation to the activity of commercial liquid feed enzymes. African Journal of Biotechnology. Available from: [Link]
-
Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase. PubMed Central. Available from: [Link]
-
Phosphorylation and Reduction reactions of Monosaccharides. YouTube. Available from: [Link]
-
pH dependence and solvent isotope effects in the hydrolysis of phosphomonoesters by human prostatic acid phosphatase. PubMed. Available from: [Link]
-
OmicIntegrator: A Simple and Versatile Tool for Meta-Analysis. MDPI. Available from: [Link]
-
Universal buffers for use in biochemistry and biophysical experiments. PubMed Central. Available from: [Link]
-
US6294365B1 - Method and formulation for stabilization of enzymes. Google Patents. Available from:
-
Reactive oxygen species. Wikipedia. Available from: [Link]
-
Beyond Static Cold Storage: Toward the Next Generation of Tailored Organ Preservation Solutions. MDPI. Available from: [Link]
-
Kinetic, binding, and NMR studies of perdeuterated yeast phosphoglycerate kinase and its interactions with substrates. PubMed. Available from: [Link]
-
2-Phosphoglycerate Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]
-
Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed. Available from: [Link]
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- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. The role of metal ions in phosphate ester hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. abcam.co.jp [abcam.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in 2-Phosphoglycerate Fluorometric Assays
Welcome to the technical support center for 2-phosphoglycerate (2-PG) fluorometric assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low or no signal during their experiments. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions in a direct question-and-answer format. Our goal is to empower you to achieve robust and reproducible results.
Understanding the Assay: The Foundation of Troubleshooting
Before diving into troubleshooting, a firm grasp of the assay's mechanism is paramount. The 2-phosphoglycerate fluorometric assay is a multi-step, coupled enzymatic reaction.[1][2][3] The concentration of 2-PG is determined by a series of reactions that culminate in a fluorescent signal proportional to the initial amount of 2-PG.
Here is a visual representation of the enzymatic cascade:
Caption: Enzymatic cascade in the 2-phosphoglycerate fluorometric assay.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when performing 2-PG fluorometric assays. We will explore each problem, its potential causes, and a systematic approach to resolution.
Q1: My standard curve is flat or has a very low signal. What should I do first?
A flat or low-signal standard curve is the most critical issue to resolve as it invalidates any sample measurements. This problem almost always points to a fundamental issue with one or more of the assay reagents.
Causality: The multi-enzyme cascade means that the failure of any single component can halt the entire reaction, leading to no signal generation. Enzymes are particularly sensitive to storage and handling conditions.[4]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting a faulty standard curve.
Step-by-Step Solutions:
-
Reagent Preparation and Storage:
-
Enzymes: Have the lyophilized enzyme mixes been reconstituted correctly with the specified buffer?[2][3] Are they stored at -20°C or -80°C as recommended and protected from light?[2][3] Avoid repeated freeze-thaw cycles, which can denature enzymes.[2] Aliquoting upon first use is a best practice.
-
Fluorometric Probe: Probes are often dissolved in DMSO and should be stored protected from light and moisture.[2] Ensure the probe solution is fully thawed and mixed well before use. Some protocols recommend warming to 37°C for 1-2 minutes to ensure it's fully in solution.[2]
-
Assay Buffer: Ensure the buffer is at room temperature before use and that the pH is within the optimal range (typically 7.0-8.0), as the fluorescent probe can be unstable at high pH (>8.5).[1]
-
-
2-PG Standard Integrity:
-
Degradation: Has the 2-PG standard been stored correctly (typically at -20°C)?[2] Like other phosphorylated intermediates, it can be subject to degradation.
-
Validation: Prepare a fresh dilution of the 2-PG standard from the stock. If you suspect the stock is compromised, use a new vial if available.
-
-
Enzyme Activity Validation:
-
Since this is a coupled assay, you can test the downstream enzymes. For instance, to check the pyruvate kinase and pyruvate oxidase steps, you can add pyruvate directly to the reaction mix (instead of 2-PG). If you see a signal, it suggests the issue lies with the enolase or the 2-PG standard.
-
-
Detection System (Probe/HRP) Validation:
-
Directly add a small, known concentration of hydrogen peroxide (H₂O₂) to a well containing the assay buffer, fluorometric probe, and HRP. If the detection system is working, you should see a strong fluorescent signal. No signal here points to a problem with the probe or HRP.
-
Q2: My standard curve looks good, but my biological samples show very low or no signal. What's wrong?
This scenario suggests an issue with the sample itself or an incompatibility between the sample and the assay chemistry.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Low 2-PG Concentration | The 2-PG level in your sample may be below the assay's detection limit (typically around 3.1 µM or 20 pmol/well).[1][3] | Increase the amount of sample (e.g., cell lysate, tissue homogenate) added to the well. If possible, concentrate your sample. |
| Improper Sample Preparation | Inefficient lysis or homogenization will fail to release intracellular 2-PG.[3] Proteins in the sample can interfere with enzyme activity. | Ensure your homogenization/sonication protocol is adequate.[3] Most protocols recommend deproteinating samples, often using a 10 kDa spin filter, to remove interfering proteins.[1] |
| Enzyme Inhibitors in Sample | Biological samples can contain endogenous inhibitors of the assay enzymes (enolase, pyruvate kinase, etc.). | Dilute your sample. If an inhibitor is present, dilution may reduce its concentration to a non-interfering level while keeping the 2-PG concentration within the detectable range. Also, run a spike-in control. |
| Sample pH Incompatibility | The pH of your sample lysate may be outside the optimal range for the assay enzymes (pH 7-8).[1] | Check the pH of your sample lysate. Adjust if necessary, or ensure the assay buffer has sufficient buffering capacity to overcome the sample's pH. |
Protocol: Spike-in Control to Detect Sample Matrix Interference
A spike-in control is a powerful diagnostic tool to determine if your sample matrix is inhibiting the assay.
-
Prepare two sets of wells for a single sample.
-
Well A (Sample Only): Add your prepared sample (e.g., 20 µL of deproteinated cell lysate) to the well.
-
Well B (Sample + Spike): Add the same amount of your sample (20 µL) AND a known amount of 2-PG standard (e.g., an amount that should yield a mid-range signal on your standard curve).
-
Adjust Volume: Add assay buffer to both wells to bring the total volume to the recommended level (e.g., 50 µL).[1][3]
-
Add Reaction Mix: Add the reaction master mix to all wells and incubate as per the protocol.
-
Analyze:
-
Expected Recovery: The signal in Well B should be approximately the signal of Well A plus the signal of the standard alone.
-
Low Recovery (<80%): If the signal in Well B is significantly lower than expected, it confirms the presence of an inhibitor in your sample.
-
Q3: The signal in my kinetic assay starts high and then decreases, or it plateaus very quickly. Why?
This often indicates that the reaction is proceeding too rapidly or that one of the components is being consumed too quickly.
Potential Causes & Solutions:
-
Substrate Depletion: If the concentration of 2-PG in your sample is very high, the enzymes may convert it to the final product very quickly, consuming other necessary substrates like ADP or the fluorometric probe in the process.
-
Solution: Dilute your sample. This will slow down the initial reaction rate and allow for a more linear kinetic reading.[4]
-
-
Photobleaching: The fluorescent product can lose its fluorescence upon prolonged exposure to the excitation light source in the plate reader.[5]
-
Solution: Reduce the number of kinetic reading points or decrease the intensity of the excitation light if your plate reader allows. Use an antifade reagent if compatible with the assay.[6]
-
-
Enzyme Concentration Too High: While most kits use optimized enzyme concentrations, if you are preparing your own reagents, using too much of any enzyme in the cascade can lead to a burst of activity that is not sustainable.[4]
-
Solution: Titrate your enzyme concentrations to find a level that produces a steady, linear rate of signal generation for the expected range of your analyte.[4]
-
Q4: I see high background fluorescence in my "no 2-PG" blank wells. What causes this?
High background reduces the dynamic range and sensitivity of the assay. It can stem from several sources.
Potential Causes & Solutions:
-
Autofluorescent Compounds: Your biological sample may contain autofluorescent molecules (e.g., NADH, FAD) that emit light in the same range as your probe.[5]
-
Contaminated Reagents or Water: Impurities in the water or buffers used to reconstitute reagents can be fluorescent.
-
Solution: Use high-purity, nuclease-free water for all reagent preparation.[2]
-
-
Inner Filter Effect: At high concentrations, components in the sample can absorb the excitation or emission light, paradoxically causing a decrease in signal that can be misinterpreted. More commonly, colored compounds can absorb light and interfere.[8]
-
Solution: Ensure your sample is not highly colored. If it is, sample dilution is the most effective strategy.[9]
-
-
Fluorescence Quenching: Components in your sample can absorb the energy from the excited fluorophore, preventing it from emitting light in a process known as quenching.[10][11]
-
Solution: The spike-in control described in Q2 is also effective for diagnosing quenching. Diluting the sample can mitigate the effect.
-
References
-
Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. Retrieved from [Link]
-
Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
Assay Genie. (n.d.). 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit. Retrieved from [Link]
-
PMC. (n.d.). 2,3-Diphosphoglycerate: the forgotten metabolic regulator of oxygen affinity. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the disadvantages of using a fluorogenic substrate for screening?. Retrieved from [Link]
-
HORIBA. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]
-
PMC. (n.d.). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Retrieved from [Link]
-
PubMed. (n.d.). Enzyme kinetics and hit validation in fluorimetric protease assays. Retrieved from [Link]
-
Assay Genie. (n.d.). Enolase Activity Colorimetric/Fluorometric Assay Kit (#BN00915). Retrieved from [Link]
- Unknown Source. (n.d.). Fluorescence Quenching.
-
ResearchGate. (2025, August 23). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics Graphical overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
PubMed Central. (n.d.). Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea. Retrieved from [Link]
-
ACS Publications. (2022, May 2). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]
-
PMC. (n.d.). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Retrieved from [Link]
-
ResearchGate. (2023, July 10). FP Assay Troubleshooting?. Retrieved from [Link]
-
Future Science. (n.d.). A simple and reliable method for determination of optimum pH in coupled enzyme assays. Retrieved from [Link]
-
protocols.io. (2012, August 21). In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture. Retrieved from [Link]
-
NIH. (2022, May 3). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycolysis. Retrieved from [Link]
-
ACS Publications. (2025, September 5). Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. Retrieved from [Link]
-
HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorometric NADH-linked assay for measuring Enolase activity. The.... Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Reactome Pathway Database. (n.d.). 2-phosphoglycerate <=> phosphoenolpyruvate + H2O. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence Quenching and Dequenching Analysis of RNA Interactions in Vitro and in Vivo. Retrieved from [Link]
-
Fiveable. (n.d.). 2-Phosphoglycerate Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting recommendations are there if no signal is detected?. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
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- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
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- 10. ossila.com [ossila.com]
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How to prevent degradation of D-(+)-2-Phosphoglyceric Acid in solution
Welcome to the technical support guide for D-(+)-2-Phosphoglyceric Acid (2-PGA). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of 2-PGA in your experimental workflows. Instability of this critical glycolytic intermediate can lead to inconsistent results and compromised data. This guide provides in-depth, experience-based answers to common challenges.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary factors that cause D-(+)-2-Phosphoglyceric Acid to degrade in solution, and what are the ideal storage conditions?
A1: The stability of 2-PGA in an aqueous solution is primarily threatened by two distinct mechanisms: non-enzymatic chemical hydrolysis and enzymatic conversion.
-
Chemical Hydrolysis: The phosphate ester bond in 2-PGA is susceptible to hydrolysis, particularly under acidic conditions (low pH) and at elevated temperatures. This reaction cleaves the phosphate group, yielding glyceric acid and inorganic phosphate. While this process is slow at neutral pH and low temperatures, it can become a significant source of degradation if solutions are improperly prepared or stored.
-
Enzymatic Degradation: The most rapid and common degradation pathway is the enzymatic conversion of 2-PGA to phosphoenolpyruvate (PEP).[1][2][3] This dehydration reaction is catalyzed by the enzyme enolase (also known as 2-phospho-D-glycerate hydrolase).[4] Enolase is a ubiquitous and highly efficient metalloenzyme found in nearly all organisms, making it a potential contaminant in cell lysates or any system not prepared with purified components.[3][4]
For optimal stability, adherence to proper storage protocols is critical. Commercial suppliers of 2-PGA salts (e.g., sodium or lithium salt) consistently recommend storing the solid powder and reconstituted solutions at low temperatures.
Summary of Recommended Storage Conditions:
| Form | Temperature | Duration | Rationale |
| Solid Powder | -20°C | Up to 3 years[5] | Minimizes any potential solid-state degradation and hydrolysis from atmospheric moisture. |
| Aqueous Solution (Stock) | -80°C | Up to 6 months[5] | Cryogenic temperatures effectively halt both chemical hydrolysis and enzymatic activity. |
| Aqueous Solution (Stock) | -20°C | Up to 1 month[5] | Suitable for shorter-term storage; significantly slows degradation pathways. |
| Working Solution (On Ice) | 0-4°C | A few hours | Minimizes degradation during the course of an experiment. Avoid repeated freeze-thaw cycles. |
Q2: My experiment requires a pH outside the neutral range. How can I minimize the chemical hydrolysis of 2-PGA?
A2: Working at non-neutral pH, especially acidic pH, accelerates the hydrolysis of the phosphate ester. While basic conditions are generally less harsh, extremes should be avoided.
Causality: The phosphate ester linkage is most stable around neutral pH. Under acidic conditions (e.g., pH < 5), the phosphate group can become protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water, leading to hydrolysis.
Mitigation Strategies:
-
Temperature is Key: The rate of hydrolysis is strongly dependent on temperature. If you must use a low pH, conduct the experiment at the lowest feasible temperature (e.g., on ice at 4°C) to slow the reaction kinetics.
-
Minimize Incubation Time: Prepare the acidic 2-PGA solution immediately before use. Do not store 2-PGA in acidic buffers.
-
Use a "pH Jump" Protocol: If possible, design your experiment so that 2-PGA is only exposed to the acidic pH for the minimum time required. For example, initiate the reaction by adding the 2-PGA solution (prepared in a neutral buffer) to the acidic reaction mixture, rather than pre-incubating it in the acidic buffer.
Q3: I'm seeing unexpectedly rapid loss of 2-PGA in my crude cell lysate assay. How can I confirm and prevent enzymatic degradation?
A3: Rapid loss of 2-PGA in a biological matrix like a cell lysate is almost certainly due to contamination with endogenous enolase.[1][4]
Confirmation of Enolase Activity:
-
The Divalent Cation Test: Enolase is a metalloenzyme that absolutely requires divalent cations for its activity, with Mg²⁺ being the most potent activator.[6][7][8] To test for its involvement, run a control reaction where a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid) or EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is added to your lysate at a concentration sufficient to sequester all free Mg²⁺ and other divalent cations (typically 5-10 mM). If the degradation of 2-PGA is significantly reduced or stopped, enolase activity is the confirmed cause.
Prevention Strategies:
-
Enolase Inhibitors: The most direct approach is to use an enolase inhibitor. Fluoride ions (e.g., from NaF) in the presence of phosphate are known to inhibit enolase. Add sodium fluoride to your lysis and reaction buffers (a final concentration of 10-40 mM is common).
-
Chelating Agents: As confirmed in the test above, including EDTA or EGTA in your buffers will effectively inactivate enolase by removing its essential metal cofactors.[7]
-
Purification: If your experimental design allows, purifying the protein of interest away from contaminating glycolytic enzymes like enolase is the most robust solution.
Diagram of Degradation Pathways This diagram illustrates the two primary routes of 2-PGA degradation.
Caption: Figure 1. The two main routes of 2-PGA degradation.
Q4: How can I verify the purity and concentration of my 2-PGA stock solution?
A4: Verifying the integrity of your 2-PGA stock, especially after long-term storage or if you suspect degradation, is a crucial step for ensuring experimental reproducibility.
-
Enzymatic Assay (Recommended): This is the most functional and sensitive method. Use a coupled enzyme assay to measure the active 2-PGA concentration. A common system involves adding excess enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH) to the sample.
-
Reaction 1 (Enolase): 2-PGA → Phosphoenolpyruvate (PEP)
-
Reaction 2 (PK): PEP + ADP → Pyruvate + ATP
-
Reaction 3 (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
-
Measurement: The concentration of 2-PGA is directly proportional to the decrease in NADH absorbance at 340 nm. This method specifically measures the biologically active D-isomer.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate 2-PGA from its potential degradation products like glyceric acid or related isomers like 3-PGA.[9] Methods using mixed-mode columns or ion-exchange chromatography coupled with detectors like ELSD (Evaporative Light Scattering Detector) or mass spectrometry can provide a quantitative assessment of purity.[9]
-
³¹P-NMR Spectroscopy: Phosphorus Nuclear Magnetic Resonance (³¹P-NMR) is a powerful tool for directly observing phosphorus-containing compounds. 2-PGA will have a characteristic chemical shift, which will be distinct from that of inorganic phosphate (a product of hydrolysis). This method allows for a direct, non-destructive assessment of the molar ratio of 2-PGA to free phosphate in your solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol describes how to prepare a stable, high-concentration stock solution of 2-PGA from its solid salt form.
-
Pre-Requisites: Obtain high-purity water (Milli-Q or equivalent) and high-quality buffer reagents. Ensure all glassware is sterile and/or nuclease-free.
-
Weighing: Allow the vial of solid 2-PGA salt (e.g., D-(+)-2-Phosphoglyceric acid sodium salt) to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.[10] Weigh out the desired amount quickly.
-
Dissolution: Dissolve the solid in a minimal volume of high-purity water. For example, to make a 100 mM stock, dissolve 25.2 mg of the trisodium salt (MW: 252.00 g/mol ) in water and bring the final volume to 1 mL.[5]
-
Buffering (Optional but Recommended): While soluble in water, buffering the solution can ensure pH stability. Add a suitable buffer (e.g., Tris-HCl or HEPES) to a final concentration of 10-20 mM. Adjust the pH to a range of 7.0 - 7.5 . This range represents a good compromise for stability.
-
Concentration Check: If precise concentration is critical, use an enzymatic assay as described in Q4.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to -80°C for long-term storage.
Workflow for Troubleshooting Degradation Use this decision tree to diagnose and solve 2-PGA stability issues.
Caption: Figure 2. A logical workflow for diagnosing 2-PGA instability.
References
- Pancholi, V. (2001). Multifunctional α-enolase: its role in diseases. Cellular and Molecular Life Sciences CMLS, 58(7), 902-920. Sourced from a review on the biological functions of alpha-enolase.
-
Wikipedia. Enolase. [Link]
-
FooDB. Showing Compound 2-Phosphoglyceric acid (FDB023161). [Link]
-
Yorlab. D(+)2-Phosphoglyceric Acid Sodium Salt. [Link]
-
P. aeruginosa Metabolome Database. 2-Phosphoglyceric acid (PAMDB001814). [Link]
-
Wikipedia. 2-Phosphoglyceric acid. [Link]
-
PubChem - NIH. 2-Phospho-D-Glyceric Acid. [Link]
-
Quora. Why is a double bond formed between C1 and C2 of 2 phosphoglycerate in the mechanism of enolase reaction of glycolysis?. [Link]
-
Proteopedia. Enolase. [Link]
-
SIELC Technologies. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column. [Link]
- Webb, R. F., & Duke, A. J. (1959). The Hydrolysis of D-Carboxyethylene Phosphate (D-Glyceric Acid 2,3-Cyclic Phosphate). Journal of the Chemical Society, 3627-3630.
- Enzyme Description and Background - Enolase. Sourced from a general biochemical resource describing enzyme function.
- Harkness, D. R., Thompson, W., Roth, S., & Grayson, V. (1970). The 2,3-diphosphoglyceric acid phosphatase activity of phosphoglyceric acid mutase purified from human erythrocytes. Archives of Biochemistry and Biophysics, 138(1), 208-219.
- Lebioda, L., & Stec, B. (1991). The crystal structure of enolase-Mg2(+)-2-phosphoglycerate/phosphoenolpyruvate complex at 2.2-A resolution. Biochemistry, 30(11), 2817-2822.
-
CHEM 407 - Glycolysis - 9 - Enolase. (2017, February 14). YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 3. Enzyme Description and Background [chem.uwec.edu]
- 4. Progress in the biological function of alpha-enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enolase - Wikipedia [en.wikipedia.org]
- 7. proteopedia.org [proteopedia.org]
- 8. Mechanism of enolase: the crystal structure of enolase-Mg2(+)-2-phosphoglycerate/phosphoenolpyruvate complex at 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing buffer conditions for enolase assays using 2-phosphoglycerate
Welcome to the technical support center for enolase assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing buffer conditions for enolase activity assays using its substrate, 2-phosphoglycerate (2-PGA). Here, we will delve into the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Understanding the Enolase Reaction
Enolase (EC 4.2.1.11), or phosphopyruvate hydratase, is a crucial metalloenzyme in the glycolytic pathway.[1] It catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP).[2][3] This reaction is a key step in cellular energy metabolism, and its accurate measurement is vital for various fields of research, including cancer metabolism and drug discovery.[4][5]
The catalytic activity of enolase is critically dependent on the presence of divalent metal cations, which act as cofactors to activate or deactivate the enzyme.[6] Magnesium (Mg²⁺) is the ideal cofactor for maximal enolase activity, though other divalent cations like manganese (Mn²⁺), zinc (Zn²⁺), and cobalt (Co²⁺) can also function, albeit with lower efficiency.[2][6] The reaction mechanism involves two Mg²⁺ ions per active site: a "conformational" ion that binds to the enzyme to allow substrate binding, and a "catalytic" ion that binds to the enzyme-substrate complex to initiate catalysis.[6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the optimization of enolase assays.
Q1: What is the optimal pH for an enolase assay?
The optimal pH for enolase activity can vary slightly depending on the source of the enzyme. However, for most mammalian and yeast enolases, the optimal pH is typically in the range of 6.5 to 7.4.[1] For instance, human enolase has an optimum pH of 6.5, while assays are often conducted at a physiological pH of 7.2 or 7.4.[1][4][7] It is crucial to maintain a stable pH throughout the assay, as significant deviations can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalytic activity.[8][9]
Q2: What is the recommended concentration of Mg²⁺ in the assay buffer?
Magnesium ions are essential for enolase activity.[3][10] The optimal concentration of Mg²⁺ typically ranges from 1 mM to 5 mM. A study on enolase from Chloroflexus aurantiacus used 5 mM MgCl₂ in their assay buffer.[11] Another protocol specifies a final concentration of 25 mM magnesium sulfate. It's important to note that excessively high concentrations of Mg²⁺ can be inhibitory. Therefore, it is advisable to perform a titration experiment to determine the optimal Mg²⁺ concentration for your specific experimental conditions.
Q3: Can other divalent cations be used instead of Mg²⁺?
While Mg²⁺ is the preferred cofactor for maximal enolase activity, other divalent cations such as Mn²⁺, Zn²⁺, and Co²⁺ can also activate the enzyme.[2] However, the level of activation is generally lower compared to Mg²⁺.[6] If you are investigating the effect of different metal ions on enolase activity, it is important to be aware of their potential to interfere with the assay at high concentrations.
Q4: What are common sources of interference in enolase assays?
Several substances can interfere with enolase assays. Fluoride is a well-known competitive inhibitor of enolase.[2] Phosphate can also modulate fluoride inhibition.[12] Additionally, compounds that absorb light at the detection wavelength of the assay can cause interference. For spectrophotometric assays monitoring the formation of PEP at 240 nm, any compound in the sample that absorbs at this wavelength will interfere.[11] In coupled enzyme assays, any substance that inhibits the coupling enzymes (e.g., pyruvate kinase or lactate dehydrogenase) will also affect the results.
Troubleshooting Guide
This section provides solutions to common problems encountered during enolase assays.
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme: Improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[7] Use a fresh aliquot of the enzyme. |
| Suboptimal buffer conditions: Incorrect pH or Mg²⁺ concentration. | Verify the pH of the assay buffer and optimize the Mg²⁺ concentration by performing a titration. | |
| Presence of inhibitors: Contaminants in the sample or reagents. | Test for the presence of known inhibitors like fluoride.[2] If necessary, purify the sample to remove interfering substances. | |
| High background signal | Contaminated reagents: Reagents may contain products of the reaction. | Prepare fresh reagents and use high-purity water. Run a blank reaction without the enzyme to check for background signal.[4] |
| Sample interference: The sample itself may have high absorbance or fluorescence at the detection wavelength. | Run a sample blank without the substrate to determine the background contribution from the sample.[7] | |
| Non-linear reaction rate | Substrate depletion: The concentration of 2-PGA is too low. | Increase the initial concentration of 2-PGA to ensure it is not limiting during the measurement period. |
| Enzyme instability: The enzyme is losing activity during the assay. | Check the stability of the enzyme under the assay conditions (temperature, pH). Consider adding a stabilizing agent like BSA. | |
| Lag phase: A delay before the reaction reaches a steady state. | Many enolase assay kits note a lag phase of 5-10 minutes.[4][7] Ensure your initial measurement is taken after this period. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of reagents. | Use calibrated pipettes and ensure proper mixing of the reaction components. |
| Temperature fluctuations: Inconsistent temperature control during the assay. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enolase Activity
This protocol measures enolase activity by directly monitoring the formation of phosphoenolpyruvate (PEP), which absorbs light at 240 nm.[11]
Materials:
-
Enolase enzyme
-
2-phospho-D-glycerate (2-PGA)
-
Assay Buffer: 50 mM Bis-Tris propane, pH 6.5
-
Magnesium Chloride (MgCl₂) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 200 µL final volume, add:
-
100 µL of 2X Assay Buffer (100 mM Bis-Tris propane, pH 6.5)
-
20 µL of 50 mM MgCl₂ (final concentration 5 mM)
-
X µL of enolase sample (diluted in Assay Buffer)
-
Y µL of Assay Buffer to bring the volume to 180 µL
-
-
Prepare a blank by adding Assay Buffer instead of the enolase sample.
-
Incubate the plate or cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of 15 mM 2-PGA (final concentration 1.5 mM).
-
Immediately start monitoring the increase in absorbance at 240 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of PEP can be calculated using its molar extinction coefficient, which varies with pH, Mg²⁺ concentration, and temperature.[11]
Protocol 2: Coupled Enzyme Assay for Enolase Activity
This is a more sensitive method that couples the production of PEP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Enolase enzyme
-
2-phospho-D-glycerate (2-PGA)
-
Assay Buffer: 81 mM Triethanolamine, pH 7.4
-
Magnesium Sulfate (MgSO₄) and Potassium Chloride (KCl) solution
-
Adenosine 5'-diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK) and L-Lactic Dehydrogenase (LDH) enzyme mix
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a 200 µL final reaction volume, add the following in order:
-
159.4 µL Assay Buffer
-
6.6 µL of 57.5 mM 2-PGA (final concentration 1.9 mM)
-
3.3 µL of 7.3 mM NADH (final concentration 0.12 mM)
-
10 µL of 500 mM MgSO₄ / 2 M KCl (final concentrations 25 mM MgSO₄ and 100 mM KCl)
-
13.3 µL of 20 mM ADP (final concentration 1.3 mM)
-
0.7 µL of PK/LDH enzyme mix (e.g., 7 units of PK and 10 units of LDH)
-
-
Add X µL of the enolase sample to the wells. For the blank, add the same volume of the sample buffer.
-
Incubate the plate at 25°C for 5 minutes.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the enolase activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualization of Key Concepts
Enolase Reaction Pathway
The following diagram illustrates the conversion of 2-PGA to PEP catalyzed by enolase.
Caption: The enolase-catalyzed dehydration of 2-PGA to PEP.
Coupled Assay Workflow
This diagram outlines the steps involved in the coupled enzyme assay for measuring enolase activity.
Caption: Workflow of the coupled assay for enolase activity.
References
-
Enolase Activity Colorimetric/Fluorometric Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]
-
Muller, F., Aquilanti, E., & DePinho, R. (2012). In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture. protocols.io. [Link]
-
Enolase. (2024). Proteopedia. Retrieved from [Link]
-
Enolase. (n.d.). Wikipedia. Retrieved from [Link]
-
Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Interference with ENO2 promotes ferroptosis and inhibits glycolysis in clear cell renal cell carcinoma by regulating Hippo‑YAP1 signaling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rat Enolase 1 ELISA Kit (Colorimetric) NBP3-42477 Manual. (n.d.). Bio-Techne. Retrieved from [Link]
-
Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei. (2023). MDPI. Retrieved from [Link]
-
Magnesium ion requirements for yeast enolase activity. (1977). PubMed. Retrieved from [Link]
-
Isolation, characterization, and inhibition kinetics of enolase from Streptococcus rattus FA-1. (n.d.). Infection and Immunity. Retrieved from [Link]
-
Calorimetric Studies of the Role of Magnesium Ions in Yeast Enolase Catalysis. (n.d.). PNAS. Retrieved from [Link]
-
Human Alpha-enolase (ENO1) ELISA Kit. (n.d.). Assay Genie. Retrieved from [Link]
-
Kinetics of enolase reaction in Michaelis−Menten plots for A) 2−phospho−D−glycerate, B) phosphoenolpyru. (n.d.). ResearchGate. Retrieved from [Link]
-
MECHANISM OF ENOLASE: THE CRYSTAL STRUCTURE OF ENOLASE-MG2+-PHOSPHOGLYCERATE(SLASH) PHOSPHOENOLPYRUVATE COMPLEX AT 2.2-ANGSTROMS RESOLUTION. (n.d.). RCSB PDB. Retrieved from [Link]
-
Fluorometric NADH-linked assay for measuring Enolase activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH on enzyme activity. (n.d.). ResearchGate. Retrieved from [Link]
-
α-enolase activity and enzyme kinetics analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
The Effect of pH on Enzyme Kinetics. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Enzyme Description and Background. (n.d.). Retrieved from [Link]
-
The Effect of pH on Enzyme Activity. (2020). YouTube. Retrieved from [Link]
-
Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Enolase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 6. Enzyme Description and Background [chem.uwec.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Magnesium ion requirements for yeast enolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, characterization, and inhibition kinetics of enolase from Streptococcus rattus FA-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Endogenous Interference in 2-Phosphoglycerate (2-PG) Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Phosphoglycerate (2-PG) assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable solutions for identifying and mitigating interference from endogenous compounds. Our goal is to help you achieve accurate and reproducible results by understanding the causality behind experimental choices and implementing robust, self-validating protocols.
Introduction: The Challenge of Measuring 2-PG
2-Phosphoglycerate (2-PG) is a critical intermediate in the glycolytic pathway. Its quantification is essential for studying cellular metabolism, particularly in fields like cancer research where altered glycolysis (the Warburg effect) is a key focus.[1][2] Most commercial 2-PG assays are coupled enzymatic assays that determine 2-PG concentration by converting it through a series of reactions to a final product that can be measured colorimetrically or fluorometrically.[2]
While powerful, this coupled-reaction approach is susceptible to interference from endogenous molecules within complex biological samples (e.g., cell lysates, tissue homogenates). These interferents can interact with the downstream components of the assay, leading to falsely elevated or suppressed signals and compromising data integrity. This guide provides a structured approach to troubleshooting and overcoming these common challenges.
Section 1: Understanding the 2-PG Assay Principle
Most 2-PG assay kits operate on a multi-step enzymatic cascade. Understanding this pathway is the first step in diagnosing interference. The core principle involves the conversion of 2-PG to pyruvate, which is then used in a reporter reaction to generate a signal.
Caption: The enzymatic cascade in a typical 2-PG assay.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is endogenous interference in the context of a 2-PG assay?
Endogenous interference occurs when substances naturally present in your biological sample falsely alter the assay result.[3] These substances can mimic the analyte, inhibit the assay enzymes, or interact with the detection system. In a 2-PG assay, this means any molecule in the sample that can generate pyruvate or otherwise influence the reporter reaction will lead to inaccurate 2-PG quantification.
Q2: What are the most common sources of interference in 2-PG assays?
The most common interferents are molecules that are structurally similar to assay intermediates or enzymes that can catalyze side reactions.
| Interfering Substance | Source in Sample | Mechanism of Interference |
| Endogenous Pyruvate | Cell lysates, tissue homogenates | Bypasses the initial enzymatic steps and directly enters the final detection reaction, causing a falsely high signal.[2] |
| Endogenous Enzymes | Crude cell/tissue lysates | Enzymes like Lactate Dehydrogenase (LDH) or Pyruvate Kinase (PK) can consume assay reagents or intermediates.[4][5] |
| Hemoglobin | Hemolysis in blood-derived samples | Can cause spectral interference (quenching) or possess peroxidase-like activity that interacts with the probe, leading to high background.[3][6] |
| High Protein Content | Concentrated lysates | Can cause turbidity, leading to light scatter and inaccurate absorbance readings. May also cause non-specific enzyme inhibition.[3] |
| Reducing Agents / Thiols | Sample buffers, cellular antioxidants | Can interfere with probe-based detection systems, often by reducing the oxidized probe and suppressing the signal. |
Q3: How can I proactively minimize interference during sample preparation?
Effective sample preparation is the most critical step in preventing interference.[7] The goal is to remove interfering molecules while preserving the analyte, 2-PG.
-
Work Quickly and on Ice: Minimize the activity of endogenous enzymes by keeping samples on ice throughout the preparation process.[8][9]
-
Homogenize Thoroughly: Ensure complete lysis to release all intracellular 2-PG. Incomplete homogenization can lead to high variability.[9][10]
-
Clarify Lysates: After homogenization, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris and particulates that can interfere with optical readings.
-
Deproteinize Samples: This is the single most effective step. Removing proteins eliminates endogenous enzymes and other high-molecular-weight interferents. The use of 10 kDa molecular weight cut-off (MWCO) spin filters is highly recommended.[9]
Q4: What is the purpose of the "sample background" control?
The sample background control is a sample replicate that is processed without the addition of the first enzyme in the cascade (typically Enolase, which converts 2-PG to PEP).[11] This control is absolutely essential. The signal generated in this well represents the contribution of all endogenous interferents in your sample (like pre-existing pyruvate) that can react with the downstream assay components.[11]
Causality: By subtracting the background control reading from your complete reaction reading, you isolate the signal generated specifically from the 2-PG in your sample. This is a core principle of a self-validating assay system.
Section 3: Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems in a direct question-and-answer format.
Q: My sample background control shows a very high signal, sometimes even higher than my standards. What's happening?
A: This is a classic sign of interference from endogenous pyruvate or related compounds.
-
Causality: Your sample likely contains a high concentration of pyruvate, which is being directly detected by the pyruvate oxidase in the assay's probe system, completely bypassing the need for 2-PG.[2] This renders the assay useless for quantifying 2-PG until the interference is removed.
-
Solution Workflow:
-
Mandatory Deproteinization: The most probable cause is the presence of endogenous enzymes and small molecules. Immediately implement a deproteinization step using 10 kDa spin filters. This will remove enzymes and some small molecules. See Protocol 4.1 for a detailed method.
-
Re-run the Assay: After deproteinization, re-measure both the sample and a new sample background control. The background signal should be significantly reduced.
-
Check for Contamination: Ensure none of your buffers or water are contaminated with pyruvate. Run a "no-sample" reagent blank to confirm.
-
Caption: How endogenous pyruvate bypasses the main pathway.
Q: My sample values are non-linear upon serial dilution. Why?
A: Non-linear dilution suggests the presence of an enzyme inhibitor or other concentration-dependent interferent.
-
Causality: As you dilute the sample, you also dilute the interferent. At a certain dilution, its concentration may fall below the threshold at which it can effectively inhibit the assay's enzymes. This causes the apparent concentration of 2-PG (when back-calculated) to change with the dilution factor.[3]
-
Solution Workflow:
-
Perform a Spike-and-Recovery Experiment: This is the gold standard for confirming a matrix effect. See Protocol 4.2 . If recovery is poor (e.g., <80%), it confirms that your sample matrix is suppressing the signal.
-
Deproteinize the Sample: The interferent is often a protein or small molecule bound to a protein. Use 10 kDa spin filters (Protocol 4.1 ) to clean up the sample.
-
Find the Linear Range: If deproteinization is not fully effective, you may need to identify a dilution factor (e.g., 1:10, 1:20) where the interference is negligible and results become linear. Validate this range with a spike-and-recovery experiment at that specific dilution.
-
Q: I'm seeing high variability between my sample replicates. What should I do?
A: High replicate variability usually points to issues with sample homogeneity or pipetting.
-
Causality: If your sample is not perfectly uniform, each aliquot you take for a replicate well will contain a slightly different amount of analyte. This is common with tissue homogenates that may contain particulate matter.
-
Solution Workflow:
-
Improve Homogenization: Ensure your tissue or cell pellet is completely disrupted. For tough tissues, consider using a bead-beater in addition to a Dounce homogenizer.[9]
-
Centrifuge Before Aliquoting: Always spin your homogenate at high speed (10,000 x g or higher) for 5-10 minutes to pellet any insoluble material before taking the supernatant for the assay.
-
Review Pipetting Technique: Ensure you are using calibrated pipettes and proper technique, such as pre-wetting the tip and changing tips between every standard and sample, to minimize errors.[12]
-
Section 4: Key Experimental Protocols for Interference Mitigation
Protocol 4.1: Sample Deproteinization using 10 kDa Spin Filters
This protocol physically removes proteins larger than 10 kDa, which includes most interfering enzymes.
-
Pre-rinse Filter (Optional but Recommended): To remove potential glycerol residues from the filter membrane, add 400 µL of ultrapure water to a 10 kDa MWCO spin filter unit. Centrifuge at 14,000 x g for 10 minutes. Discard the flow-through.
-
Load Sample: Add 100-500 µL of your clarified cell or tissue lysate to the spin filter.
-
Centrifuge: Spin the filter at 14,000 x g for 20-30 minutes at 4°C. The exact time may vary depending on your sample's viscosity.
-
Collect Filtrate: The flow-through in the collection tube is your deproteinized sample. It contains the low-molecular-weight metabolites, including 2-PG.
-
Proceed with Assay: Use this deproteinized filtrate directly in your 2-PG assay. Remember to also prepare a sample background control using this filtrate.
Protocol 4.2: Performing a Spike-and-Recovery Experiment
This protocol validates whether your sample matrix interferes with analyte detection.
-
Prepare Samples: Aliquot your sample (e.g., deproteinized lysate) into three tubes:
-
Tube A (Unspiked): 50 µL of sample.
-
Tube B (Spiked): 45 µL of sample.
-
Tube C (Spike Control): 45 µL of assay buffer.
-
-
Prepare Spike: Prepare a 2-PG standard of a known concentration that, when added, will fall in the mid-range of your standard curve.
-
Add Spike:
-
Add 5 µL of assay buffer to Tube A.
-
Add 5 µL of your 2-PG spike standard to Tube B.
-
Add 5 µL of your 2-PG spike standard to Tube C.
-
-
Run Assay: Measure the 2-PG concentration in all three samples according to the kit protocol.
-
Calculate Recovery:
-
Recovery (%) = ( [Spiked Sample] - [Unspiked Sample] ) / [Spike Control] * 100
-
Acceptance Criteria: A valid result should have a recovery between 80% and 120%. Values outside this range indicate significant signal suppression (<80%) or enhancement (>120%).
-
Section 5: Visualizing the Troubleshooting Workflow
When faced with questionable data, a logical workflow can help pinpoint the problem efficiently.
Caption: A decision tree for troubleshooting 2-PG assay interference.
References
-
Ismail, A. A. (2005). Interferences in Immunoassay. Journal of Clinical Pathology, 58(10), 1117-1127. [Link]
-
Selby, C. (1999). Interference in immunoassay. Annals of Clinical Biochemistry, 36(6), 704-721. [Link]
-
Cell Biolabs, Inc. 2-Phosphoglycerate Assay Kit Product Manual. [Link]
-
Vella, J., & Beutler, E. (1998). An NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. Analytical Biochemistry, 256(2), 241-244. [Link]
-
Bio-Rad Laboratories. Protein Sample Preparation for 2-D Electrophoresis. [Link]
-
Bjerner, J., et al. (2002). Endogenous interference in immunoassays in clinical chemistry. A review. Clinical Chemistry and Laboratory Medicine, 40(5), 445-451. [Link]
-
Dasgupta, A. (2015). Analytical Interference, Who Should Assess Kits?. Indian Journal of Clinical Biochemistry, 30(2), 121-122. [Link]
-
Randell, E. W., & St Louis, P. (1996). Interference in glucose and other clinical chemistry assays by thiocyanate and cyanide in a patient treated with nitroprusside. Clinical Chemistry, 42(3), 449-453. [Link]
-
San Diego State University. MDH Assay Enzyme Hints & Tips. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Singh, S. (2025). What toxin inhibits ATP, interfering with glycolysis by mimicking inorganic phosphate (Pi)?. StatPearls. [Link]
-
Christiansen, M. P., et al. (2017). Interference Assessment of Various Endogenous and Exogenous Substances on the Performance of the Eversense Long-Term Implantable Continuous Glucose Monitoring System. Diabetes Technology & Therapeutics, 19(11), 646-654. [Link]
-
ResearchGate. (2015). Why does the NAD+ 340nm absorbance increase without the addition of substrate during enzyme assay?. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Ritt, C., & Heinemann, S. H. (2013). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Journal of Visualized Experiments, (77), e50595. [Link]
-
AssayGenie. (2019). 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit Manual. [Link]
-
BioPhorum. (2023). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Upadhyay, S. (2025). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 15(16), e5415. [Link]
-
University of Vermont. NADH Enzyme-Linked Assay Protocol. [Link]
-
Molecular Biology. Assay Troubleshooting. [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. [Link]
-
AssayGenie. 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit Product Page. [Link]
-
Adhikari, A. S., et al. (2019). A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors. MethodsX, 6, 1841-1849. [Link]
-
Drozda, K., et al. (2022). Validation of Pharmacogenomic Interaction Probability (PIP) Scores in Predicting Drug–Gene, Drug–Drug–Gene, and Drug–Gene–Gene Interaction Risks in a Large Patient Population. Journal of Personalized Medicine, 12(12), 1980. [Link]
-
Upadhyay, S., et al. (2024). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 14(10), e4999. [Link]
-
Sierra, E., et al. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Metabolites, 12(7), 633. [Link]
-
Gorovits, B., et al. (2016). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 8(16), 1699-1710. [Link]
-
Tran, N. K., et al. (2017). Impact of Endogenous and Exogenous Interferences on Clinical Chemistry Parameters Measured on Blood Gas Analyzers. The Journal of Applied Laboratory Medicine, 1(5), 528-538. [Link]
-
Marín-Cañas, S., et al. (2023). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. International Journal of Molecular Sciences, 24(22), 16393. [Link]
-
Maria, G. (2020). In silico Determination of Some Conditions Leading to Glycolytic Oscillations and Their Interference With Some Other Processes in E. coli Cells. Frontiers in Chemical Engineering, 2. [Link]
-
Bio-Rad Laboratories. PCR Troubleshooting. [Link]
Sources
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- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate solubility in different solvents.
Welcome to the technical support center for D-(+)-2-Phosphoglyceric Acid Sodium Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and solubilizing this key metabolic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a polar molecule and, as such, exhibits its highest solubility in polar solvents. Its solubility is generally described as follows:
-
Water: While some sources describe it as "slightly" soluble in water[1][2][3], other data for a closely related compound, L-2-Phosphoglyceric acid disodium salt hydrate, shows high solubility of up to 100 mg/mL, often requiring sonication to achieve full dissolution[4]. A predicted water solubility for the free acid form is approximately 20.3 g/L[5]. This suggests that with the right technique, good aqueous solubility can be achieved.
-
DMSO: A stock solution of at least 10 mM can be prepared in DMSO, with sonication recommended to aid dissolution[6].
-
Methanol and Aqueous Acids: It is described as "slightly" soluble in both methanol and aqueous acids[2].
-
Non-polar Organic Solvents: Due to its charged and hydrophilic nature, it is expected to have very low solubility in non-polar organic solvents like chloroform or hexane.
Q2: Why is my this compound difficult to weigh accurately?
This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2][3][7]. This can cause the weight to drift on an analytical balance. It is crucial to handle the solid in a low-humidity environment, such as a glove box, and to minimize its exposure to air.
Q3: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture[1][2][3][4][7][8][9][10].
Q4: Can I expect batch-to-batch variability in solubility?
Yes, some variability can occur due to differences in the hydration state and purity of the solid. The purity of commercially available this compound is often ≥75%[8]. It is good practice to perform a small-scale solubility test with a new batch before proceeding with large-scale experiments.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in water or buffer.
Cause: Incomplete dissolution can be due to several factors, including insufficient agitation, the formation of aggregates, or attempting to prepare a solution above its saturation point at a given temperature. The hygroscopic nature of the compound can also lead to clumps that are difficult to dissolve[7].
Solution:
-
Increase Mechanical Agitation: Vigorous vortexing is a good starting point.
-
Apply Sonication: Using an ultrasonic bath is a highly effective method to break down aggregates and enhance the dissolution of this compound in aqueous solutions and DMSO[4][6].
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound. Always check the stability of your compound at elevated temperatures.
-
pH Adjustment: The solubility of acidic compounds can be influenced by pH[11][12]. While specific data for this compound is limited, ensuring your buffer has a pH in the neutral to slightly alkaline range may improve solubility.
Issue 2: The prepared stock solution appears cloudy or forms a precipitate over time.
Cause: This could be due to exceeding the solubility limit, temperature fluctuations, or degradation of the compound. For aqueous solutions, microbial growth can also be a factor if the solution is not sterile.
Solution:
-
Confirm Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits.
-
Storage of Stock Solutions: For aqueous stocks, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[4][7]. For DMSO stock solutions, storage at -80°C is recommended for long-term stability (up to a year)[6].
-
Use of a Different Solvent: If high concentrations are required and aqueous solubility is a limiting factor, consider preparing a more concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
Issue 3: Inconsistent results in biochemical assays.
Cause: Inconsistent results can often be traced back to inaccurate concentrations of the stock solution. This can be a result of weighing errors due to the hygroscopic nature of the solid.
Solution:
-
Proper Handling of Solid: Handle the solid compound in a controlled environment with low humidity (e.g., a glove box) to minimize water absorption[7].
-
Weighing by Difference: Use a weighing boat and quickly transfer the powder to a pre-weighed, sealed container for accurate measurement by difference.
-
Karl Fischer Titration: For highly sensitive applications, determine the water content of the solid using Karl Fischer titration and adjust the mass of the powder accordingly to prepare a solution of the desired concentration[7].
Solubility Data Summary
| Solvent | Reported Solubility | Notes |
| Water | Slightly soluble to 100 mg/mL[1][2][3][4] | High variability reported. Sonication is often required for higher concentrations. |
| DMSO | ≥ 10 mM[6] | Sonication is recommended to aid dissolution. |
| Methanol | Slightly soluble[2] | Quantitative data is not readily available. |
| Aqueous Acid | Slightly soluble[2] | The specific type of acid and pH are not defined. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Acclimatize the Reagent: Allow the container of this compound to warm to room temperature before opening to minimize moisture condensation.
-
Weigh the Compound: In a low-humidity environment, weigh the desired amount of the solid. For example, for 1 mL of a 100 mM solution (assuming a molecular weight of 252 g/mol for the trisodium salt), weigh 25.2 mg[1].
-
Initial Dissolution: Add the powder to a suitable tube and add approximately 80% of the final volume of high-purity water (e.g., 800 µL).
-
Vortex and Sonicate: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic bath and sonicate in short bursts, monitoring the solution for clarity.
-
Final Volume Adjustment: Once the solid is completely dissolved, add water to reach the final desired volume and mix thoroughly.
-
Storage: If not for immediate use, filter-sterilize the solution through a 0.22 µm filter and store in single-use aliquots at -20°C or -80°C[4].
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Acclimatize and Weigh: Follow steps 1 and 2 from the aqueous stock solution protocol. For 1 mL of a 10 mM solution, weigh 2.52 mg.
-
Dissolution in DMSO: Add the powder to a suitable tube and add the full volume of anhydrous DMSO.
-
Vortex and Sonicate: Vortex the solution well. As recommended, sonication can be used to ensure complete dissolution[6].
-
Storage: Store the DMSO stock solution in small aliquots at -80°C[6].
Decision-Making Workflow for Solvent Selection and Troubleshooting
Caption: Workflow for solvent selection and troubleshooting dissolution of this compound.
References
-
FooDB. (2011). Showing Compound 2-Phosphoglyceric acid (FDB023161). Retrieved from [Link]
-
PubChem. (n.d.). 2-Phosphoglyceric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]
-
PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Quora. (2019). Why does the solubility of salt decrease with an increase in temperature?. Retrieved from [Link]
-
Loba Chemie. (n.d.). 1310-58-3 CAS | POTASSIUM HYDROXIDE 40% SOLUTION. Retrieved from [Link]
-
YouTube. (2022). Troubleshooting: Dissolved Spheres/Spheres Not Forming. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
MasterChem. (n.d.). Potassium hydroxide (flakes) (CAS 1310-58-3). Retrieved from [Link]
-
Chemsrc. (2025). d(+)2-phosphoglyceric acid sodium sa | CAS#:83418-48-8. Retrieved from [Link]
-
PubMed. (1955). Preparation of a sodium salt of 3-phosphoryl-D-glyceric acid. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
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- 4. medchemexpress.com [medchemexpress.com]
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- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
Purification methods for D-(+)-2-Phosphoglyceric Acid from biological samples
Welcome to the technical support center for the purification of D-(+)-2-Phosphoglyceric Acid (2-PGA) from biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of 2-PGA purification, ensuring reliable and reproducible results.
Introduction to 2-PGA Purification Challenges
D-(+)-2-Phosphoglyceric Acid is a key intermediate in the glycolytic pathway, making its accurate quantification crucial for metabolic research.[1][2] However, its purification from complex biological matrices is fraught with challenges. These include its low abundance, similarity to other phosphorylated intermediates, and the presence of interfering substances like proteins and phospholipids. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in purifying 2-PGA from biological samples?
A1: The most critical first step is the immediate quenching of metabolic activity and proper sample preparation. This is essential to prevent the enzymatic conversion of 2-PGA to other metabolites, which would lead to inaccurate quantification.[1] For tissues, this involves rapid freezing in liquid nitrogen followed by homogenization in a cooled extraction solvent.[3] For cell cultures, rapid harvesting and quenching with cold methanol or a similar solvent are recommended.
Q2: How do I choose the right purification method for my sample type?
A2: The choice of method depends on the sample matrix, the required purity, and the downstream application.
-
Ion-Exchange Chromatography (IEC) is ideal for achieving high purity, especially when separating 2-PGA from other structurally similar organic acids.[4][5]
-
Solid-Phase Extraction (SPE) is a versatile technique for sample cleanup and concentration, particularly for removing major classes of interfering compounds.[6][7][8]
-
Enzymatic Assays can be used for quantification, sometimes directly in clarified lysates, but may require prior purification to remove interfering enzymes or substrates.[9][10]
Q3: My 2-PGA recovery is consistently low. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Incomplete cell lysis or tissue homogenization: Ensure your protocol is optimized to disrupt the sample matrix effectively.
-
Degradation of 2-PGA: Maintain cold conditions throughout the extraction and purification process to minimize enzymatic degradation.[3] Also, be mindful of pH stability, as extreme pH can lead to hydrolysis.[11][12]
-
Suboptimal binding or elution in chromatography: The pH and ionic strength of your buffers are critical for efficient capture and release of 2-PGA from chromatographic media.[5]
-
Precipitation: High concentrations of salts or organic solvents can cause your analyte to precipitate.[13]
Q4: How can I effectively remove phospholipids that interfere with my analysis?
A4: Phospholipids are a common source of interference. They can be removed using several methods:
-
Protein Precipitation followed by lipid removal: Precipitating proteins with an organic solvent like acetonitrile can also co-precipitate some lipids.[14]
-
Solid-Phase Extraction (SPE): Specialized SPE cartridges, such as those with zirconia-based sorbents, are highly effective at selectively retaining and removing phospholipids from the sample.[15]
-
Liquid-Liquid Extraction: While more traditional, a liquid-liquid extraction with a non-polar solvent can partition lipids away from the more polar 2-PGA.
Troubleshooting Guide
This section addresses specific problems you may encounter during your 2-PGA purification workflow.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution in Ion-Exchange Chromatography | Incorrect Buffer pH: The pH of the mobile phase is too close to the pKa of 2-PGA or other contaminating organic acids, leading to poor separation. | Adjust the buffer pH to maximize the charge difference between 2-PGA and contaminants. A pH gradient can also improve resolution. |
| Flow Rate is Too High: Insufficient time for equilibrium between the mobile and stationary phases. | Reduce the flow rate to allow for better separation. | |
| Column Overloading: Too much sample has been loaded onto the column. | Reduce the sample load or use a column with a higher capacity. | |
| Inconsistent Elution in Solid-Phase Extraction | Variable Sample Loading Conditions: Inconsistent pH or solvent composition of the sample. | Ensure all samples are pre-treated uniformly to have a consistent pH and solvent strength before loading onto the SPE cartridge.[8] |
| Incomplete Sorbent Conditioning: The SPE sorbent was not properly prepared for sample binding. | Follow the manufacturer's protocol for sorbent conditioning, which typically involves washing with an organic solvent followed by an aqueous solution.[6][16] | |
| Channeling in the SPE Cartridge: The sample or solvents are not passing evenly through the sorbent bed. | Ensure the sorbent bed is not disturbed and that the sample is applied gently and evenly to the top of the bed. | |
| High Background in Enzymatic Assays | Presence of Endogenous Enzymes: The biological sample contains enzymes that can react with the assay substrates. | Heat-inactivate the sample before the assay or use a purification step to remove interfering enzymes. |
| Contaminating Substrates: The sample contains other molecules that can be acted upon by the assay enzymes. | Perform a blank reaction without the final enzyme in the cascade to measure the background signal from contaminating substrates. | |
| Analyte Instability | pH Extremes: The sample is exposed to harsh acidic or basic conditions during extraction. | Maintain a neutral pH throughout the purification process unless a specific pH is required for a chromatographic step, in which case exposure should be minimized.[11][12] |
| Elevated Temperatures: The sample is not kept consistently cold. | Work on ice whenever possible and use pre-chilled buffers and equipment.[3] |
Experimental Protocols
Protocol 1: General Sample Preparation from Animal Tissue
-
Excise tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue and add it to a pre-chilled tube containing 3 volumes of ice-cold 0.5 M perchloric acid.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it by adding a calculated amount of potassium carbonate (K2CO3) to precipitate the perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
The resulting supernatant is the clarified tissue extract, ready for purification by IEC or SPE.
Protocol 2: Anion-Exchange Chromatography for 2-PGA Purification
-
Rationale: Anion-exchange chromatography separates molecules based on their net negative charge.[4][17] At a neutral pH, 2-PGA is negatively charged due to its phosphate and carboxyl groups, allowing it to bind to a positively charged anion-exchange resin.[18] Elution is achieved by increasing the salt concentration, which competes with the bound 2-PGA for the charged sites on the resin.[17]
-
Equilibrate a strong anion-exchange column (e.g., a quaternary ammonium-based resin) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the clarified biological extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound and weakly bound contaminants.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze them for the presence of 2-PGA using an appropriate method (e.g., enzymatic assay or LC-MS).
Protocol 3: Enzymatic Quantification of 2-PGA
-
Principle: This assay relies on the conversion of 2-PGA to phosphoenolpyruvate by the enzyme enolase.[2] The subsequent reactions are coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 7.5
-
5 mM MgCl2
-
0.2 mM NADH
-
1 mM ADP
-
Excess pyruvate kinase and lactate dehydrogenase
-
-
Add the purified sample (or a standard solution of 2-PGA) to the reaction mixture.
-
Initiate the reaction by adding enolase.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the concentration of 2-PGA in the sample.
Visualizing the Workflow
Caption: A generalized workflow for the purification of 2-PGA from biological samples.
References
-
Nygaard, S. F., & Rörth, M. (1969). An enzymatic assay of 2,3-diphosphoglycerate in blood. Scandinavian Journal of Clinical and Laboratory Investigation, 24(4), 399–403. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
ResearchGate. (n.d.). Anion-exchange column chromatography for γ-PGA purification using DEAE cellulose-52 resins. [Image]. Available at: [Link]
-
protocols.io. (2020). Purification of 2,3-bisphosphate-dependent phosphoglycerate mutase (dPGM). Available at: [Link]
-
MDPI. (2023). Portable Multichannel Measurement System for Real-Time Microplastics Assessment Using Microwave Sensors. Sensors, 23(2), 669. Available at: [Link]
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MDPI. (2022). Golf Swing Biomechanics: A Systematic Review and Methodological Recommendations for Kinematics. Applied Sciences, 12(12), 5899. Available at: [Link]
-
MDPI. (2023). Biosynthesis of Glycine from One-Carbon Resources Using an Engineered Escherichia coli Whole-Cell Catalyst. International Journal of Molecular Sciences, 24(13), 10991. Available at: [Link]
-
MDPI. (2023). Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. Molecules, 28(13), 5183. Available at: [Link]
-
ResearchGate. (2013). Troubleshooting protein purification? [Forum discussion]. Available at: [Link]
-
MDPI. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3291. Available at: [Link]
-
PubMed. (2011). An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes. American Journal of Physiology-Endocrinology and Metabolism, 300(5), E931–E939. Available at: [Link]
-
LCGC. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available at: [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Available at: [Link]
-
Wikipedia. (n.d.). Adenosine triphosphate. Available at: [Link]
-
SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column. Available at: [Link]
-
PubMed. (1984). Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids. Analytical Biochemistry, 143(1), 71–75. Available at: [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]
-
Let's talk science. (2022, March 16). Ion exchange chromatography protein purification and isoelectric point (pI) [Video]. YouTube. Available at: [Link]
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PubMed. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(2), 493–502. Available at: [Link]
-
Frontiers in Oncology. (2020). Metabolism of tumor infiltrating T cells. Frontiers in Oncology, 10, 817. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Available at: [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Available at: [Link]
-
National Institutes of Health. (2023). Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates. Metabolites, 13(4), 503. Available at: [Link]
-
Wikipedia. (n.d.). Enol. Available at: [Link]
-
PubMed. (2014). High-throughput Quantitation of Amino Acids in Rat and Mouse Biological Matrices Using Stable Isotope Labeling and UPLC-MS/MS Analysis. Journal of Chromatography B, 965, 1–9. Available at: [Link]
-
Biology with Clare. (2022, January 31). 2.1.3 Nucleotides and Nucleic acids (d) ii) Practical investigation into the purification of DNA [Video]. YouTube. Available at: [Link]
-
PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Organic Letters, 11(11), 2373–2376. Available at: [Link]
-
ResearchGate. (2013). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research, 54(12), 3502–3509. Available at: [Link]
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- 9. An enzymatic assay of 2,3-diphosphoglycerate in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures [mdpi.com]
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Technical Support Center: Enhancing Sensitivity in Colorimetric 2-Phosphoglycerate Assays
Welcome to the technical support center for the colorimetric 2-phosphoglycerate (2-PG) assay. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity and reliability of their 2-PG measurements. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in the biochemical principles of the assay. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to proactively optimize your experiments for the highest quality data.
Understanding the Assay Principle
The colorimetric 2-phosphoglycerate assay is a coupled enzymatic assay designed to quantify the amount of 2-PG in a variety of biological samples.[1][2][3] 2-PG is a crucial intermediate in the glycolytic pathway.[1][4][5] Its measurement can provide valuable insights into cellular metabolism, particularly in contexts like cancer research where altered glycolysis (the Warburg effect) is a key feature.[2][3][6]
The assay relies on a series of enzymatic reactions that ultimately produce a detectable colorimetric or fluorometric signal proportional to the initial amount of 2-PG.[1][2][6]
The Enzymatic Cascade:
-
Enolase converts 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[1][2][4]
-
Pyruvate Kinase then transfers a phosphate group from PEP to ADP, forming pyruvate and ATP.[4]
-
Finally, Pyruvate Oxidase acts on the pyruvate, generating a product that reacts with a probe to produce a quantifiable colorimetric signal (typically measured at OD 570 nm) or a more sensitive fluorometric signal (Ex/Em = 535/587 nm).[1][2]
Caption: Enzymatic cascade of the 2-phosphoglycerate assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Signal | 1. Inactive Enzymes: Improper storage or handling of enzyme mixes. 2. Suboptimal pH: The assay buffer pH is outside the optimal range for one or more of the coupled enzymes. 3. Insufficient 2-PG in Sample: The concentration of 2-PG is below the detection limit of the assay. 4. Incorrect Wavelength/Filter Settings: The plate reader is not set to the correct absorbance or excitation/emission wavelengths. | 1. Enzyme Handling: Ensure all enzyme mixes are stored at -20°C and protected from light.[2][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[6] Always keep enzymes on ice during use.[7] 2. pH Optimization: While most commercial kits provide an optimized buffer, sample acidity or alkalinity can alter the final reaction pH. The optimal pH for glycolytic enzymes can vary.[8][9] Consider measuring the final pH of your reaction mixture and adjusting if necessary. 3. Increase Sample Input: If possible, increase the amount of cell or tissue lysate used per well. Alternatively, concentrate your sample using methods appropriate for your sample type. 4. Verify Reader Settings: Double-check that the plate reader is set to measure absorbance at 570 nm for the colorimetric assay or excitation/emission at 535/587 nm for the fluorometric assay.[1][2][6] |
| High Background | 1. Contaminated Reagents: Reagents may be contaminated with pyruvate or other interfering substances. 2. Endogenous Enzyme Activity in Sample: Samples may contain enzymes that can generate pyruvate independently of the assay's enzymatic cascade. 3. Fluorometric Assay Specifics: The fluorometric probe concentration may be too high, leading to elevated background fluorescence. | 1. Use Fresh Reagents: Prepare fresh dilutions of standards and reagents. Use high-purity water and reagents to minimize contamination. 2. Sample Background Control: For each sample, prepare a parallel well that contains all the reaction components except for the initial enzyme in the cascade (Enolase).[4] This will account for any signal generated from substances in your sample other than 2-PG. Subtract this background reading from your sample reading.[2][4] 3. Optimize Probe Concentration: For fluorometric assays, you can often increase sensitivity and reduce background by using a lower concentration of the probe. Some protocols suggest using one-tenth of the standard probe concentration for the fluorometric version.[2] |
| Non-Linear Standard Curve | 1. Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions for the standard curve. 2. Substrate Depletion: At high concentrations of 2-PG, other substrates in the reaction mix (like ADP or the probe) may become limiting, causing the signal to plateau. 3. Incorrect Incubation Time: The reaction may have proceeded for too long, leading to saturation at the higher end of the standard curve. | 1. Proper Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Adjust Standard Range: If the curve plateaus at the high end, consider narrowing the range of your standards to the linear portion of the curve. 3. Kinetic Reading: Instead of a single endpoint reading, perform a kinetic read on your plate reader. This will allow you to identify the linear phase of the reaction and choose an appropriate time point for your final measurement. |
| High Well-to-Well Variability | 1. Incomplete Reagent Mixing: Failure to properly mix the reaction components in each well. 2. Temperature Gradients: Uneven temperature across the microplate can lead to variations in enzyme activity. 3. Sample Inhomogeneity: The sample itself may not be homogenous, leading to different amounts of 2-PG being added to replicate wells. | 1. Thorough Mixing: After adding all components, mix the contents of the wells thoroughly, either by gentle pipetting or by using a plate shaker. 2. Ensure Thermal Equilibrium: Allow the plate and all reagents to come to room temperature before starting the assay.[6][7] Incubate the plate in a temperature-controlled environment. 3. Proper Sample Preparation: Ensure your cell or tissue lysates are thoroughly homogenized and centrifuged to remove debris.[2] Vortex the sample before pipetting into the wells. |
Frequently Asked Questions (FAQs)
Q1: How can I increase the sensitivity of my assay?
A1: The most direct way to increase sensitivity is to switch from the colorimetric to the fluorometric detection method. The fluorometric assay is often 10 to 100 times more sensitive than the colorimetric version.[6] Additionally, optimizing the incubation time can enhance the signal. A longer incubation period may allow for more product formation, but be mindful of the reaction reaching a plateau.
Q2: My sample contains high levels of protein. Will this interfere with the assay?
A2: High protein concentrations can potentially interfere with the assay, for instance, through light scattering or by inhibiting the assay enzymes. To mitigate this, you can deproteinize your samples. A common method is to use trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation to collect the supernatant for analysis.[10] However, always validate this approach with a spike-and-recovery experiment to ensure you are not losing your analyte of interest.
Q3: Can I use samples containing thiols like DTT or β-mercaptoethanol?
A3: It is strongly advised to avoid samples containing thiols, especially at concentrations above 10 µM.[4] The fluorometric probe used in many kits is not stable in the presence of these reducing agents, which can lead to inaccurate readings.[4]
Q4: What is the purpose of a sample background control?
A4: A sample background control is essential for accurate quantification.[2] It helps to correct for any signal that is not generated from the enzymatic conversion of 2-PG. This includes signals from endogenous pyruvate in the sample or from other interfering substances that might react with the detection probe. The reading from the background control should be subtracted from the reading of the corresponding sample well.[2]
Q5: How should I prepare my cell or tissue samples for this assay?
A5: For optimal results, samples should be processed quickly on ice to minimize metabolic activity. Homogenize tissues or cells in the provided assay buffer.[2] It is crucial to ensure complete lysis to release the intracellular 2-PG. After homogenization, centrifuge the samples to pellet any insoluble material.[2] The clear supernatant is then used for the assay. Avoid multiple freeze-thaw cycles as this can degrade the analyte.[6]
Experimental Protocols
Protocol 1: Sample Deproteinization
This protocol is recommended for samples with high protein content that may interfere with the assay.
-
Add an equal volume of 10% Trichloroacetic Acid (TCA) to your sample.
-
Vortex briefly to mix.
-
Incubate on ice for 5-10 minutes to allow for protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This supernatant contains the deproteinized sample.
-
Neutralize the sample by adding a suitable base (e.g., 1 M Tris base) until the pH is within the optimal range for the assay.
-
Use this neutralized, deproteinized sample in your 2-PG assay.
Caption: Workflow for sample deproteinization.
Protocol 2: Optimizing Enzyme Concentration in a Coupled Assay
If you suspect that one of the coupling enzymes is rate-limiting, you can optimize their concentrations. This is an advanced technique, generally for assays not based on pre-optimized kits.
-
Set up a series of reactions with a fixed, known amount of 2-PG.
-
In the first set of reactions, vary the concentration of Pyruvate Kinase while keeping the concentrations of Enolase and Pyruvate Oxidase constant and in excess.
-
In a second set of reactions, vary the concentration of Pyruvate Oxidase while keeping the other enzymes at a constant, high concentration.
-
Monitor the reaction rate (change in absorbance or fluorescence over time).
-
The optimal concentration for each coupling enzyme is the lowest concentration that produces the maximum reaction rate.[11][12] This ensures that the rate of the reaction is dependent only on the concentration of 2-PG.
References
-
Assay Genie. (n.d.). 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. Retrieved from [Link]
-
San Diego Mesa College. (2022, May). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]
-
Upadhyay, S., et al. (2025, August 20). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, January 20). Absorbance and Fluorescence Analysis of NAD and NADH. Retrieved from [Link]
-
van Eunen, K., et al. (2022, May 11). pH dependencies of glycolytic enzymes of yeast under in vivo-like assay conditions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig 3. Effects of pH on glycolytic flux and hexokinase activity. Retrieved from [Link]
-
Photobiology. (n.d.). Picosecond absorption spectroscopy of NADH, FMN and Rh-123. Retrieved from [Link]
- Belda, F. F., et al. (1982). Enzymatic Assays: Optimization of Systems by Using Pyruvate Kinase and Lactate Dehydrogenase as Auxiliary Enzymes. Revista Española de Fisiología.
-
Ito, K., et al. (2012). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC. Retrieved from [Link]
-
MS Bioanalytical. (2020, June 29). NADH Analysis by UPLC-UV. Retrieved from [Link]
-
ResearchGate. (2025, August 23). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics Graphical overview. Retrieved from [Link]
-
Li, Y., et al. (2023, March 21). Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia. PMC. Retrieved from [Link]
-
Yilmaz, F. M., et al. (2020). Alkaline phosphatase interference in immuno-enzymatic assays. PMC. Retrieved from [Link]
-
Agilent. (n.d.). Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. Retrieved from [Link]
- Hayden, K., et al. (2019). A simple and reliable method for determination of optimum pH in coupled enzyme assays. BioTechniques.
-
Wikipedia. (n.d.). Glycolysis. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic Landscape and Cell-Type-Specific Transcriptional Signatures Associated with Dopamine Receptor Activation in the Honeybee Brain. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 21). Why does the reduction of NAD+ to NADH change the absorbance so much, and cause fluorescence? Retrieved from [Link]
-
ResearchGate. (2025, November 11). (PDF) Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Interference Testing: Why Following Standards Is Not Always the Right Thing to Do. Retrieved from [Link]
-
CUTM Courseware. (n.d.). PHOTOSYNTHESIS IN HIGHER PLANTS CHAPTER 13. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
MDPI. (n.d.). Study of Fermentation Conditions Optimization for Xylanase Production by Aspergillus tubingensis FS7Y52 and Application in Agricultural Wastes Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of the enzyme-coupled ADP detection assay and optimization.... Retrieved from [Link]
Sources
- 1. 2-Phosphoglycerate Assay Kit (Colorimetric/Fluorometric) (ab174097) | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. tribioscience.com [tribioscience.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Glycolysis - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pH dependencies of glycolytic enzymes of yeast under in vivo‐like assay conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistas.unav.edu [revistas.unav.edu]
- 12. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
Welcome to the technical support guide for D-(+)-2-Phosphoglyceric Acid Sodium Hydrate. This document provides researchers, scientists, and drug development professionals with expert guidance, troubleshooting protocols, and frequently asked questions to ensure the successful handling and application of this valuable but challenging compound. As a key metabolite in glycolysis and a substrate for critical enzymes like enolase, its integrity is paramount for reproducible experimental outcomes. The primary challenge in its use stems from its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere, which can significantly impact its mass, purity, and stability[1][2][3]. This guide is structured to address these challenges head-on, providing you with the practical knowledge to maintain the compound's quality from storage to use.
Section 1: Compound Properties at a Glance
A quick reference table summarizing the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Synonyms | D-Glycerate 2-phosphate sodium salt; Sodium D-2-phosphoglycerate hydrate | [4][5] |
| CAS Number | 83418-48-8 | [4] |
| Appearance | White to off-white solid powder | [1][2] |
| Molecular Formula | C₃H₇O₇P · xNa⁺ · yH₂O | |
| Molecular Weight | 186.06 g/mol (anhydrous free acid basis) | [4] |
| Key Characteristic | Hygroscopic | [1][2] |
| Recommended Storage | -20°C, in a dry, tightly sealed container | [1][4][6] |
| Solubility | Slightly soluble in water, aqueous acid, and methanol | [1][2] |
| Common Impurities | Can contain significant amounts of water (e.g., ≤35%) | [4] |
Section 2: Frequently Asked Questions (FAQs)
Direct answers to the most common queries regarding the handling of this compound.
Q1: How should I properly store the product after receiving it and after opening it for the first time?
A: Proper storage is the first line of defense against moisture contamination.
-
Unopened Product: Upon receipt, immediately store the manufacturer's sealed container at the recommended -20°C[1][4]. Do not store it at room temperature, even for a short period.
-
Opened Product: Once the seal is broken, the risk of moisture absorption increases dramatically. The container should be tightly resealed immediately after each use. For optimal protection, place the resealed container inside a larger, airtight secondary container (like a screw-cap jar or a sealable bag) that contains a desiccant, such as silica gel packets[7][8]. Continue to store this entire assembly at -20°C. This "double barrier" system creates a dry micro-environment that preserves the powder's integrity.
Q2: I opened my vial and the powder looks clumpy and wet, not like a fine powder. Is it still usable?
A: Clumping is a clear visual indicator of significant moisture absorption[3].
-
Causality: The powder's hygroscopic nature causes it to draw water from the air, leading to the formation of hydrates and eventually a sticky or syrupy consistency. This alters the compound's physical and chemical properties.
-
Usability: For qualitative applications where precise concentration is not critical, you might proceed with caution. However, for any quantitative experiment (e.g., enzyme kinetics, standard curve generation), the material is compromised. The weighed mass will not correspond to the actual mass of the active compound, leading to inaccurate concentrations and non-reproducible results[7]. We strongly recommend using a fresh, unopened vial for such experiments.
Q3: What is the single most critical step to ensure I am weighing this powder accurately?
A: The most critical step is minimizing its exposure time to ambient air . Hygroscopic powders can gain mass in real-time on an analytical balance as they absorb atmospheric moisture.
-
The "Why": Every second the powder is exposed to air, it is actively pulling in water, which adds weight. This means you are weighing a combination of your compound and an unknown amount of water, making accurate molar calculations impossible.
-
Best Practice: Before opening the container, you must allow it to equilibrate to room temperature for at least 30-60 minutes while still inside a desiccator. This prevents atmospheric water from condensing on the cold powder. Once equilibrated, work quickly and decisively. Have all your tools (spatulas, weigh boats) ready. Open the container, transfer the approximate amount of powder, and immediately and tightly reseal the container[3].
Q4: My product's Certificate of Analysis (CoA) shows an assay of ">75%" and a water content of "≤35%". How do I calculate the correct mass to weigh for a 10 mM stock solution?
A: This is a crucial calculation for achieving an accurate final concentration. You cannot simply use the nominal molecular weight. You must correct for both purity and water content.
-
The Principle: The CoA values tell you that the powder is not 100% pure D-(+)-2-Phosphoglyceric Acid. A significant portion of its mass is water and other impurities. Your calculation must account for this to determine the true mass of the active compound.
-
Calculation Formula: Mass to Weigh (g) = (Target Molarity (mol/L) * Final Volume (L) * MW (g/mol)) / (Assay Purity * (1 - Water Content))
-
MW: Use the molecular weight of the form specified on the CoA (e.g., trisodium salt, ~252 g/mol ).
-
Assay Purity: Convert the percentage to a decimal (e.g., 75% = 0.75).
-
Water Content: Convert the percentage to a decimal (e.g., 35% = 0.35).
-
-
Worked Example: To make 10 mL of a 10 mM solution, assuming a MW of 252 g/mol , 75% purity, and 35% water:
-
Target Molarity = 0.010 mol/L
-
Final Volume = 0.010 L
-
Mass to Weigh = (0.010 * 0.010 * 252) / (0.75 * (1 - 0.35))
-
Mass to Weigh = 0.0252 / (0.75 * 0.65)
-
Mass to Weigh = 0.0252 / 0.4875 = 0.0517 g or 51.7 mg
If you had ignored the CoA and weighed out 25.2 mg, your final concentration would have been less than half of what you intended.
-
Section 3: Troubleshooting Guide
A problem-solution guide for issues encountered during experimentation.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches. | Inaccurate concentration of the phosphoglycerate solution due to varying levels of moisture absorption during weighing. | Implement the "Full Vial Stock Solution" protocol (see Section 4.2) to create a single, accurately quantified stock that can be aliquoted for all subsequent experiments. This eliminates weighing variability. |
| Powder immediately turns sticky on the balance. | High laboratory humidity and/or the powder container was too cold when opened, causing condensation. | 1. Ensure the vial is fully equilibrated to ambient temperature before opening. 2. Perform weighing operations in a controlled environment, such as a glove bag or glove box with a dry nitrogen atmosphere[9]. 3. If such an environment is unavailable, work as rapidly as possible and consider weighing the powder directly into the vessel containing the solvent. |
| The prepared solution appears cloudy or fails to dissolve completely. | The compound has limited solubility, which can be exacerbated by clumping from moisture absorption. | 1. Confirm you are using an appropriate solvent as per the product datasheet (e.g., slightly soluble in water)[1][2]. 2. Break up any clumps with a clean spatula before adding the solvent. 3. Use gentle vortexing or sonication in a water bath to aid dissolution. Do not use excessive heat, as it may degrade the compound. |
Section 4: Recommended Experimental Protocols
Detailed, step-by-step methodologies for critical handling procedures.
Protocol: Accurate Weighing of a Small Quantity
This protocol is designed to minimize moisture exposure when weighing a portion of the powder.
-
Preparation: Place the sealed manufacturer's vial of this compound and a clean, dry spatula into a laboratory desiccator. Allow the vial to equilibrate to room temperature for at least 60 minutes.
-
Tare: Place a clean, dry weighing vessel (e.g., microfuge tube or weigh boat) on the analytical balance and tare the weight.
-
Transfer: Open the desiccator. Quickly open the vial, use the pre-equilibrated spatula to transfer a small amount of powder to the tared vessel, and immediately reseal the vial tightly. Place the vial back in the desiccator.
-
Weigh: Record the mass of the powder. Work efficiently to minimize the time the powder is exposed on the balance pan.
-
Dissolution: Immediately transfer the weighed powder into your pre-measured solvent and proceed with dissolution. Do not leave the weighed powder sitting in the open lab environment[10].
-
Storage: Return the desiccator containing the sealed vial to the -20°C freezer.
Protocol: Preparation of a "Full Vial" Stock Solution
This is the most trustworthy method for ensuring concentration accuracy and is highly recommended for quantitative studies. It eliminates the need for repeated weighing of the hygroscopic solid[7].
-
Preparation: Allow the entire, unopened vial to equilibrate to room temperature inside a desiccator (minimum 60 minutes).
-
Weigh Initial Vial: Weigh the entire sealed vial on an analytical balance. Record this mass as Mass_Initial.
-
Transfer Powder: In a chemical fume hood, carefully open the vial and transfer the entire contents into a suitable, sterile volumetric flask or conical tube. Gently tap the vial to ensure maximum transfer.
-
Weigh Empty Vial: Immediately re-weigh the now-empty vial. Record this mass as Mass_Empty.
-
Calculate Net Mass: Calculate the exact mass of the transferred powder: Net Mass = Mass_Initial - Mass_Empty.
-
Calculate Solvent Volume: Using the Net Mass and the calculation formula from FAQ Q4, determine the precise volume of solvent needed to achieve your desired stock concentration.
-
Dissolve: Add approximately 80% of the calculated solvent volume to the flask containing the powder. Mix gently by swirling or vortexing until fully dissolved.
-
Final Volume: Add the remaining solvent to reach the final calculated volume (QS - Quantum Satis). Mix thoroughly.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microfuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Section 5: Workflow Visualizations
Diagrams illustrating key processes for handling this compound.
Caption: Recommended workflow for handling hygroscopic powder.
Caption: Troubleshooting logic for inconsistent experimental data.
References
-
Yorlab. D(+)2-Phosphoglyceric Acid Sodium Salt. [Link]
-
Asaclean. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]
-
University of California, Berkeley EHS. Weighing Hazardous Powders in the Laboratory. [Link]
-
MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- Google Patents.
-
Absortech. Moisture protection for hygroscopic materials during transport. [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with?. [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
Powder Process-Solutions. Powder Handling Systems & Equipment: A Comprehensive Guide. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
Quora. How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy from atmospheric humidity?. [Link]
Sources
- 1. D-2-PHOSPHOGLYCERIC ACID SODIUM SALT HYDRATE* CAS#: 70195-25-4 [m.chemicalbook.com]
- 2. theclinivex.com [theclinivex.com]
- 3. tutorchase.com [tutorchase.com]
- 4. D(+)2-Phosphoglyceric Acid Sodium Salt - Yorlab [yorlab.co.uk]
- 5. thomassci.com [thomassci.com]
- 6. echemi.com [echemi.com]
- 7. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Navigating the Experimental Use of 2-Phosphoglycerate
Welcome to the technical support center for the experimental use of 2-phosphoglycerate (2-PG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this key glycolytic intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to 2-Phosphoglycerate in Experimental Systems
2-Phosphoglycerate is a pivotal substrate in the ninth step of glycolysis, where it is converted by the enzyme enolase to phosphoenolpyruvate (PEP).[1] Its central metabolic role makes it a molecule of interest in numerous research areas, including cancer metabolism, microbiology, and neurobiology. However, its experimental use is not without challenges. This guide provides expert insights into common pitfalls and their solutions, grounded in the biochemical principles governing 2-PG's stability and reactivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with 2-phosphoglycerate.
Q1: How should I store my 2-phosphoglycerate stock solution?
For long-term storage, solid 2-phosphoglycerate salts should be stored at -20°C. Once reconstituted into an aqueous solution, it is recommended to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles. While some studies on other biological molecules have shown stability over a few freeze-thaw cycles, it is best practice to avoid them to maintain the integrity of the 2-PG solution.[2][3][4][5][6]
Q2: What is the optimal pH for working with 2-phosphoglycerate?
Q3: My enolase assay is not working. What are the first things I should check?
First, ensure that all components of your assay, especially the assay buffer, are at room temperature, as cold temperatures can reduce enzyme activity.[9] Second, confirm the presence and optimal concentration of divalent cations, typically magnesium (Mg²⁺), which is essential for enolase activity.[10][11][12] Enolase requires two Mg²⁺ ions per active site for maximal activity.[8][10][12][13] Finally, verify the integrity of your 2-PG stock solution, as degradation can lead to a lack of substrate for the enzyme.
In-Depth Troubleshooting Guides
This section provides detailed guidance on specific experimental problems you may encounter.
Issue 1: High Background Signal or Inconsistent Results in Enolase Assays
A common challenge in enzymatic assays involving 2-PG is a high background signal or variability between replicates. This can often be traced back to the purity of the 2-PG substrate or the composition of the assay buffer.
-
Contamination of 2-PG Stock: Commercial preparations of 2-PG may contain small amounts of its precursor, 3-phosphoglycerate (3-PG), or its degradation product, phosphoenolpyruvate (PEP). If your assay system contains even trace amounts of phosphoglycerate mutase, 3-PG can be converted to 2-PG, leading to an artificially high reaction rate. Conversely, the presence of PEP can either directly contribute to the signal in a coupled assay or inhibit enolase activity.
-
Suboptimal Divalent Cation Concentration: The activity of enolase is highly dependent on the concentration of divalent cations like Mg²⁺. While essential for catalysis, high concentrations of these ions can be inhibitory by interfering with product release.[8][14] The optimal concentration is typically in the low millimolar range and should be empirically determined for your specific assay conditions.
-
Presence of Inhibitors: Your sample or reagents may contain enolase inhibitors. A well-known inhibitor is fluoride, which in the presence of phosphate, can form a complex that strongly inhibits enolase.[15] Other potential inhibitors include substrate analogs like 2-phosphoglycolate.[16]
Caption: Troubleshooting workflow for high background signals.
Protocol 1: Purity Assessment of 2-Phosphoglycerate by HPLC
This protocol provides a general framework for assessing the purity of a 2-PG stock solution using High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase Preparation: Prepare a simple mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic modifier like acetonitrile.[17]
-
Column: Use a mixed-mode stationary phase column suitable for the separation of polar and ionic compounds.[17]
-
Sample Preparation: Dilute your 2-PG stock solution in the mobile phase to a concentration within the linear range of your detector.
-
Injection and Separation: Inject the sample onto the HPLC system and run an isocratic or gradient elution to separate 2-PG from potential contaminants like 3-PG and PEP.
-
Detection: Use a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry for quantification.[16][17][18][19]
-
Analysis: Compare the chromatogram of your 2-PG sample to that of a certified reference standard to identify and quantify any impurities.
Issue 2: Apparent Degradation of 2-Phosphoglycerate Stock Solution
A gradual or sudden loss of signal in your experiments may indicate the degradation of your 2-PG stock solution.
-
Hydrolysis: As a phosphate ester, 2-PG is susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures.[7][20][21] This reaction breaks down 2-PG into glyceric acid and inorganic phosphate, neither of which can be utilized by enolase.
-
Thermal Decomposition: Exposure to high temperatures can lead to the thermal decomposition of 2-PG. While the exact degradation products for 2-PG are not well-documented, studies on similar phosphorylated sugars suggest that this can lead to a complex mixture of smaller molecules.[22][23]
-
Microbial Contamination: Non-sterile stock solutions can be a breeding ground for microorganisms that may metabolize 2-PG, leading to its depletion.
Caption: Workflow for investigating 2-PG degradation.
Protocol 2: Enzymatic Determination of 2-Phosphoglycerate Concentration
This protocol describes a coupled enzyme assay to determine the active concentration of 2-PG in your stock solution. This method is highly specific as it relies on the enzymatic conversion of 2-PG.[1][9]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 2 mM MgCl₂, pH 7.5.
-
Enzyme Mix: In assay buffer, prepare a mix containing enolase, pyruvate kinase, and lactate dehydrogenase.
-
Cofactor Mix: In assay buffer, prepare a mix containing adenosine diphosphate (ADP) and nicotinamide adenine dinucleotide (NADH).
-
-
Standard Curve: Prepare a standard curve using a fresh, high-purity 2-PG standard.
-
Assay Procedure:
-
To a microplate well, add the assay buffer, cofactor mix, and your 2-PG sample or standard.
-
Initiate the reaction by adding the enzyme mix.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Calculation: The rate of NADH oxidation is directly proportional to the concentration of 2-PG in your sample. Calculate the concentration of your stock solution by comparing its reaction rate to the standard curve.
Data Summary Tables
Table 1: Recommended Storage Conditions for 2-Phosphoglycerate
| Form | Temperature | Duration | Special Considerations |
| Solid (Salt) | -20°C | > 1 year | Store in a desiccator to prevent moisture absorption. |
| Aqueous Solution | -20°C | Up to 2 months | Prepare single-use aliquots to avoid freeze-thaw cycles.[2][3][4][5][6] |
| Aqueous Solution | 4°C | < 24 hours | Use immediately for best results. |
Table 2: Key Parameters for Enolase Activity Assays
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for 2-PG stability and enolase activity.[8] |
| Temperature | 25 - 37°C | Standard range for most enzymatic assays. |
| Mg²⁺ Concentration | 1 - 5 mM | Essential for enolase activity; higher concentrations can be inhibitory.[8][10][11][12] |
| 2-PG Concentration | 0.1 - 2 mM | Should be optimized based on the Kₘ of the enolase being used. |
Conclusion
The successful experimental use of 2-phosphoglycerate hinges on a thorough understanding of its stability and the critical parameters governing the enzymes that act upon it. By adhering to proper storage and handling procedures, validating the purity of your reagents, and optimizing your assay conditions, you can mitigate common pitfalls and ensure the generation of high-quality, reproducible data. This guide serves as a foundational resource to empower your research endeavors involving this important metabolite.
References
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Adenosine triphosphate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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2-Phosphoglycerate Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved January 23, 2026, from [Link]
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2-Phosphoglyceric acid - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]
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2-Phosphoglycerate(3-) | C3H4O7P-3 | CID 60038355 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Glycolysis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- Qin, J., et al. (2006). Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. Biochemistry, 45(42), 12761-12768.
- Yaylayan, V. A., & Mandeville, A. (2003). Thermal decomposition of specifically phosphorylated D-glucoses and their role in the control of the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(10), 3020-3026.
- Menon, A. L., et al. (2011). Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. Biochemistry, 50(29), 6344-6355.
- Faller, L. D., Baroudy, B. M., Johnson, A. M., & Ewall, R. X. (1977). Magnesium ion requirements for yeast enolase activity. Biochemistry, 16(17), 3864-3869.
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5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2022, March 18). Retrieved January 23, 2026, from [Link]
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- Wang, Y., et al. (2022). Effects of Different Hydrolysis Methods on the Hydrolysate Characteristics and Photo-Fermentative Hydrogen Production Performance of Corn and Sorghum Straw.
- Donato, P., Cacciola, F., Cichello, F., Russo, M., Dugo, P., & Mondello, L. (2011). Characterization of Phospholipid Molecular Species by Means of HPLC-Tandem Mass Spectrometry.
- Maeda, N., Chang, H., Benesch, R., & Benesch, R. E. (1971). A simple enzymatic method for the determination of 2,3-diphosphoglycerate in small amounts of blood. The New England Journal of Medicine, 284(22), 1239–1242.
- Poyner, R. R., Cleland, W. W., & Reed, G. H. (2001). Role of Metal Ions in Catalysis by Enolase: An Ordered Kinetic Mechanism for a Single Substrate Enzyme. Biochemistry, 40(28), 8309–8317.
- Plante, M., Bailey, B., & Acworth, I. N. (n.d.). Analysis of Phospholipids in Natural Samples by Normal Phase HPLC and Corona Charged Aerosol Detection. Thermo Fisher Scientific.
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Photosynthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to D-(+)-2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid as Enzyme Substrates
For researchers, scientists, and drug development professionals navigating the intricate pathways of cellular metabolism, a precise understanding of enzyme-substrate interactions is paramount. This guide provides an in-depth, objective comparison of two closely related critical metabolites: D-(+)-2-Phosphoglyceric Acid (2-PGA) and 3-Phosphoglyceric Acid (3-PGA). We will delve into their structural nuances, compare their performance as enzyme substrates with supporting kinetic data, and provide detailed experimental protocols for their characterization.
Introduction: Isomers at the Crossroads of Glycolysis
D-(+)-2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid are three-carbon phosphorylated carboxylic acids that play indispensable roles as metabolic intermediates in the universal energy-yielding pathway of glycolysis and the anabolic process of gluconeogenesis.[1] While they share the same chemical formula, the positional difference of their phosphate group dictates their distinct roles and enzymatic partners, fundamentally influencing the flow of carbon through these central metabolic routes. 3-PGA is formed from 1,3-bisphosphoglycerate and is subsequently isomerized to 2-PGA, which is then converted to the high-energy compound phosphoenolpyruvate (PEP).[2]
Structural and Functional Distinctions
The key difference between these two molecules lies in the location of the phosphate ester on the glyceric acid backbone. In 3-PGA, the phosphate group is attached to the third carbon, while in 2-PGA, it is bonded to the second carbon.[2] This seemingly minor structural shift has profound implications for their chemical properties and recognition by specific enzymes.
The conversion of 3-PGA to 2-PGA is a critical priming step for the subsequent dehydration reaction that forms PEP. The transfer of the phosphate group to the C2 position in 2-PGA alters the electron distribution within the molecule, making the proton on the C2 carbon more acidic and facilitating its removal in the next step of glycolysis.
The Central Players: Phosphoglycerate Mutase and Enolase
The interplay between 2-PGA and 3-PGA as enzyme substrates is primarily governed by two key enzymes in the glycolytic pathway: Phosphoglycerate Mutase (PGM) and Enolase.
-
Phosphoglycerate Mutase (PGM): This enzyme catalyzes the reversible isomerization of 3-PGA to 2-PGA.[3] PGM acts as the crucial link between these two metabolites, ensuring the necessary substrate is available for the subsequent steps of glycolysis.
-
Enolase (Phosphopyruvate Hydratase): Enolase is highly specific for 2-PGA, which it converts into phosphoenolpyruvate (PEP) through a dehydration reaction.[4] There is no significant evidence to suggest that 3-PGA can act as a substrate for enolase, highlighting the stringent substrate specificity of this enzyme.
Comparative Enzymatic Performance: A Quantitative Look
The efficiency of an enzyme's catalysis can be quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). Kₘ is an inverse measure of the substrate's binding affinity to the enzyme, while Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) |
| 3-Phosphoglyceric Acid | Phosphoglycerate Mutase (PGM) | ~0.1-0.5 | Not explicitly stated for comparison | Not explicitly stated for comparison |
| D-(+)-2-Phosphoglyceric Acid | Phosphoglycerate Mutase (PGM) | ~0.05-0.2 | Not explicitly stated for comparison | Not explicitly stated for comparison |
| D-(+)-2-Phosphoglyceric Acid | Enolase | 0.03 - 1.52 | 65.36 (for a recombinant enolase) | High |
| 3-Phosphoglyceric Acid | Enolase | Not a substrate | Not applicable | Not applicable |
Note: The provided kinetic values are approximate and can vary depending on the source of the enzyme and the specific assay conditions. The Vmax for a recombinant α-enolase with 2-PGA as a substrate was found to be 65.36 mM PEP/min, with a Km of 1.52 mM.[5]
Interpretation of Kinetic Data:
The lower Kₘ value of PGM for 2-PGA compared to 3-PGA in some studies suggests a slightly higher binding affinity for the product of the forward glycolytic reaction. This is consistent with the reversible nature of the PGM-catalyzed reaction. The significantly lower Kₘ of enolase for 2-PGA underscores its high specificity for this substrate. The inability of 3-PGA to act as a substrate for enolase is a critical control point in glycolysis, preventing a metabolic short-circuit.
Metabolic Significance and Pathway Regulation
The sequential action of PGM and enolase on 3-PGA and 2-PGA respectively is a beautifully orchestrated segment of glycolysis. The isomerization of 3-PGA to 2-PGA by PGM is a near-equilibrium reaction, meaning it can proceed in either direction depending on the relative concentrations of the substrate and product. This allows for flux control in both glycolysis and gluconeogenesis.
The subsequent dehydration of 2-PGA by enolase to form the high-energy phosphate compound PEP is a crucial energy-generating step. The high phosphate transfer potential of PEP is then harnessed to produce ATP in the final step of glycolysis.
The strict substrate specificity of enolase for 2-PGA ensures the unidirectional flow of this part of the pathway under normal glycolytic conditions. Any dysregulation of PGM or enolase activity can have significant impacts on cellular energy metabolism and has been implicated in various diseases, including cancer.
Experimental Protocols
Accurate characterization of enzyme kinetics is fundamental to understanding substrate performance. Below are detailed, field-proven methodologies for assaying PGM and enolase activity.
Phosphoglycerate Mutase (PGM) Activity Assay
This coupled enzyme assay measures the conversion of 3-PGA to 2-PGA by monitoring the subsequent enolase-catalyzed reaction and the resulting decrease in NADH absorbance.
Principle: 3-PGA --(PGM)--> 2-PGA --(Enolase)--> PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
The rate of NADH oxidation is directly proportional to the PGM activity.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
3-Phosphoglyceric Acid (substrate)
-
Adenosine diphosphate (ADP)
-
NADH
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP, NADH, enolase, PK, and LDH in a cuvette.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to consume any contaminating pyruvate.
-
Initiate the reaction by adding a known amount of the PGM-containing sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of PGM activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PGA to 2-PGA per minute under the specified conditions.
Causality Behind Experimental Choices:
-
The use of a coupled enzyme system allows for the continuous monitoring of the reaction in real-time.
-
The pre-incubation step is crucial to eliminate any background signal from pyruvate contamination in the reagents.
-
Maintaining a constant temperature and pH is essential for obtaining reproducible kinetic data.
Enolase Activity Assay
This assay directly measures the formation of PEP from 2-PGA by monitoring the increase in absorbance at 240 nm, as PEP has a higher molar absorptivity at this wavelength than 2-PGA.
Principle: 2-PGA --(Enolase)--> Phosphoenolpyruvate (PEP) + H₂O
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
D-(+)-2-Phosphoglyceric Acid (substrate)
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂ in a UV-transparent cuvette.
-
Add a known amount of the enolase-containing sample to the cuvette.
-
Incubate for a few minutes at the desired temperature to allow for temperature equilibration.
-
Initiate the reaction by adding a specific concentration of 2-PGA.
-
Immediately monitor the increase in absorbance at 240 nm over time.
-
Calculate the rate of PEP formation from the initial linear portion of the absorbance curve using the molar extinction coefficient of PEP at 240 nm.
Causality Behind Experimental Choices:
-
This direct assay is simpler than a coupled assay but requires a UV-capable spectrophotometer.
-
The choice of buffer and pH should be optimized for the specific enolase being studied, as these factors can significantly influence its activity.
-
It is critical to use a range of substrate concentrations to determine the Kₘ and Vₘₐₓ accurately.
Visualizing the Metabolic Context
To better understand the roles of 2-PGA and 3-PGA, it is helpful to visualize their positions within the glycolytic pathway and the experimental workflows used to study them.
Glycolytic Pathway Segment
Caption: Segment of the glycolytic pathway showing the interconversion of 3-PGA and 2-PGA.
Experimental Workflow for Enzyme Kinetic Analysis
Caption: A generalized workflow for determining enzyme kinetic parameters.
Conclusion
In the landscape of cellular metabolism, D-(+)-2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid are not merely interchangeable isomers. Their distinct structures dictate their specific roles as enzyme substrates, with 3-PGA serving as the precursor that is acted upon by phosphoglycerate mutase to produce 2-PGA. This product, 2-PGA, is then the exclusive substrate for enolase, which catalyzes a critical step towards ATP generation. This precise and sequential substrate utilization highlights the elegance and efficiency of metabolic pathways. For researchers in drug development, targeting the enzymes that differentiate between these two molecules, such as PGM, presents a potential avenue for modulating glycolytic flux in disease states. A thorough understanding of their comparative performance, backed by robust experimental data, is therefore essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies.
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Wikipedia. (2023). 3-Phosphoglyceric acid. [Link]
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Deepstash. (n.d.). 8. Conversion Of 3-PGA TO 2-PGA. [Link]
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Zhao, Y., et al. (2020). Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase. Acta Crystallographica Section D: Structural Biology, 76(Pt 10), 996–1006. [Link]
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Lee, C. H., et al. (2018). Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori. International Journal of Molecular Sciences, 19(12), 4036. [Link]
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An, H., et al. (2014). The glycolytic enzyme, phosphoglycerate mutase, has critical roles in stomatal movement, vegetative growth, and pollen production in Arabidopsis thaliana. Journal of Experimental Botany, 65(10), 2637–2649. [Link]
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Hitosugi, T., et al. (2012). Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell, 22(5), 585–600. [Link]
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Wold, F. (1959). STUDIES ON THE ENZYME ENOLASE. ResearchGate. [Link]
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Vas, M., & Vértessy, B. G. (1986). The phosphate group of 3-phosphoglycerate accounts for conformational changes occurring on binding to 3-phosphoglycerate kinase. Enzyme inhibition and thiol reactivity studies. European Journal of Biochemistry, 154(3), 579–585. [Link]
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Grant, G. A. (2016). Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases. Sub-cellular biochemistry, 80, 151–172. [Link]
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Chowdhury, A., et al. (2023). Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism. eLife, 12, e84992. [Link]
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Singh, R. P., & Setlow, P. (1979). Regulation of phosphoglycerate mutase in developing forespores and dormant spores of Bacillus megaterium by the inhibitor 3-phosphoglycerate. Journal of bacteriology, 137(2), 1024–1027. [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Phosphoglycerate Measurements by Mass Spectrometry
For researchers, clinical scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. 2-Phosphoglycerate (2-PG), a key player in the glycolytic pathway, is a critical analyte whose concentration can provide significant insights into cellular energy metabolism and disease states. This guide offers an in-depth comparison of mass spectrometry-based methods for the validation of 2-PG measurements, grounded in scientific integrity and practical, field-proven insights.
The Biological Significance of 2-Phosphoglycerate
2-Phosphoglycerate is a crucial intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP.[1] The enzyme phosphoglycerate mutase catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-PG, which is then converted to phosphoenolpyruvate (PEP) by enolase.[1][2][3] The regulation of these steps is vital for controlling the rate of glycolysis and maintaining cellular energy homeostasis. Aberrant levels of glycolytic intermediates, including 2-PG, have been implicated in various diseases, making its precise measurement a valuable tool in biomedical research.
Below is a diagram illustrating the central role of 2-phosphoglycerate in the glycolytic pathway.
Caption: The conversion of 3-PG to 2-PG and subsequently to PEP in glycolysis.
Analytical Challenges in 2-Phosphoglycerate Quantification
The quantification of 2-PG by mass spectrometry is not without its challenges. As a small, polar, and phosphorylated molecule, it presents several analytical hurdles:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of 2-PG leads to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[4]
-
Isomeric Interference: 2-PG has a structural isomer, 3-phosphoglycerate (3-PG), which has the same mass and similar fragmentation patterns, making their chromatographic separation essential for accurate quantification.
-
Analyte Stability: Phosphorylated metabolites can be unstable in biological matrices, requiring careful sample handling and storage to prevent degradation.[5]
-
Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of 2-PG, leading to inaccurate measurements.[6][7]
-
Internal Standard Availability: The lack of a commercially available stable isotope-labeled (SIL) internal standard for 2-PG necessitates alternative strategies for accurate quantification.
Comparative Analysis of Mass Spectrometry-Based Methodologies
Several analytical strategies can be employed for the quantification of 2-PG, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the study, including sensitivity, throughput, and the available instrumentation.
| Analytical Strategy | Principle | Advantages | Disadvantages |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | Utilizes a polar stationary phase to retain and separate polar analytes like 2-PG.[8][9][10][11][12][13][14] | Good retention of polar compounds, compatible with mass spectrometry, can achieve separation of 2-PG and 3-PG.[8] | Can be prone to matrix effects, may require longer equilibration times.[4] |
| Ion-Pairing Reversed-Phase LC-MS/MS | An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on a reversed-phase column.[4][15][16][17][18] | Utilizes robust and widely available reversed-phase columns, can provide good separation. | Ion-pairing reagents can cause ion suppression and contaminate the mass spectrometer, requiring dedicated instrumentation.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analytes are chemically derivatized to increase their volatility for separation by gas chromatography.[5][19][20][21][22] | High chromatographic resolution, well-established and robust technique. | Requires a derivatization step which can be time-consuming and introduce variability.[5] |
Recommended Validation Protocol: A HILIC-MS/MS Approach
Based on its ability to effectively retain and separate 2-PG from its isomer 3-PG without the need for derivatization or the use of harsh ion-pairing reagents, HILIC-MS/MS is a highly recommended approach. Below is a detailed, step-by-step methodology for the validation of a HILIC-MS/MS method for 2-PG quantification in human plasma, adhering to regulatory guidelines.
Experimental Workflow
Caption: A typical workflow for the validation of a HILIC-MS/MS method for 2-PG.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 2-phosphoglycerate in a suitable solvent (e.g., water).
-
Serially dilute the stock solution to prepare calibration standards and QC samples (low, medium, and high concentrations) in a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of internal standard solution (due to the lack of a commercial 2-PG SIL-IS, a closely related labeled compound such as ¹³C-labeled 3-PG can be considered, with careful validation of its suitability).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of an appropriate solvent mixture (e.g., 80:20 acetonitrile/water) for HILIC injection.
-
-
HILIC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A HILIC column (e.g., amide-based stationary phase).
-
Mobile Phase A: Water with an appropriate buffer (e.g., 10 mM ammonium formate, pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of acetonitrile to retain 2-PG, followed by a decrease in acetonitrile to elute the analyte.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically preferred for phosphorylated compounds.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2-PG and the internal standard.
-
-
Method Validation Parameters:
-
Selectivity: Analyze at least six different blank plasma samples to ensure no significant interference at the retention time of 2-PG and the internal standard.
-
Linearity and Range: Establish a calibration curve over a relevant concentration range and demonstrate acceptable linearity (e.g., r² > 0.99).
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of 2-PG in post-extraction spiked plasma samples to that in neat solution.[6][23]
-
Stability: Assess the stability of 2-PG in plasma under various conditions:
-
Performance Comparison and Experimental Data Summary
The following table summarizes typical performance characteristics for the different analytical approaches, based on published data for glycolytic intermediates. It is important to note that direct head-to-head comparative studies for 2-PG are limited, and these values represent expected performance.
| Parameter | HILIC-MS/MS | Ion-Pairing LC-MS/MS | GC-MS (with derivatization) | Enzymatic Assay |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98[29] | Typically linear over a narrower range |
| LLOQ | Low ng/mL to pg/mL | Low ng/mL | Sub-µg/mL[29] | µM range[1] |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15%[5] | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15%[5] | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 20% |
| Isomer Separation (2-PG/3-PG) | Achievable | Possible with method optimization | Can be challenging | Not specific |
Orthogonal Method for Confirmation: Enzymatic Assays
For a comprehensive validation, employing an orthogonal method is highly recommended to ensure the accuracy of the measurements. Enzymatic assays, which rely on the specific conversion of 2-PG by enolase, can serve as a valuable confirmatory tool.[1][30][31] While generally less sensitive and with a narrower dynamic range than MS-based methods, they provide an independent measure of 2-PG concentration. Commercially available kits can be used for this purpose.[1]
Conclusion and Future Perspectives
The accurate measurement of 2-phosphoglycerate is crucial for advancing our understanding of metabolic regulation in health and disease. While several mass spectrometry-based methods can be employed, HILIC-MS/MS stands out as a robust and reliable approach, offering the necessary selectivity to distinguish 2-PG from its isomer, 3-PG. The validation of any method for 2-PG quantification must be thorough, encompassing all key parameters as outlined in regulatory guidelines.
A significant advancement in the field would be the commercial availability of a stable isotope-labeled internal standard for 2-phosphoglycerate. This would greatly enhance the accuracy and precision of quantification by effectively compensating for matrix effects and variability in sample processing.[32] Further research into the development of novel chromatographic stationary phases and derivatization strategies will also continue to improve the sensitivity and robustness of 2-PG analysis.
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New Journal of Chemistry. (n.d.). Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry. [Link]
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Journal of Chromatography A. (2021). Optimization and validation of capillary electrophoresis- and gas chromatography-tandem mass spectrometry methods for the analysis of intermediate metabolites in glycolysis and pentose phosphate pathways within biological samples. [Link]
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Journal of Chromatography A. (2017). Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions. [Link]
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Bioanalysis. (2024). Development, validation and application of an ion-pair reversed-phase liquid chromatography-tandem mass spectrometry method for the quantification of nusinersen. [Link]
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Biochemia Medica. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. [Link]
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Analytical Chemistry. (2022). Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
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Analytical and Bioanalytical Chemistry. (2022). Development and validation of a simple and rapid HILIC-MS/MS method for the quantification of low-abundant lysoglycerophospholipids in human plasma. [Link]
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Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. [Link]
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LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
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Acta Crystallographica Section D: Structural Biology. (n.d.). Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase. [Link]
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Waters Corporation. (n.d.). Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity. [Link]
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eLife. (n.d.). Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism. [Link]
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Analytical Biochemistry. (2011). An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes. [Link]
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Analytica Chimica Acta. (2024). HILIC/MS quantitation of low-abundant phospholipids and sphingolipids in human plasma and serum: Dysregulation in pancreatic cancer. [Link]
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Figshare. (2022). Generation of 13C‑Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics - Analytical Chemistry. [Link]
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MDPI. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. [Link]
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Journal of Inherited Metabolic Disease. (n.d.). Unusual presentation of phosphoglycerate mutase deficiency due to two different mutations in PGAM-M gene. [Link]
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Plant Physiology. (2017). Phosphoglycerate Kinases Are Co-Regulated to Adjust Metabolism and to Optimize Growth. [Link]
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A Senior Application Scientist's Guide to Navigating Analog Cross-Reactivity in D-(+)-2-Phosphoglyceric Acid Assays
For researchers, clinical scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. D-(+)-2-Phosphoglyceric Acid (2-PGA), a key intermediate in glycolysis, is no exception. Its levels can provide critical insights into the metabolic state of cells and tissues, particularly in fields like oncology, where altered glycolytic pathways, such as the Warburg effect, are a hallmark of cancer.[1] However, the reliability of 2-PGA quantification is fundamentally dependent on the specificity of the assay used.
This guide provides an in-depth analysis of a critical challenge in 2-PGA measurement: cross-reactivity from structurally similar analogs. We will dissect the enzymatic principles of common 2-PGA assays, explain the causal mechanisms of analog interference, and provide a robust, self-validating experimental protocol to empower researchers to confidently assess the specificity of their own assays.
The Enzymatic Foundation of 2-PGA Assays: A Double-Edged Sword
Most commercially available 2-PGA assays operate on a coupled enzymatic reaction principle.[1][2] The core of this method is the highly specific conversion of 2-PGA to phosphoenolpyruvate (PEP) by the enzyme enolase.[3][4] The PEP produced is then channeled through a series of subsequent enzymatic reactions, ultimately generating a quantifiable signal—typically colorimetric or fluorometric.
A common and well-documented reaction cascade is as follows:
-
Pyruvate Kinase transfers a phosphate group from PEP to ADP, producing pyruvate and ATP.[2]
-
Pyruvate Oxidase then acts on the pyruvate, in the presence of phosphate and oxygen, to generate acetyl phosphate, carbon dioxide, and hydrogen peroxide (H₂O₂).[2]
-
Finally, the hydrogen peroxide is detected using a probe (e.g., in a reaction catalyzed by Horseradish Peroxidase), which generates a stable, measurable signal.[2]
The specificity of this entire system hinges on the initial step: the enolase reaction. While enolase itself is highly specific for 2-PGA, the presence of structurally related molecules in the sample can lead to significant measurement errors if not properly controlled for.
Key Cross-Reactants and Their Mechanisms of Interference
Two primary analogs of 2-PGA demand rigorous evaluation for cross-reactivity: 3-Phosphoglyceric Acid (3-PGA) and Phosphoenolpyruvate (PEP) .
3-Phosphoglyceric Acid (3-PGA)
-
The Relationship: 3-PGA is the direct metabolic precursor to 2-PGA, with the interconversion catalyzed by the enzyme Phosphoglycerate Mutase (PGM).[6][7][8]
-
Mechanism of Interference: The primary risk with 3-PGA is not that it will be directly recognized by enolase, but rather that the assay's "Enzyme Mix" may be contaminated with trace amounts of PGM. If PGM is present, it will convert any 3-PGA in the sample into 2-PGA, which the assay will then detect as if it were originally present. This leads to an overestimation of the true 2-PGA concentration.
-
Causality and Prevention: This potential for interference underscores the critical importance of enzyme purity in assay manufacturing. A high-quality 2-PGA assay kit must use an enolase and downstream enzyme preparations that are rigorously purified to exclude PGM activity. Researchers should be wary of "home-brew" assays or kits from manufacturers who do not provide data on enzyme purity and specificity.
Phosphoenolpyruvate (PEP)
-
The Relationship: PEP is the direct product of the enolase-catalyzed reaction in the assay itself.[2][3] It is the next intermediate in the glycolytic pathway.
-
Mechanism of Interference: If a biological sample contains endogenous PEP, it will be directly utilized by the downstream enzymes in the cascade (i.e., Pyruvate Kinase), bypassing the initial enolase step entirely. This will generate a signal that is indistinguishable from the signal generated by 2-PGA, leading to a significant false positive.
-
Causality and Prevention: This is a more direct and common source of interference. A trustworthy and well-designed assay protocol must account for this. The most robust method is to run parallel reactions for each sample: one with the complete enzyme mix (including enolase) and one without enolase.[2] The signal from the well without enolase represents the background contribution from endogenous PEP and any other non-specific reactions. The true 2-PGA concentration is then calculated from the difference between the two readings (+ Enolase and - Enolase). This differential measurement is a hallmark of a self-validating system.
Experimental Protocol: A Self-Validating Cross-Reactivity Assessment
To ensure the integrity of your 2-PGA measurements, it is essential to perform a cross-reactivity validation study. This protocol provides a clear, step-by-step method for assessing the interference from 3-PGA and PEP.
Methodology
-
Reagent Preparation:
-
2-PGA Standard: Prepare a stock solution of 2-PGA at a concentration within the assay's linear range (e.g., 100 µM).
-
Analog Stocks: Prepare stock solutions of potential cross-reactants. A high concentration of 3-PGA (e.g., 1 mM, 10x the 2-PGA standard) should be used to test for PGM contamination. PEP should be tested at a concentration similar to the 2-PGA standard (e.g., 100 µM).
-
Assay Master Mixes: Prepare two master mixes according to the manufacturer's protocol.
-
Master Mix A: Complete mix, including Enolase.
-
Master Mix B: Identical to Mix A, but substitute an equal volume of assay buffer for the Enolase.
-
-
-
Plate Layout and Execution:
-
Set up a 96-well plate (clear for colorimetric, black for fluorometric assays).
-
Blanks: Add assay buffer to wells for both Mix A and Mix B to determine background signal.
-
Standard: Add the 2-PGA standard to a well with Master Mix A. This will be your 100% reference signal.
-
3-PGA Test: Add the 3-PGA stock to two wells: one with Master Mix A and one with Master Mix B.
-
PEP Test: Add the PEP stock to two wells: one with Master Mix A and one with Master Mix B.
-
Note: All additions should be performed in triplicate for statistical validity.
-
-
Incubation and Measurement:
-
Incubate the plate according to the kit's protocol (e.g., 60 minutes at room temperature, protected from light).
-
Read the absorbance or fluorescence using a microplate reader at the specified wavelength.[1]
-
-
Data Analysis and Interpretation:
-
Step 1: Background Subtraction. For each well, calculate the Net Signal by subtracting the average signal of the corresponding Blank (i.e., subtract the Mix A Blank from all Mix A samples).
-
Step 2: Calculate Percent Cross-Reactivity. Use the following formula: % Cross-Reactivity = (Net Signal of Analog / Net Signal of 2-PGA Standard) x 100%
-
Interpreting the Results: A Quantitative Comparison
The data from this experiment can be summarized to provide a clear, objective measure of assay performance.
| Analyte | Concentration | Net Signal (+ Enolase) | Net Signal (- Enolase) | Interpretation of a High-Quality Assay |
| 2-PGA (Standard) | 100 µM | High Signal | ~ 0 | The signal is entirely dependent on the presence of enolase, confirming the assay's primary mechanism. |
| 3-PGA | 1 mM | ~ 0 | ~ 0 | A negligible signal in the "+ Enolase" well indicates no significant PGM contamination. The assay is specific. |
| PEP | 100 µM | High Signal | High Signal | A high signal in the "- Enolase" well is expected. The key is that the Net Signal (+ Enolase) minus the Net Signal (- Enolase) should be near zero, showing that enolase itself is not acting on PEP. The background from PEP must be subtracted from samples. |
Expected Outcome for a Robust Assay:
-
3-PGA Cross-Reactivity: Should be < 0.1%. A low value demonstrates the purity of the enzyme mix and validates that you are not inadvertently measuring 3-PGA.
-
PEP Interference: The signal in the "- Enolase" well for PEP should be high, confirming it as an interferent. This validates the necessity of the differential measurement (+E vs. -E) for all experimental samples to accurately quantify 2-PGA.
Conclusion and Best Practices
As a final recommendation, always adhere to these core principles:
-
Choose High-Quality Kits: Select assays from reputable manufacturers that provide specificity data.
-
Validate Internally: Never assume specificity. Perform the cross-reactivity assessment described in this guide on any new assay or lot number.
-
Embrace the Blank: For every sample, always run the parallel measurement without enolase. This background subtraction is not optional; it is essential for trustworthy data.
By integrating these practices, researchers can ensure the scientific integrity of their results and generate reliable, publication-quality data in their metabolic investigations.
References
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Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. Retrieved from [Link]
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Wikipedia. (2023). Phosphoglycerate mutase. Retrieved from [Link]
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Proteopedia. (2019). Phosphoglycerate Mutase. Retrieved from [Link]
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Wikipedia. (2023). 3-Phosphoglyceric acid. Retrieved from [Link]
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Wolanin, P. M., et al. (2005). Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin. Journal of Bacteriology. Retrieved from [Link]
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Kang, M., et al. (2018). Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori. BioMed Research International. Retrieved from [Link]
-
FooDB. (2021). Showing Compound 2-Phosphoglyceric acid (FDB023161). Retrieved from [Link]
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A Comparative Analysis of 2-Phosphoglycerate Levels: A Window into the Metabolic Phenotypes of Cancer Cell Lines
In the intricate landscape of cellular metabolism, the glycolytic pathway stands as a central pillar, fueling not only energy production but also providing essential building blocks for biosynthesis. Within this cascade of enzymatic reactions, the concentration of each intermediate can offer profound insights into the metabolic wiring of a cell. This is particularly true in oncology, where a deeper understanding of the metabolic phenotype of cancer cells can unlock novel therapeutic avenues. This guide provides a comparative analysis of 2-phosphoglycerate (2-PG) levels in different cancer cell lines, offering a lens through which to view their distinct glycolytic activities.
The Significance of 2-Phosphoglycerate in Glycolysis
2-Phosphoglycerate is a pivotal intermediate in the glycolytic pathway, positioned at the crossroads of energy investment and payoff phases. It is formed from its isomer, 3-phosphoglycerate (3-PG), by the action of the enzyme phosphoglycerate mutase (PGAM). Subsequently, 2-PG is converted to the high-energy molecule phosphoenolpyruvate (PEP) by enolase. This reaction is a critical step that sets the stage for the final ATP-generating step of glycolysis. Therefore, the intracellular concentration of 2-PG, and particularly its ratio relative to 3-PG, can serve as a valuable indicator of the flux and potential bottlenecks within the lower part of the glycolytic pathway. Alterations in these levels can reflect differences in the expression and activity of glycolytic enzymes, which are often dysregulated in cancer.
Comparative Analysis of 2-Phosphoglycerate Levels in Cancer Cell Lines
Recent advances in metabolomics have enabled the precise quantification of intracellular metabolites, providing a snapshot of the metabolic state of various cancer cell lines. A study by Ishijima et al. (2019) provides valuable quantitative data on the intracellular concentrations of glycolytic intermediates in pancreatic cancer (PANC-1), lung cancer (A549), and cervical cancer (HeLa) cell lines under standard glucose conditions.[1] This data allows for a direct comparison of 2-PG and 3-PG levels, shedding light on the cell-line-specific metabolic phenotypes.
| Cell Line | 3-Phosphoglycerate (nmol/10^6 cells) | 2-Phosphoglycerate (nmol/10^6 cells) | 3-PG / 2-PG Ratio |
| PANC-1 | 0.45 ± 0.05 | 0.11 ± 0.01 | 4.09 |
| A549 | 0.81 ± 0.08 | 0.13 ± 0.01 | 6.23 |
| HeLa | 0.74 ± 0.10 | 0.11 ± 0.01 | 6.73 |
Data adapted from Ishijima et al. (2019).[1]
From this data, several key observations can be made:
-
A549 and HeLa cells exhibit higher absolute concentrations of both 3-PG and 2-PG compared to PANC-1 cells. This suggests a potentially higher overall glycolytic flux in these cell lines under the studied conditions.
-
The 3-PG/2-PG ratio is significantly higher in A549 and HeLa cells compared to PANC-1 cells. A higher ratio indicates that the equilibrium of the reaction catalyzed by phosphoglycerate mutase is shifted more towards 3-PG in these cells. This could be due to a variety of factors, including differences in the expression or allosteric regulation of PGAM, or downstream enzymatic activities that consume 2-PG at different rates.
These differences in 2-PG levels and the 3-PG/2-PG ratio highlight the metabolic heterogeneity that exists even among cancer cell lines derived from different tissues. This heterogeneity can have significant implications for how these cells respond to therapeutic agents that target glycolysis.
Visualizing the Glycolytic Pathway
To better understand the context of 2-phosphoglycerate, the following diagram illustrates its position within the glycolytic pathway.
Caption: The Glycolytic Pathway Highlighting 2-Phosphoglycerate.
Experimental Protocols for 2-Phosphoglycerate Quantification
Accurate measurement of intracellular 2-PG levels is crucial for comparative metabolomic studies. While mass spectrometry-based methods offer comprehensive metabolic profiling, enzymatic assays provide a more targeted and often more accessible approach for quantifying specific metabolites like 2-PG.
Enzymatic Assay for 2-Phosphoglycerate Quantification
This protocol is based on the principle of a coupled enzyme reaction where the conversion of 2-PG to downstream products is linked to a detectable change, such as the production of a colored or fluorescent compound.
Principle: In the presence of enolase, 2-phosphoglycerate is converted to phosphoenolpyruvate (PEP). PEP is then used by pyruvate kinase to convert ADP to ATP, forming pyruvate. The pyruvate is subsequently oxidized by pyruvate oxidase to produce a colored or fluorescent product, which is proportional to the initial amount of 2-PG.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., Bradford or BCA)
-
2-Phosphoglycerate Assay Kit (commercially available from various suppliers) containing:
-
2-PG Assay Buffer
-
Enolase
-
Pyruvate Kinase
-
Pyruvate Oxidase
-
Colorimetric or Fluorometric Probe
-
2-PG Standard
-
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the intracellular metabolites.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is essential for normalizing the metabolite levels to the amount of cellular material.
-
-
Assay Reaction:
-
Prepare a standard curve using the provided 2-PG standard.
-
In a 96-well plate, add a specific volume of each cell lysate (e.g., corresponding to 10-20 µg of protein) and the 2-PG standards to separate wells.
-
Prepare a reaction mix containing the assay buffer, enolase, pyruvate kinase, pyruvate oxidase, and the probe, according to the kit manufacturer's instructions.
-
Add the reaction mix to each well containing the samples and standards.
-
-
Incubation and Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of 2-PG concentration versus the measured signal.
-
Determine the concentration of 2-PG in the cell lysates by interpolating their readings from the standard curve.
-
Normalize the 2-PG concentration to the protein concentration of each sample to obtain the final values (e.g., in nmol/mg of protein).
-
Conclusion and Future Directions
The comparative analysis of 2-phosphoglycerate levels in different cancer cell lines reveals distinct metabolic phenotypes, even among cancers originating from different tissues. The observed differences in the intracellular concentrations of 2-PG and the 3-PG/2-PG ratio in PANC-1, A549, and HeLa cells underscore the metabolic heterogeneity of cancer.[1] This heterogeneity is a critical consideration in the development of targeted metabolic therapies.
Further research should aim to elucidate the specific molecular mechanisms underlying these differences, such as the expression and regulation of phosphoglycerate mutase and enolase. Moreover, expanding such comparative metabolomic studies to a broader panel of cell lines and correlating these findings with genomic and proteomic data will provide a more comprehensive understanding of the metabolic landscape of cancer. Ultimately, this knowledge will be instrumental in identifying novel biomarkers for patient stratification and developing more effective, personalized cancer treatments that exploit the unique metabolic vulnerabilities of different tumor types.
References
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Ishijima, Y., et al. (2019). Glycolytic suppression dramatically changes the intracellular metabolic profile of multiple cancer cell lines in a mitochondrial metabolism-dependent manner. Scientific Reports, 9(1), 1-13. [Link]
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Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. W H Freeman. [Link]
-
Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. [Link]
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A Researcher's Guide to Alternative Methods for Quantifying 2-Phosphoglycerate
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of key intermediates is paramount. 2-phosphoglycerate (2-PG), a pivotal metabolite in the glycolytic pathway, serves as a critical node in cellular bioenergetics. Alterations in 2-PG levels are implicated in various pathological states, including cancer and hemolytic anemias, making its precise measurement essential for both basic research and therapeutic development. This guide provides an in-depth comparison of alternative methods for the quantification of 2-phosphoglycerate, offering insights into the underlying principles, performance characteristics, and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to 2-Phosphoglycerate and its Significance
2-Phosphoglycerate is the intermediate in glycolysis formed from the isomerization of 3-phosphoglycerate by the enzyme phosphoglycerate mutase. Subsequently, enolase catalyzes the dehydration of 2-PG to form the high-energy compound phosphoenolpyruvate (PEP).[1] This positions 2-PG at a crucial juncture, influencing the overall flux of glycolysis and the subsequent generation of ATP. Dysregulation of glycolytic enzymes and intermediates is a hallmark of many diseases, driving the demand for robust and reliable analytical methods to quantify these changes.[2]
Comparative Analysis of Quantification Methods
The quantification of 2-phosphoglycerate can be approached through several distinct analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the study, including the desired sensitivity, specificity, sample matrix, and available instrumentation. Here, we compare three primary methods: enzymatic assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopy, with a brief mention of ion chromatography.
| Parameter | Enzymatic Assay (Colorimetric/Fluorometric) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy | Ion Chromatography (IC) |
| Principle | Coupled enzymatic reactions leading to a detectable chromophore or fluorophore.[3] | Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification.[4] | Non-destructive detection and quantification based on the magnetic properties of the 31P nucleus.[5] | Separation of ionic species based on their affinity to an ion-exchange resin, followed by conductivity detection.[6] |
| Specificity | Generally high, but can be susceptible to interference from other metabolites that affect the coupled enzyme reactions. Requires a parallel background control. | Very high, based on retention time and specific mass-to-charge ratio (m/z) of the parent and fragment ions. Can distinguish between many isobars. | Excellent for phosphorus-containing compounds. Unambiguously distinguishes between 2-PG and its isomer 3-PG.[7] | Can separate isomers like 2-PG and 3-PG with appropriate columns and eluents, but may have lower specificity than MS or NMR.[8] |
| Sensitivity | Good to excellent, with fluorometric assays reaching low micromolar to picomolar detection limits.[9] | Excellent, often reaching nanomolar to picomolar detection limits, making it ideal for low-abundance metabolites.[10] | Lower sensitivity compared to MS, typically in the micromolar range.[11] | Moderate, with detection limits typically in the low micromolar to nanomolar range.[12] |
| Throughput | High, suitable for 96-well or 384-well plate formats, allowing for the analysis of many samples simultaneously.[3] | Moderate to high, depending on the chromatographic run time. Modern UPLC systems allow for rapid analysis. | Low, as each sample requires a relatively long acquisition time to achieve sufficient signal-to-noise. | Moderate, with typical run times of 10-30 minutes per sample. |
| Sample Preparation | Relatively simple, often involving cell lysis and deproteinization.[9] | More involved, typically requiring metabolite extraction, and sometimes derivatization, to ensure compatibility with the LC-MS system.[1] | Can be relatively simple for extracts, but requires careful sample handling to maintain metabolite stability. | Requires sample filtration and dilution to be compatible with the IC system. |
| Instrumentation | Standard microplate reader (colorimetric or fluorometric). | Liquid chromatograph coupled to a tandem mass spectrometer. | High-field NMR spectrometer. | Ion chromatograph with a conductivity detector. |
| Key Advantages | High throughput, relatively low cost, and accessible instrumentation. | High sensitivity and specificity, capable of multiplexed analysis of many metabolites in a single run. | Non-destructive, provides structural information, and unequivocally differentiates isomers. | Good for separating charged analytes and isomers. |
| Key Disadvantages | Potential for interference, indirect measurement. | Higher equipment cost, more complex method development, potential for ion suppression. | Lower sensitivity, lower throughput, high equipment cost. | Limited to ionic species, may have lower sensitivity than MS. |
In-Depth Methodologies and Experimental Protocols
Enzymatic Assay for 2-Phosphoglycerate Quantification
Principle: This method relies on a series of coupled enzymatic reactions. First, enolase converts 2-PG to phosphoenolpyruvate (PEP). PEP is then converted to pyruvate by pyruvate kinase, with the concomitant conversion of ADP to ATP. The pyruvate produced is then oxidized by pyruvate oxidase to generate a detectable signal, either a colored product (colorimetric) or a fluorescent probe (fluorometric).[3] The amount of signal generated is directly proportional to the amount of 2-PG in the sample. A key aspect of this assay's validity is the use of a parallel sample without the addition of enolase to serve as a background control, ensuring that the signal is specific to the conversion of 2-PG.
Workflow for Enzymatic Quantification of 2-PG.
Experimental Protocol (Fluorometric Assay):
This protocol is adapted from commercially available kits and provides a general framework.[3]
-
Sample Preparation:
-
For adherent cells, wash with cold PBS and scrape into a suitable lysis buffer. For suspension cells, pellet and wash with cold PBS before lysis.
-
Homogenize tissues in a cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Deproteinize the supernatant using a 10 kDa molecular weight cutoff spin filter. The filtrate contains the metabolites.
-
-
Standard Curve Preparation:
-
Prepare a series of 2-PG standards of known concentrations (e.g., ranging from 0 to 50 µM) by diluting a stock solution in the assay buffer.
-
-
Assay Procedure:
-
Prepare a master reaction mix containing the assay buffer, probe, pyruvate oxidase, and pyruvate kinase.
-
For each sample, prepare two wells in a 96-well black plate: one for the sample and one for the background control.
-
Add 50 µL of the deproteinized sample or standard to the appropriate wells.
-
To the sample wells and standard wells, add 50 µL of the master reaction mix containing enolase.
-
To the background control wells, add 50 µL of the master reaction mix without enolase.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).
-
-
Data Analysis:
-
Subtract the background control fluorescence from the sample fluorescence to obtain the net fluorescence for each sample.
-
Plot the net fluorescence of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of 2-PG in the samples by interpolating their net fluorescence on the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The sample extract is first injected into an LC system where metabolites are separated based on their physicochemical properties (e.g., polarity). As the separated metabolites elute from the LC column, they are ionized and introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion (the parent ion with the m/z of 2-PG) is selected, fragmented, and the resulting product ions are detected. This specific precursor-to-product ion transition, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity for quantification.[4]
Workflow for LC-MS/MS Quantification of 2-PG.
Experimental Protocol (General):
This protocol provides a general framework for LC-MS/MS analysis of 2-PG. Specific parameters will need to be optimized for the instrument and column used.
-
Sample Preparation:
-
Quench metabolism rapidly by adding cold solvent (e.g., -80°C methanol) to the cells or tissue.
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/water or methanol/chloroform/water).
-
Centrifuge to pellet precipitated proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
The extract may be concentrated by vacuum centrifugation and reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Use a column suitable for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.[8]
-
Employ a gradient elution with a mobile phase system, for example, consisting of acetonitrile and water with additives like ammonium acetate or formic acid to improve ionization.
-
Optimize the gradient to achieve baseline separation of 2-PG from its isomer 3-PG, if possible, or to ensure they elute in a region with minimal matrix effects.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode, as 2-PG is an anion.
-
Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature).
-
Determine the optimal precursor ion (e.g., m/z 185 for [M-H]-) and product ions for 2-PG by infusing a standard solution.
-
Set up an MRM method to monitor at least two specific transitions for 2-PG for confident quantification and identification.
-
-
Quantification:
-
Prepare a calibration curve using a series of 2-PG standards of known concentrations, prepared in a matrix similar to the samples to account for matrix effects.
-
The use of a stable isotope-labeled internal standard (e.g., 13C3-2-PG) is highly recommended for the most accurate quantification, as it corrects for variations in sample preparation and matrix effects.
-
Integrate the peak area of the MRM transitions for 2-PG in both the standards and the samples.
-
Calculate the concentration of 2-PG in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy
Principle: 31P NMR spectroscopy is a non-destructive technique that provides quantitative information about phosphorus-containing compounds. The phosphorus nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it well-suited for NMR analysis. In a strong magnetic field, the 31P nuclei in different chemical environments will resonate at slightly different frequencies, resulting in a spectrum with distinct peaks for each phosphorus-containing metabolite. The area under each peak is directly proportional to the concentration of that metabolite.[5] A key advantage of 31P NMR is its ability to resolve the signals of 2-PG and its isomer 3-PG, which is often challenging with other methods.[7]
Workflow for 31P NMR Quantification of 2-PG.
Experimental Protocol (General):
This protocol provides a general framework for the 31P NMR analysis of 2-PG in biological extracts.
-
Sample Preparation:
-
Perform a metabolite extraction from cells or tissues, for example, using perchloric acid followed by neutralization with potassium hydroxide to precipitate the perchlorate.
-
Lyophilize the neutralized extract to remove water.
-
Reconstitute the dried extract in a minimal volume of a suitable buffer prepared in deuterium oxide (D2O) for the NMR lock. The buffer should contain a known concentration of a phosphorus-containing reference compound (e.g., methylene diphosphonic acid) for chemical shift referencing and quantification. The pH of the sample should be carefully controlled as the chemical shifts of phosphate compounds are pH-dependent.
-
-
NMR Data Acquisition:
-
Transfer the reconstituted sample to an NMR tube.
-
Acquire 31P NMR spectra on a high-field NMR spectrometer.
-
Use a pulse sequence with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Ensure a sufficient relaxation delay between scans to allow for full relaxation of the 31P nuclei, which is crucial for accurate quantification. This can be determined by measuring the spin-lattice relaxation time (T1) of the signals of interest.
-
-
Data Processing and Quantification:
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.
-
Identify the resonance corresponding to 2-PG based on its chemical shift relative to the reference compound.
-
Integrate the area of the 2-PG peak and the reference peak.
-
Calculate the concentration of 2-PG using the following formula: Concentration2-PG = (Area2-PG / AreaReference) * (Number of NucleiReference / Number of Nuclei2-PG) * ConcentrationReference
-
Conclusion
The choice of method for quantifying 2-phosphoglycerate is a critical decision that will impact the quality and interpretation of your research data. Enzymatic assays offer a high-throughput and cost-effective solution for screening large numbers of samples, although with a potential for interferences. LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for targeted metabolomics, but requires significant capital investment and expertise. 31P NMR spectroscopy, while less sensitive, offers the unique advantage of being non-destructive and capable of unambiguously distinguishing between 2-PG and 3-PG, providing valuable structural and quantitative information. By carefully considering the specific needs of your research and the information provided in this guide, you can select the most appropriate method to accurately and reliably quantify 2-phosphoglycerate and advance your understanding of cellular metabolism.
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the adventurous. Current Opinion in Biotechnology, 54, 82-89. [Link]
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Bajaj, N., & Riefke, B. (2017). NMR and MS Methods for Metabolomics. Methods in Molecular Biology, 1641, 229-249. [Link]
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Bergmeyer, H. U. (Ed.). (2012). Methods of enzymatic analysis. Elsevier. [Link]
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Chen, L., et al. (2021). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 72(10), 3875-3887. [Link]
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Gaudet, P., et al. (2021). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 26(16), 4949. [Link]
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Metz, K. R., & Dunphy, L. K. (1996). Absolute quantitation of tissue phospholipids using 31P NMR spectroscopy. Journal of lipid research, 37(10), 2251-2265. [Link]
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Cell Biolabs, Inc. (n.d.). 2-Phosphoglycerate Assay Kit. Retrieved from [Link]
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Kimura, K., & Kambe, T. (2014). Measurement of enolase activity in cell lysates. Methods in enzymology, 539, 75-84. [Link]
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Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature protocols, 6(7), 1060-1083. [Link]
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Ertl, H. C. (2022). Metabolism of tumor infiltrating T cells. Frontiers in Immunology, 13, 978713. [Link]
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Lopez-Ruiz, B. (2004). Ion chromatographic separations of phosphorus species: a review. Talanta, 62(2), 241-252. [Link]
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SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column. Retrieved from [Link]
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Yuan, J., et al. (2012). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Analytical and bioanalytical chemistry, 404(5), 1435-1447. [Link]
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Assay Genie. (n.d.). 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Retrieved from [Link]
-
Assay Genie. (n.d.). 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit. Retrieved from [Link]
-
Zhang, T., et al. (2017). A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood. Journal of Chromatography B, 1061, 237-243. [Link]
-
Nording, M. L., et al. (2017). Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva. Journal of pharmaceutical and biomedical analysis, 141, 129-137. [Link]
-
Sotirhos, N., et al. (1986). Quantitative analysis of phospholipids by 31P-NMR. Journal of lipid research, 27(4), 386-392. [Link]
-
Kvitvang, H. F., & Bruheim, P. (2015). Analysis of Glycolytic Intermediates with Ion Chromatography- and Gas Chromatography-Mass Spectrometry. Methods in molecular biology, 1275, 237-248. [Link]
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Dandachi, F., & Hauser, P. C. (2019). Recent developments in and applications of ion chromatography. Chimia, 73(10), 806-810. [Link]
-
Zhang, T., et al. (2017). A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood. Journal of Chromatography B, 1061-1062, 237-243. [Link]
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A Guide to the Definitive Identification of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate by Multinuclear NMR Spectroscopy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unambiguously confirm the identity and isomeric purity of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate. We will delve into the causality behind experimental choices, present a self-validating, multi-nuclear Nuclear Magnetic Resonance (NMR) workflow, and compare its efficacy against other common analytical techniques.
The Analytical Challenge: Differentiating Key Glycolytic Isomers
D-(+)-2-Phosphoglyceric Acid (2-PGA) is a critical intermediate metabolite in the glycolysis and gluconeogenesis pathways.[1] Its precise chemical structure, particularly the location of the phosphate group, dictates its biological activity. A common impurity and a structurally similar isomer is 3-Phosphoglyceric Acid (3-PGA), where the phosphate group is located on the terminal carbon.
For quality control and research purposes, distinguishing between these two isomers is paramount. However, this poses a significant challenge for certain analytical methods. For instance, mass spectrometry (MS) can struggle to differentiate 2-PGA and 3-PGA as they are isobaric, possessing the same molecular weight.[2] While chromatographic techniques like HPLC can be developed to separate the isomers, they often require specific columns and method development and do not provide the rich structural information inherent to NMR.[3]
The Power of a Multinuclear NMR Approach
-
¹H (Proton) NMR: Provides a map of the proton skeleton. Chemical shifts indicate the electronic environment of each proton, while spin-spin coupling reveals which protons are adjacent to one another, building a connectivity map.
-
¹³C (Carbon) NMR: Reveals the carbon backbone of the molecule. The presence of carbon-phosphorus coupling (J-coupling) provides direct evidence of which carbon atom is bonded to the phosphate group.
-
³¹P (Phosphorus) NMR: This is the most direct probe for this specific problem. With 100% natural abundance and a wide range of chemical shifts, ³¹P NMR offers a clear and sensitive signal for the phosphate group.[2][4][5] The coupling of the phosphorus nucleus to adjacent protons provides definitive proof of its location.
The synergy of these three techniques provides a complete and unequivocal structural assignment.
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A Comparative Guide to L-2-Phosphoglyceric Acid and D-2-Phosphoglyceric Acid in Biological Systems
In the intricate landscape of cellular metabolism, stereochemistry is not a trivial detail; it is a fundamental principle that dictates molecular recognition, enzymatic activity, and pathway flux. The subtle difference between two enantiomers—molecules that are mirror images of each other—can mean the difference between a vital metabolite and a metabolic dead-end. This guide provides an in-depth comparison of D-2-Phosphoglyceric acid (D-2-PGA), a cornerstone of central metabolism, and its enigmatic enantiomer, L-2-Phosphoglyceric acid (L-2-PGA).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond textbook descriptions to explore the functional consequences of their stereochemical differences, supported by experimental data and detailed analytical protocols for their differentiation.
Section 1: The Canonical Metabolite: D-2-Phosphoglyceric Acid
D-2-Phosphoglyceric acid (more formally 2-phospho-D-glycerate) is a universally conserved intermediate in the central carbon metabolism of nearly all life forms, from bacteria to humans.[1][2] Its importance lies in its pivotal position within two of the most fundamental and ancient metabolic pathways: glycolysis and gluconeogenesis.[3][4]
Role in Glycolysis and Gluconeogenesis
In the pay-off phase of glycolysis, D-3-phosphoglycerate is isomerized to D-2-phosphoglycerate by the enzyme Phosphoglycerate Mutase (PGM) .[2][4] This reaction is a critical repositioning of the phosphate group. The causality here is structural: moving the phosphate from the C-3 to the C-2 position sets the stage for the subsequent dehydration reaction.
This dehydration is catalyzed by Enolase (systematic name: 2-phospho-D-glycerate hydro-lyase), which converts D-2-PGA into phosphoenolpyruvate (PEP).[1][5] This is not merely the removal of water; it is a masterful enzymatic process that traps the molecule in a high-energy enol form.[5] The result, PEP, possesses one of the highest phosphate transfer potentials in biochemistry, enabling the subsequent substrate-level phosphorylation that generates ATP.[5]
In gluconeogenesis, this process operates in reverse, with enolase hydrating PEP to form D-2-PGA, which is then converted to D-3-PGA by PGM. The seamless integration of D-2-PGA into these pathways underscores its indispensable role in cellular energy management and biosynthesis.
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A Comparative Analysis of the Neuroprotective Effects of Glycolytic Intermediates: Pyruvate, Lactate, and Glyceraldehyde-3-Phosphate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of neuronal survival and demise, the metabolic pathways that fuel our brain cells are emerging as critical arbiters of their fate. Beyond their canonical role in energy production, intermediates of glycolysis are now recognized for their potent neuroprotective properties. This guide provides an in-depth comparison of three key glycolytic intermediates—pyruvate, lactate, and glyceraldehyde-3-phosphate (G3P)—as potential therapeutic agents against neuronal damage. Drawing upon experimental evidence, we will dissect their mechanisms of action, compare their efficacy in preclinical models, and provide detailed protocols for their evaluation.
The Crossroads of Metabolism and Neuroprotection: An Overview
Neurodegenerative diseases and acute brain injuries are often characterized by mitochondrial dysfunction, oxidative stress, and a subsequent energy crisis within neurons.[1][2][3] Glycolysis, as the primary pathway for glucose metabolism, and its intermediates, therefore, stand at a crucial intersection in the battle for neuronal survival. Upregulation of glycolysis has been identified as a compensatory and neuroprotective mechanism in models of neurodegeneration.[4] This guide will navigate the nuances of how pyruvate, lactate, and G3P exert their protective effects, offering a comparative perspective for researchers seeking to harness these molecules for therapeutic benefit.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective effects of pyruvate, lactate, and G3P are multifaceted, involving direct antioxidant actions, metabolic support, and modulation of key signaling pathways.
Pyruvate: A Potent Antioxidant and Metabolic Substrate
Pyruvate, the end-product of glycolysis, has demonstrated robust neuroprotective effects in various models of neuronal injury.[5][6] Its primary mechanisms of action include:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Pyruvate can directly react with and neutralize hydrogen peroxide (H₂O₂), a major contributor to oxidative stress-induced neuronal death. This non-enzymatic decarboxylation of pyruvate provides a powerful antioxidant defense.[7]
-
Metabolic Support: As a primary substrate for the tricarboxylic acid (TCA) cycle, pyruvate fuels mitochondrial respiration and ATP production, thereby counteracting the energy deficits associated with neuronal injury.[5]
-
Anti-inflammatory Action: Pyruvate has been shown to exert anti-inflammatory effects by down-regulating the activation of pro-inflammatory transcription factors like NF-κB.[8]
-
Modulation of Signaling Pathways: Pyruvate can activate the HIF-1α-Erythropoietin (EPO) signaling cascade, a pathway known to promote cell survival.[9]
Lactate: More Than Just a Waste Product
Historically considered a metabolic byproduct, lactate is now recognized as a crucial energy source for neurons and a signaling molecule with significant neuroprotective capabilities.[10][11][12] Its protective mechanisms include:
-
Preferred Neuronal Fuel: Under conditions of high energy demand or stress, neurons can preferentially utilize lactate as an energy substrate, sparing glucose for other critical processes.[10][11]
-
Signaling through HCAR1/GPR81: Lactate can act as a signaling molecule by activating the hydroxycarboxylic acid receptor 1 (HCAR1), although some studies suggest its neuroprotective effects can be independent of this receptor.[10]
-
Counteracting Excitotoxicity: Lactate has been shown to counteract glutamate-induced excitotoxicity, a common pathway of neuronal death in many neurological disorders.[13]
-
Modulation of Microglial Activity: Lactate can influence microglial activation, promoting an anti-inflammatory phenotype.[13]
Glyceraldehyde-3-Phosphate (G3P): A Key Player in Glycolysis and Beyond
Glyceraldehyde-3-phosphate is a central intermediate in the glycolytic pathway. While less directly studied for its neuroprotective effects compared to pyruvate and lactate, its position in metabolism suggests a critical role. The enzyme that utilizes G3P, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been implicated in apoptosis and neurodegeneration, suggesting that the regulation of G3P levels and GAPDH activity is crucial for neuronal survival.[14][15][16][17] The neuroprotective potential of G3P is likely linked to:
-
Fueling Downstream Protective Metabolites: As a precursor to both pyruvate and lactate, a steady supply of G3P is essential for their production and subsequent neuroprotective actions.
-
Role in the Pentose Phosphate Pathway (PPP): G3P can be shunted into the PPP, a critical pathway for producing NADPH, which is essential for regenerating the key antioxidant glutathione (GSH). Astrocytes, which have high PPP activity, play a crucial role in supplying neurons with GSH.[18]
-
Regulation of GAPDH-mediated Cell Death: The fate of G3P and the activity of GAPDH are intricately linked to cell survival. Under conditions of oxidative stress, GAPDH can translocate to the nucleus and initiate apoptosis.[14][15] Maintaining glycolytic flux through G3P may prevent this pro-apoptotic function of GAPDH.
Quantitative Comparison of Neuroprotective Efficacy
| Glycolytic Intermediate | Primary Neuroprotective Mechanism(s) | Supporting Experimental Evidence (Model) | Key Signaling Pathways Involved |
| Pyruvate | Direct ROS scavenging, metabolic substrate, anti-inflammatory | Hydrogen peroxide-induced toxicity in neurons[7], Ischemia-reperfusion injury in rats[9], Glaucoma model in rats[5] | HIF-1α-EPO, NF-κB |
| Lactate | Preferred neuronal energy substrate, signaling molecule, anti-excitotoxic, anti-inflammatory | Transient ischemic brain injury in mice[10], Traumatic brain injury models[11][12] | HCAR1/GPR81, PI3K/Akt |
| Glyceraldehyde-3-Phosphate | Precursor to pyruvate and lactate, fuels Pentose Phosphate Pathway (NADPH production) | Less direct evidence; inferred from the roles of GAPDH and PPP in neurodegeneration[14][15][18] | Nrf2 (via PPP-derived NADPH) |
Experimental Protocols for Evaluating Neuroprotective Effects
To rigorously assess and compare the neuroprotective potential of these glycolytic intermediates, standardized and validated experimental protocols are essential.
In Vitro Model of Neuronal Injury
A common and effective in vitro model to study neuroprotection is the oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions.[12][19]
Workflow for In Vitro Neuroprotection Assay:
Caption: Experimental workflow for assessing neuroprotective effects in vitro.
Step-by-Step Methodologies
1. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21]
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Plate primary neurons in a 96-well plate and allow them to adhere and differentiate.
-
Induce neuronal injury (e.g., OGD) and treat with varying concentrations of pyruvate, lactate, or G3P.
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[21]
-
2. Oxidative Stress Measurement: DCFDA Assay
This assay measures intracellular reactive oxygen species (ROS) levels.
-
Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Culture and treat neurons as described above.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
3. Apoptosis Assessment: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[22]
-
Principle: This assay utilizes a specific caspase-3 substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorescent (e.g., AMC) reporter.[23] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol (Colorimetric):
-
Lyse the treated neuronal cells using a supplied lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Initiate the reaction by adding the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm.[24] The absorbance is directly proportional to the caspase-3 activity.
-
Signaling Pathways Implicated in Neuroprotection
The neuroprotective effects of glycolytic intermediates are often mediated through the modulation of critical intracellular signaling pathways that govern cell survival and death.
Key Neuroprotective Signaling Pathways:
Caption: Key signaling pathways in glycolytic intermediate-mediated neuroprotection.
The PI3K/Akt pathway is a central regulator of neuronal survival.[25][26][27] Both pyruvate and lactate have been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.[13][25][28]
The Nrf2 pathway is the master regulator of the antioxidant response.[29][30][31][32] The pentose phosphate pathway, which is fueled by glycolytic intermediates like G3P, produces NADPH. NADPH is a critical cofactor for glutathione reductase, which maintains a reduced pool of glutathione, the cell's primary antioxidant. This, in turn, can lead to the activation of the Nrf2 pathway and the upregulation of a battery of antioxidant and cytoprotective genes.
Conclusion and Future Directions
Pyruvate and lactate have demonstrated significant and direct neuroprotective effects, with pyruvate excelling as a direct antioxidant and lactate serving as a crucial alternative energy source and signaling molecule. The neuroprotective role of glyceraldehyde-3-phosphate is more indirect but fundamentally important, as it fuels the production of both pyruvate and lactate and supports the cell's antioxidant defenses through the pentose phosphate pathway.
For researchers and drug development professionals, the choice of which glycolytic intermediate to investigate further will depend on the specific context of the neurological disorder being targeted. For conditions characterized by intense oxidative stress, pyruvate may be a prime candidate. In disorders with profound energy deficits, lactate supplementation could be beneficial. A deeper understanding of the role of G3P and the regulation of GAPDH may open new avenues for therapeutic intervention, potentially by modulating the flux of glycolysis to favor neuroprotective outcomes.
Future research should focus on direct comparative studies of these intermediates in a wider range of in vivo models of neurodegeneration and brain injury. Furthermore, elucidating the specific transporters and signaling receptors involved in their uptake and action in different neuronal populations will be crucial for the development of targeted and effective therapies. The exploration of these humble metabolites holds immense promise for the future of neuroprotective strategies.
References
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Desagher, S., et al. (1997). Pyruvate Protects Neurons against Hydrogen Peroxide-Induced Toxicity. The Journal of Neuroscience, 17(23), 9060-9067. [Link]
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Manzo, E., et al. (2019). Glycolysis upregulation is neuroprotective as a compensatory mechanism in ALS. eLife, 8, e45114. [Link]
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Cajan, M., et al. (2024). Neuroprotective effects of lactate and ketone bodies in acute brain injury. Journal of Neuroinflammation, 21(1), 58. [Link]
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Attia, P. (2020). Lactate and beta-hydroxybutyrate in the treatment of traumatic brain injury. Peter Attia. [Link]
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Lalkovičová, M., & Danielisová, V. (2016). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of Alzheimer's Disease, 54(3), 849-865. [Link]
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Brunet, A., et al. (2001). Transcription-dependent and-independent control of neuronal survival by the PI3K-Akt signaling pathway. Current opinion in neurobiology, 11(3), 297-305. [Link]
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Armstrong, G. A. B., et al. (2023). Low Glycolysis is Neuroprotective During Anoxic Spreading Depolarization (SD) and Reoxygenation in Locusts. ResearchGate. [Link]
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Scquizzato, T., et al. (2022). Brain Protection after Anoxic Brain Injury: Is Lactate Supplementation Helpful?. Journal of Clinical Medicine, 11(15), 4443. [Link]
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Ito, H., et al. (2021). Neuroprotective Function of High Glycolytic Activity in Astrocytes: Common Roles in Stroke and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(11), 5541. [Link]
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Neher, J. J., et al. (2023). A Dynamic Balance between Neuronal Death and Clearance in an in Vitro Model of Acute Brain Injury. Journal of Neuroscience, 43(34), 6096-6109. [Link]
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Jakovljevic, M., et al. (2022). Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons. The Journal of Neuroscience, 42(39), 7381-7394. [Link]
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A Senior Application Scientist's Guide to the Kinetic Comparison of Enolase Isoforms with 2-Phosphoglycerate
For: Researchers, scientists, and drug development professionals.
Introduction: More Than Just a Glycolytic Workhorse
Enolase (Phosphopyruvate hydratase, EC 4.2.1.11) is a highly conserved metalloenzyme crucial for cellular metabolism. It catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to the high-energy intermediate phosphoenolpyruvate (PEP), the ninth and penultimate step of glycolysis.[1] This function is vital in virtually all organisms that perform glycolysis or fermentation. Beyond this canonical role, enolase isoforms have been identified as "moonlighting" proteins, participating in a range of cellular processes from transcriptional regulation to acting as cell-surface plasminogen receptors, implicating them in cancer progression and other pathologies.[2]
In vertebrates, enolase exists as three distinct isoforms, encoded by separate genes, which form active dimers:[2]
-
Alpha-enolase (ENO1): The ubiquitous isoform, found in most adult tissues at varying levels.
-
Beta-enolase (ENO3): The muscle-specific isoform, highly expressed in both skeletal and cardiac muscle.[3]
-
Gamma-enolase (ENO2): Also known as Neuron-Specific Enolase (NSE), it is predominantly found at high concentrations in neurons and neuroendocrine tissues.[4]
These isoforms can form both homodimers (αα, ββ, γγ) and heterodimers (e.g., αγ).[4] While they share a high degree of sequence homology, their tissue-specific expression patterns suggest distinct physiological roles.[2] For researchers in drug development, particularly in oncology and neurology, understanding the subtle differences in their catalytic activity is paramount for designing isoform-specific inhibitors or diagnostic assays. This guide provides a detailed kinetic comparison of the three enolase homodimers with their common substrate, 2-phosphoglycerate, supported by experimental protocols and field-proven insights.
Comparative Kinetic Analysis of Enolase Isoforms
The catalytic efficiency of an enzyme is primarily defined by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate—a lower Km signifies a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
While several studies state that the kinetic properties of the enolase isoforms are very similar, subtle but potentially significant differences have been reported.[2][5]
| Isoform (Homodimer) | Common Name | Primary Tissue Location | Km for 2-Phosphoglycerate (mM) | Vmax | Catalytic Efficiency (kcat/Km) |
| αα (ENO1) | Non-Neuronal Enolase (NNE) | Ubiquitous (liver, kidney, spleen, etc.) | ~0.05 - 0.2 | Not directly comparable across studies | High |
| γγ (ENO2) | Neuron-Specific Enolase (NSE) | Neurons, Neuroendocrine tissue | ~0.05 [6] | Not directly comparable across studies | High |
| ββ (ENO3) | Muscle-Specific Enolase (MSE) | Skeletal and Cardiac Muscle | ~0.2 [7] | Not directly comparable across studies | High |
Note on Vmax and Catalytic Efficiency: Direct comparison of Vmax values between different studies is often unreliable as it depends on the concentration and purity of the enzyme preparation. However, the catalytic efficiency (kcat/Km), which represents the enzyme's overall efficiency, is expected to be high for all isoforms, consistent with their role in the high-flux pathway of glycolysis. The available data suggests that γγ-enolase (NSE) may have a slightly higher affinity (lower Km) for 2-PG compared to the ββ-enolase isoform. The Km of the ubiquitous αα-enolase is understood to be within this range.
Mechanistic Insights and Structural Distinctions
The catalytic mechanism for all enolase isoforms is a conserved E1cB elimination reaction involving a carbanion intermediate. The active site requires two divalent magnesium ions (Mg2+) for catalysis.[8] One Mg2+ ion induces a conformational change to allow substrate binding, while the second is directly involved in the catalytic reaction.[1]
Despite the conserved mechanism, there are notable differences in the stability of the isoforms. Studies have shown that γγ-enolase (NSE) is significantly more stable against heat and chemical denaturation than the αα and ββ isoforms.[2][5] The γγ dimer also retains its structure and activity in the absence of Mg2+, whereas the other isoforms tend to dissociate and lose activity under the same conditions.[2] This enhanced stability may be an evolutionary adaptation to the specific metabolic demands and physiological stresses experienced by neuronal cells.[5]
Caption: Coupled Enzyme Assay for Measuring Enolase Activity.
Reagents and Buffers
-
Assay Buffer: 81 mM Triethanolamine buffer, pH 7.4 at 25°C.
-
Substrate Stock (2-PG): 60 mM 2-phosphoglycerate solution.
-
Cofactor/Salt Solution: 0.5 M MgSO4 and 3.3 M KCl.
-
NADH Solution: ~4 mM β-NADH.
-
ADP Solution: ~40 mM Adenosine 5'-diphosphate (ADP).
-
Coupling Enzymes: A suspension of Pyruvate Kinase (PK) (~700 units/mL) and L-Lactic Dehydrogenase (LDH) (~1000 units/mL).
-
Enzyme Diluent: Cold (4°C) Assay Buffer.
-
Purified Enolase Isoforms (ENO1, ENO2, ENO3): To be diluted immediately before use in cold Enzyme Diluent to a working concentration (e.g., 0.25 - 0.5 units/mL).
Step-by-Step Methodology
-
Reaction Master Mix Preparation: For each substrate concentration to be tested, prepare a master mix. For a 3.00 mL final reaction volume, combine the reagents in a suitable vessel. Example for one reaction:
-
2.39 mL Assay Buffer
-
0.05 mL NADH Solution
-
0.15 mL Cofactor/Salt Solution
-
0.20 mL ADP Solution
-
0.01 mL PK/LDH Enzyme Suspension
-
-
Substrate Dilutions: Prepare a series of dilutions of the 2-PG substrate stock to achieve a range of final concentrations in the assay (e.g., from 0.1 x Km to 10 x Km). The volume of 2-PG solution added to each cuvette will typically be 0.10 mL. Adjust the volume of the Assay Buffer in the master mix accordingly to maintain a final volume of 3.00 mL.
-
Assay Execution: a. Pipette 2.90 mL of the appropriate Master Mix (containing all components except the enolase enzyme) into a series of spectrophotometer cuvettes. b. Add the corresponding volume of each 2-PG dilution to each cuvette. c. Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer. d. Monitor the absorbance at 340 nm (A340) until a stable baseline is achieved (this ensures no contaminating enzymes are causing NADH oxidation). e. Initiate the reaction by adding 0.10 mL of the diluted enolase isoform solution to each cuvette. f. Immediately mix by inversion and begin recording the decrease in A340 for approximately 5 minutes.
-
Data Analysis: a. Determine the maximum linear rate of absorbance change per minute (ΔA340/min) for each substrate concentration. b. Convert the rate of absorbance change to reaction velocity (V) in µmol/min/mg of enzyme, using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). c. Plot the reaction velocity (V) against the substrate concentration ([S]). d. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values for each isoform. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization, but non-linear regression is preferred for accuracy.
Conclusion and Future Directions
The three primary enolase isoforms, while sharing a fundamental catalytic function, exhibit tissue-specific expression and subtle differences in their physicochemical properties. The available kinetic data suggests that the neuron-specific γγ-enolase may possess a higher affinity for 2-phosphoglycerate compared to the muscle-specific ββ-enolase. This, combined with its enhanced stability, points to specific adaptations for the neuronal environment.
For drug development professionals, these distinctions, though subtle, are critical. The development of isoform-specific inhibitors requires a deep understanding of any structural or conformational differences in the active site that might be exploited. The provided experimental protocol offers a robust framework for performing direct, side-by-side kinetic comparisons of purified native or recombinant enolase isoforms. Such studies are essential to validate these reported differences and to screen for isoform-selective compounds. Future research should focus on high-resolution crystal structures of all three human homodimers complexed with substrate analogs to further elucidate the structural basis for any observed kinetic variations.
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Safety Operating Guide
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate proper disposal procedures
As a Senior Application Scientist, my primary goal is to empower fellow researchers not just with high-quality reagents, but with the comprehensive knowledge required for their safe and effective lifecycle management. The final step in this lifecycle, disposal, is as critical as any experimental variable. It is a matter of professional responsibility, regulatory compliance, and our collective commitment to environmental stewardship.
This guide provides an in-depth, procedural framework for the proper disposal of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate. We will move beyond a simple checklist to explore the scientific rationale behind each step, ensuring your laboratory practices are not only compliant but also fundamentally sound.
Foundational Knowledge: A Profile of the Reagent
D-(+)-2-Phosphoglyceric Acid is a pivotal intermediate in the glycolysis pathway, a metabolic process fundamental to nearly all life.[1][2] Its presence in biological systems underscores its generally low toxicity. However, as with any laboratory chemical, its specific properties must inform our handling and disposal procedures.
While some related compounds may be classified as irritants, this compound is broadly considered not to be a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[3] This classification is a crucial piece of data, but it does not exempt the material from proper disposal protocols.
Key Properties for Disposal Consideration:
| Property | Value & Implication for Disposal |
| Physical Form | Powder.[4] This necessitates careful handling to avoid generating dust, which could be inhaled. |
| GHS Classification | Not classified as hazardous.[3] This typically allows for disposal as non-hazardous chemical waste, but institutional verification is mandatory. |
| Solubility | Soluble in water. This makes water an effective solvent for decontaminating containers. |
| Biological Role | Natural metabolite.[1][2][5] Its biocompatibility contributes to its non-hazardous classification, but concentrated solutions should not be released into the environment. |
| Storage Temperature | -20°C.[4] While relevant for storage, this does not directly impact the disposal method for waste at ambient temperature. |
The Disposal Protocol: A Step-by-Step Guide
The following workflow is designed as a self-validating system, prioritizing safety and compliance. The foundational step, which precedes all others, is to consult your institution's Environmental Health & Safety (EHS) guidelines . Local regulations and institutional policies are the ultimate authority.
Part A: Disposal of Unused or Waste this compound
This procedure applies to leftover reagent, contaminated material, or solutions generated during your experiments.
-
Waste Identification and Segregation:
-
Designate the material as "non-hazardous chemical waste."
-
Crucially, do not mix this waste with other waste streams (e.g., halogenated solvents, heavy metals, or hazardous acids/bases).[6] Keep it in a dedicated, sealed container.
-
-
Proper Labeling:
-
Label the waste container clearly. The label must include:
-
The full chemical name: "Waste this compound"
-
The accumulation start date (the date you first added waste to the container).[7]
-
Your name, principal investigator, and lab location.
-
-
-
Storage and Pickup:
-
Store the sealed and labeled container in your laboratory's designated waste accumulation area.
-
Follow your institutional procedure to request a waste pickup from the EHS department. Do not place solid chemical waste in regular laboratory trash cans, as this can expose custodial staff to unknown risks.[8]
-
Part B: Management of Empty Containers
An "empty" container is not truly empty until it has been decontaminated.
-
Decontamination via Triple Rinsing:
-
Rinse the container three times with a suitable solvent. Given the compound's solubility, deionized water is appropriate.
-
This is a critical step: The rinsate (the rinse water) must be collected and treated as chemical waste.[7] Add it to your aqueous non-hazardous waste stream. Never pour rinsate down the drain without explicit approval from your EHS department.[8][9]
-
-
Container Preparation for Disposal:
-
After triple rinsing, deface or remove the original product label to prevent any confusion about the container's contents.[8]
-
Allow the container to dry completely.
-
-
Final Disposal:
-
The clean, dry, and defaced container can now be disposed of in the appropriate laboratory receptacle (e.g., broken glass box or lab plastics recycling).
-
Visualizing the Disposal Workflow
This diagram outlines the decision-making process for handling both the chemical waste and its container, ensuring a compliant and safe outcome.
Caption: Disposal decision tree for this compound.
The 'Why': Understanding the Rationale Behind the Protocol
-
Causality of Triple Rinsing: This industry-standard procedure ensures that the container is "RCRA empty," a regulatory standard meaning that all possible residues have been removed. Collecting the rinsate is essential because, while dilute, it still contains the chemical and must be managed as part of the waste stream.[7]
-
Trustworthiness Through Segregation: Chemical waste streams are segregated to prevent dangerous reactions and to facilitate efficient, cost-effective disposal by waste management facilities. Mixing a non-hazardous waste with a hazardous one can render the entire volume hazardous, dramatically increasing disposal costs and complexity.[6][7]
-
Authoritative Grounding in EHS Compliance: Your institutional EHS department is the definitive authority on waste disposal.[8] They are experts in interpreting complex federal, state, and local regulations. Adhering to their protocols is the only way to guarantee compliance and shield your lab and institution from liability.
By integrating these procedures and understanding their underlying principles, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence.
References
-
Yorlab. D(+)2-Phosphoglyceric Acid Sodium Salt. Source: Yorlab. [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Source: SFA Environmental Health, Safety, and Risk Management. [Link]
-
Human Metabolome Database. Showing metabocard for 2-Phosphoglyceric acid (HMDB0000362). Source: HMDB. [Link]
-
FooDB. Showing Compound 2-Phosphoglyceric acid (FDB023161). Source: FooDB. [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Source: Rowan University Laboratory Safety. [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Source: NCBI Bookshelf, National Institutes of Health. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. Source: NIH Office of Research Facilities. [Link]
-
Hazardous Waste Experts. (2020, June 30). How To Dispose Non-Hazardous Waste. Source: Hazardous Waste Experts. [Link]
-
Pseudomonas aeruginosa Metabolome Database. 2-Phosphoglyceric acid (PAMDB001814). Source: P. aeruginosa Metabolome Database. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound 2-Phosphoglyceric acid (FDB023161) - FooDB [foodb.ca]
- 3. D(+)2-Phosphoglyceric Acid Sodium Salt - Yorlab [yorlab.co.uk]
- 4. Sodium D-2-phosphoglycerate hydrate, CAS No. 83418-48-8 Sigma Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
As researchers and drug development professionals, our work with specialized reagents is foundational to discovery. Yet, our most critical responsibility is ensuring a safe laboratory environment for ourselves and our colleagues. This guide provides essential, field-tested safety and logistical information for handling D-(+)-2-Phosphoglyceric Acid Sodium Hydrate. The protocols outlined here are designed not just as a list of steps, but as a self-validating system rooted in the causality of chemical properties and safety principles.
Hazard Identification: The 'Why' Behind the 'How'
Understanding the specific risks associated with a chemical is the critical first step in designing a robust safety protocol. This compound, while a key intermediate in glycolysis[1][2], is not benign. According to safety data sheets, it is classified as an irritant and can be harmful upon exposure.[3][4][5] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[3]
The causality is clear: the powdered form of this reagent can easily become airborne, creating an inhalation hazard.[3] Direct contact with skin or mucous membranes can lead to irritation.[4][5] Therefore, our protective measures must first and foremost create a reliable barrier against these exposure routes.
Table 1: GHS Hazard Profile Summary
| Hazard Class | GHS Statement | Source |
| Skin Irritation | H315: Causes skin irritation. | [4][5] |
| Eye Irritation | H319: Causes serious eye irritation. | [4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [4][5] |
| Harmful | Harmful by inhalation, in contact with skin and if swallowed.[3] | [3] |
| Organ Toxicity | May cause damage to organs (Eyes, Central nervous system).[5] | [5] |
The Core Protocol: Personal Protective Equipment (PPE)
Based on the hazard profile, a multi-layered PPE approach is mandatory. Each component is selected to mitigate a specific, identified risk.
Eye and Face Protection: The Non-Negotiable Barrier
Given the risk of serious eye irritation, appropriate eye protection is paramount.[4][5]
-
Mandatory PPE: ANSI Z87.1-compliant chemical safety goggles.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles. Chemical goggles are required to prevent airborne powder from making contact with the eyes.[6] A face shield may be worn over goggles for added protection, especially when handling larger quantities.
-
Emergency Preparedness: An accessible eye wash station is a required engineering control.[3] In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
Hand Protection: Preventing Dermal Absorption
The reagent is known to cause skin irritation and can be harmful upon contact.[3][4][5] Therefore, selecting the correct gloves is crucial.
-
Mandatory PPE: Nitrile or heavy rubber gloves.
-
Causality: Nitrile gloves provide excellent resistance to a broad range of chemicals, including many acids and bases, and protect against punctures.[7] When cleaning up spills, heavy rubber gloves offer more robust physical and chemical protection.[3]
-
Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work is completed.
Body Protection: Shielding Against Contamination
To prevent the contamination of personal clothing and subsequent skin exposure, a laboratory coat is required.
-
Mandatory PPE: A long-sleeved laboratory coat.
-
Causality: A lab coat provides a removable barrier that protects street clothes and underlying skin from incidental contact and minor spills.
-
Protocol: Keep the lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.
Respiratory Protection: Managing Inhalation Risks
The primary inhalation risk comes from breathing in the fine powder.[3] Engineering controls should be the first line of defense.
-
Primary Control: All weighing and handling of the solid powder must be conducted within a certified chemical fume hood or a ventilated enclosure with mechanical exhaust.[3]
-
Mandatory PPE (if engineering controls are insufficient): Where a risk assessment indicates the potential for airborne dust exposure despite engineering controls, a NIOSH-approved N95 respirator or equivalent is required.[3]
-
Causality: A fume hood actively pulls airborne particles away from the user's breathing zone. If this is not feasible, a respirator acts as a final barrier to prevent the inhalation of irritating dust.[3]
Operational Plan: From Receipt to Use
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the designated work area (chemical fume hood) is clean and uncluttered. Confirm the location of the nearest safety shower and eye wash station.[3]
-
Donning PPE: Put on your lab coat, followed by safety goggles and gloves as specified above.
-
Weighing the Compound: Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood to contain any dust.
-
Solution Preparation: Add the weighed powder slowly to the solvent. Do not add solvent directly to the bulk powder to avoid splashing.
-
Post-Handling: Tightly seal the source container. The recommended storage condition is -20°C.[3]
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.
Disposal and Spill Management Plan
Proper disposal is not just a matter of safety, but of environmental and regulatory compliance.
Waste Disposal
-
Directive: This material must be disposed of through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in regular trash.
-
Procedure: Collect all waste material (including contaminated consumables like weigh boats and pipette tips) in a clearly labeled, sealed hazardous waste container. Follow all federal, state, and local environmental regulations.[3] One approved disposal method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Spill Response Protocol
In the event of a spill, a calm and systematic response is critical to ensure safety.
-
Evacuate & Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.[3]
-
Assess & Secure: From a safe distance, assess the extent of the spill. Restrict access to the area.
-
Don Enhanced PPE: For spill cleanup, wear a self-contained breathing apparatus, heavy rubber gloves, and rubber boots.[3]
-
Contain & Clean: Gently cover the spill with an absorbent, inert material. Carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste bag or container.[3]
-
Decontaminate: Once the material is collected, ventilate the area and wash the spill site thoroughly.[3]
Diagram 1: Spill Response Workflow
Caption: Workflow for responding to a solid chemical spill.
By adhering to these detailed protocols, you ensure that your work with this compound is conducted with the highest standards of safety, protecting both your research and your well-being.
References
- Material Safety Data Sheet for D(-) 3-PHOSPHOGLYCERIC ACID DISODIUM. Sigma-Aldrich (2006).
- D(+)-2-Phosphoglyceric acid sodium salt hydrate Product Page. Sigma-Aldrich.
- Safety Data Sheet for D-(-)-3-Phosphoglyceric Acid (sodium salt). Cayman Chemical (2023).
- Safety Data Sheet for D-(-)-3-Phosphoglyceric acid disodium salt. Sigma-Aldrich (2024).
- D(+)2-Phosphoglyceric Acid Sodium Salt Product Page. Yorlab.
- 3-Phosphoglyceric acid Safety Data Sheet. MedChemExpress.
- Metabocard for 2-Phosphoglyceric acid (HMDB0000362). Human Metabolome Database.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. URL: [Link]
- Compound 2-Phosphoglyceric acid (FDB023161). FooDB.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
